SAMS Peptide
Beschreibung
Eigenschaften
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C74H131N29O18S2/c1-38(2)27-51(66(115)100-53(30-43-32-84-37-90-43)67(116)99-52(28-39(3)4)68(117)103-57(40(5)6)70(119)97-45(15-10-11-21-75)61(110)95-46(16-12-22-85-72(77)78)62(111)98-50(71(120)121)18-14-24-87-74(81)82)92-56(106)33-88-60(109)54(34-104)101-65(114)48(19-25-122-8)93-58(107)41(7)91-69(118)55(35-105)102-63(112)47(17-13-23-86-73(79)80)96-64(113)49(20-26-123-9)94-59(108)44(76)29-42-31-83-36-89-42/h31-32,36-41,44-55,57,104-105H,10-30,33-35,75-76H2,1-9H3,(H,83,89)(H,84,90)(H,88,109)(H,91,118)(H,92,106)(H,93,107)(H,94,108)(H,95,110)(H,96,113)(H,97,119)(H,98,111)(H,99,116)(H,100,115)(H,101,114)(H,102,112)(H,103,117)(H,120,121)(H4,77,78,85)(H4,79,80,86)(H4,81,82,87)/t41-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,57-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJAHUEAICBOBTC-CSVPVIMBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)C(CO)NC(=O)C(CCSC)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCSC)NC(=O)C(CC2=CN=CN2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC2=CN=CN2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C74H131N29O18S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1779.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
SAMS Peptide: A Comprehensive Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of SAMS peptide, a crucial tool for researchers and drug development professionals studying the AMP-activated protein kinase (AMPK) signaling pathway. This document outlines the core characteristics of this compound, its function as a specific AMPK substrate, and detailed methodologies for its use in experimental settings.
Introduction to this compound
This compound is a synthetic peptide renowned for its high specificity as a substrate for AMP-activated protein kinase (AMPK)[1][2][3][4]. Its sequence, HMRSAMSGLHLVKRR , is derived from the phosphorylation site (Ser79) of acetyl-CoA carboxylase (ACC), a natural substrate of AMPK[5][6][7]. A key modification in the this compound sequence—the replacement of a serine residue that is a target for protein kinase A (PKA) with an alanine—significantly enhances its specificity for AMPK, making it a superior tool for accurately assaying AMPK activity[5][7]. Due to its rapid phosphorylation by AMPK, this compound provides a convenient and sensitive method for measuring the kinase's activity[1][3][4].
Core Function and Mechanism of Action
The primary function of this compound is to act as a specific substrate in kinase assays to quantify the activity of AMPK. AMPK is a central regulator of cellular energy homeostasis, activated in response to an increase in the cellular AMP:ATP ratio. Once activated, AMPK phosphorylates a multitude of downstream targets, including the this compound in an in vitro setting. The transfer of a phosphate (B84403) group from ATP to the serine residue within the this compound sequence is the reaction measured in these assays.
Signaling Pathway
The phosphorylation of this compound is a direct enzymatic reaction catalyzed by AMPK. This reaction is a terminal event in an assay and serves as a proxy for the upstream activation of the AMPK signaling cascade.
Quantitative Data
The interaction between this compound and AMPK has been characterized by several kinetic parameters. The following table summarizes key quantitative data from published studies.
| Parameter | Value | Enzyme Source | Method | Reference |
| Vmax | 1.47 nmol min⁻¹ mg⁻¹ | Purified wild-type myc-tagged AMPK from HEK cells | Radiometric Assay | [2] |
| Km | 15.68 µM | Recombinant AMPK α1β1γ1 complex | ELISA-based Assay | [5] |
| Km | 26.67 µM | Recombinant AMPK α1β1γ1 complex | Radiometric Assay | [3] |
Experimental Protocols
The following are detailed methodologies for two common types of AMPK activity assays utilizing this compound.
Radiometric Kinase Assay
This protocol measures the incorporation of a radiolabeled phosphate from [γ-³²P]ATP onto the this compound.
Materials:
-
Active AMPK enzyme
-
This compound
-
Kinase Assay Buffer (e.g., 20 mM HEPES-NaOH, pH 7.0, 0.4 mM dithiothreitol, 0.01% Brij-35, 300 µM AMP)
-
[γ-³²P]ATP
-
75 mM Magnesium Chloride
-
500 µM unlabeled ATP
-
P81 phosphocellulose paper
-
0.75% or 1% Phosphoric acid
-
Acetone
-
Scintillation counter and scintillation cocktail
Procedure:
-
Prepare the [³²P]ATP mixture: Dilute the [γ-³²P]ATP stock with a solution of 75 mM magnesium chloride and 500 µM unlabeled ATP.
-
Set up the reaction: In a microcentrifuge tube, combine the AMPK reaction buffer, this compound (to a final concentration of ~20 µM), and the active AMPK enzyme (10-100 mU/assay).
-
Initiate the reaction: Add the [³²P]ATP mixture to the reaction tube.
-
Incubate: Incubate the reaction mixture at 30°C for 10-15 minutes in a shaking incubator.
-
Stop the reaction: Spot a portion of the reaction mixture onto a P81 phosphocellulose paper square.
-
Wash: Wash the P81 paper squares three times with 0.75% or 1% phosphoric acid to remove unincorporated [γ-³²P]ATP, followed by a single wash with acetone.
-
Quantify: Transfer the dried paper square to a scintillation vial, add scintillation cocktail, and measure the incorporated radioactivity using a scintillation counter.
ELISA-Based Kinase Assay
This protocol quantifies the amount of phosphorylated this compound using an antibody that specifically recognizes the phosphorylated form.
Materials:
-
Active AMPK enzyme
-
This compound
-
Kinase Reaction Buffer
-
ATP
-
EDTA (to stop the reaction)
-
Microplate with amino-immobilizing surface
-
Anti-phospho-SAMS peptide antibody
-
Secondary antibody conjugated to an enzyme (e.g., HRP)
-
Substrate for the enzyme (e.g., TMB)
-
Stop solution
-
Plate reader
Procedure:
-
Perform the kinase reaction: In a PCR tube, incubate the active AMPK enzyme with this compound and ATP in the kinase reaction buffer.
-
Stop the reaction: Add EDTA to the reaction mixture to chelate Mg²⁺ and stop the kinase activity.
-
Immobilize the peptide: Transfer the reaction mixture to the wells of an amino-immobilizing microplate and incubate to allow covalent conjugation of the this compound.
-
Wash: Wash the wells to remove unbound components.
-
Primary antibody incubation: Add the anti-phospho-SAMS peptide antibody to the wells and incubate.
-
Wash: Wash the wells to remove unbound primary antibody.
-
Secondary antibody incubation: Add the enzyme-conjugated secondary antibody and incubate.
-
Wash: Wash the wells to remove unbound secondary antibody.
-
Develop signal: Add the enzyme substrate and incubate until a color change is observed.
-
Stop signal development: Add a stop solution.
-
Measure absorbance: Read the absorbance at the appropriate wavelength using a microplate reader. The signal intensity is proportional to the amount of phosphorylated this compound.
Conclusion
This compound is an indispensable tool for the accurate and sensitive measurement of AMPK activity. Its high specificity and well-characterized kinetic parameters make it a reliable substrate for both radiometric and ELISA-based assays. The detailed protocols provided in this guide offer a solid foundation for researchers and drug development professionals to incorporate the this compound into their experimental workflows for studying the critical role of AMPK in health and disease.
References
- 1. iscabiochemicals.com [iscabiochemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. This compound - Amerigo Scientific [amerigoscientific.com]
- 5. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 6. AMPK activity assay [bio-protocol.org]
- 7. merckmillipore.com [merckmillipore.com]
SAMS Peptide: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the SAMS (Substrate for AMP-activated protein kinase, Synthetic) peptide, a crucial tool for studying the activity of AMP-activated protein kinase (AMPK). This document details its sequence and structure, its role as a specific substrate for AMPK, quantitative kinetic data, and detailed experimental protocols for its use in kinase assays.
SAMS Peptide: Sequence and Physicochemical Properties
The this compound is a synthetic peptide designed to be a highly specific and efficient substrate for AMP-activated protein kinase (AMPK)[1][2][3][4]. It is based on the amino acid sequence surrounding the primary phosphorylation site (Ser79) of rat acetyl-CoA carboxylase (ACC), a key downstream target of AMPK[5][6]. To enhance its specificity for AMPK, the serine residue at position 77 of the native ACC sequence, a target for protein kinase A (PKA), has been replaced with an alanine (B10760859) in the this compound[5][6]. Additionally, two arginine residues are typically added to the C-terminus to facilitate the peptide's binding to phosphocellulose paper, a common method for separating phosphorylated and unphosphorylated peptides in radiometric assays[5].
Table 1: this compound Sequence and Physicochemical Properties
| Property | Value | Reference |
| Amino Acid Sequence (Single Letter Code) | HMRSAMSGLHLVKRR | [1][5][7][8] |
| Amino Acid Sequence (Three Letter Code) | H-His-Met-Arg-Ser-Ala-Met-Ser-Gly-Leu-His-Leu-Val-Lys-Arg-Arg-OH | [1][7] |
| Molecular Weight | Approximately 1779.15 - 1780.0 Da | [1][4][5][7][9] |
| Purity | Typically >80% or >95% depending on the supplier | [5][9] |
| Solubility | Soluble in water and physiological buffers | [1][4][7][9] |
Mechanism of Action and Role in AMPK Signaling
The this compound serves as a substrate for the kinase activity of AMPK. AMPK is a central regulator of cellular energy homeostasis, activated in response to an increase in the cellular AMP:ATP ratio[10]. Once activated, AMPK phosphorylates a multitude of downstream targets to promote catabolic pathways that generate ATP and inhibit anabolic pathways that consume ATP[11][12].
One of the primary downstream targets of AMPK is acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis[11][13][14]. AMPK phosphorylates ACC at Ser79 (in ACC1) and Ser212 (in ACC2), leading to its inactivation[11][14]. This inhibition of ACC activity reduces the production of malonyl-CoA, thereby decreasing fatty acid synthesis and promoting fatty acid oxidation[11]. The this compound mimics this natural substrate, allowing for a specific and sensitive measurement of AMPK activity in vitro[4][6].
Below is a diagram illustrating the central role of AMPK in cellular metabolism and its interaction with ACC.
Quantitative Data
The this compound is a well-characterized substrate for AMPK, and its kinetic parameters have been determined in several studies. These values are essential for designing robust and quantitative kinase assays.
Table 2: Kinetic Parameters for this compound and ATP in AMPK Assays
| Parameter | Value | Enzyme Source | Method | Reference |
| Km for this compound | 15.68 µM | Recombinant AMPK α1β1γ1 | ELISA-based | [15] |
| Km for this compound | 26.67 µM | Recombinant AMPK α1β1γ1 | Radiometric | [15] |
| Km for ATP | 25.27 µM | Recombinant AMPK α1β1γ1 | ELISA-based | [15] |
| Km for ATP | 26.04 µM | Recombinant AMPK α1β1γ1 | Radiometric | [15] |
| Vmax for this compound | 2.5 times higher than for acetyl-CoA carboxylase | - | - | [7] |
Experimental Protocols
The this compound is widely used in various assay formats to measure AMPK activity. The two most common methods are the radiometric assay, which measures the incorporation of radiolabeled phosphate, and the ELISA-based assay, which uses an antibody to detect the phosphorylated peptide.
Radiometric AMPK Activity Assay
This protocol is a classic and highly sensitive method for determining AMPK activity.
Workflow for Radiometric AMPK Assay
Detailed Methodology:
-
Materials:
-
Active AMPK enzyme
-
This compound substrate (HMRSAMSGLHLVKRR)
-
Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)[16]
-
10 mM ATP stock solution
-
Scintillation counter and scintillation fluid
-
-
Procedure:
-
Prepare a master mix: For each reaction, prepare a master mix containing Kinase Assay Buffer, active AMPK enzyme, and the this compound substrate[16].
-
Prepare inhibitor/vehicle: Serially dilute the test compound (inhibitor or activator) in the appropriate solvent (e.g., DMSO) and then into the Kinase Assay Buffer to the desired final concentrations. Include a vehicle-only control[16].
-
Initiate the reaction: In a microfuge tube, combine the enzyme/substrate master mix with the diluted compound or vehicle. Start the reaction by adding the [γ-³³P]-ATP or [γ-³²P]-ATP cocktail (a mix of unlabeled ATP and radiolabeled ATP). The final reaction volume is typically 25 µL[5][16].
-
Incubate: Incubate the reaction mixture at 30°C or 37°C for 10-30 minutes. The incubation time should be within the linear range of the kinase reaction[5][16][17].
-
Stop the reaction: Terminate the reaction by spotting a portion (e.g., 15-20 µL) of the reaction mixture onto a P81 phosphocellulose paper strip[5][16][17].
-
Wash: Wash the P81 paper strips multiple times (e.g., three times for 5-10 minutes each) in a bath of 1% or 0.75% phosphoric acid to remove unincorporated radiolabeled ATP[5][16][17]. A final wash in acetone (B3395972) can be performed[5][17].
-
Quantify: Allow the paper to dry, then place it in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter[5][17].
-
ELISA-Based AMPK Activity Assay
This method offers a non-radioactive alternative for measuring AMPK activity and is amenable to high-throughput screening.
Workflow for ELISA-Based AMPK Assay
Detailed Methodology:
-
Materials:
-
Active AMPK enzyme
-
This compound substrate
-
Kinase Assay Buffer
-
ATP
-
A method to terminate the reaction and deplete ATP (e.g., ADP-Glo™ Reagent)[16]
-
White multi-well plates (for luminescence) or clear plates (for absorbance)
-
An antibody that specifically recognizes the phosphorylated this compound (e.g., anti-phospho-Acetyl-CoA carboxylase (Ser79) antibody)[18]
-
A horseradish peroxidase (HRP)-conjugated secondary antibody
-
HRP substrate (e.g., luminol-based for chemiluminescence or TMB for colorimetric detection)
-
Plate reader (luminometer or spectrophotometer)
-
-
Procedure:
-
Set up the kinase reaction: In a multi-well plate, add the Kinase Assay Buffer, this compound substrate, and the desired concentrations of the test compound (and a vehicle control)[16][18].
-
Initiate the reaction: Add the active AMPK enzyme to each well, and then start the reaction by adding ATP. The final reaction volume is typically 5-25 µL[16].
-
Incubate: Incubate the plate at 30°C for 30-60 minutes[16].
-
Terminate the kinase reaction and deplete ATP: Add a reagent to stop the kinase reaction and remove any remaining ATP. For example, add an equal volume of ADP-Glo™ Reagent and incubate at room temperature for 40 minutes[16].
-
Bind peptide to the plate: The phosphorylated this compound is then captured on the surface of the microplate well. The specific method for this will depend on the assay kit or protocol being used[18].
-
Antibody incubations:
-
Add a primary antibody that specifically binds to the phosphorylated this compound and incubate[18].
-
Wash the plate to remove unbound primary antibody.
-
Add an HRP-conjugated secondary antibody that binds to the primary antibody and incubate.
-
Wash the plate to remove unbound secondary antibody.
-
-
Signal detection: Add the HRP substrate to the wells. After a short incubation, measure the resulting signal (luminescence or absorbance) using a plate reader. The signal intensity is proportional to the amount of phosphorylated this compound, and therefore to the AMPK activity[18].
-
Conclusion
The this compound is an invaluable tool for researchers studying AMPK activity. Its high specificity and well-characterized kinetic properties make it suitable for a variety of in vitro kinase assays. The detailed protocols provided in this guide offer a starting point for the reliable and reproducible measurement of AMPK activity, which is crucial for understanding the role of this key metabolic regulator in health and disease, as well as for the development of novel therapeutic agents targeting the AMPK signaling pathway.
References
- 1. iscabiochemicals.com [iscabiochemicals.com]
- 2. gencefebio.com [gencefebio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound (CAS 125911-68-4): R&D Systems [rndsystems.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. caymanchem.com [caymanchem.com]
- 7. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 8. This compound [HMRSAMSGLHLVKRR-NH2] - 5 mg [anaspec.com]
- 9. This compound, AMP-activated protein kinase substrate (CAS 125911-68-4) | Abcam [abcam.com]
- 10. bosterbio.com [bosterbio.com]
- 11. AMPK: guardian of metabolism and mitochondrial homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. AMPK signaling to acetyl-CoA carboxylase is required for fasting- and cold-induced appetite but not thermogenesis | eLife [elifesciences.org]
- 15. biorxiv.org [biorxiv.org]
- 16. benchchem.com [benchchem.com]
- 17. diacomp.org [diacomp.org]
- 18. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
SAMS Peptide as a Substrate for AMP-Activated Protein Kinase (AMPK): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMP-activated protein kinase (AMPK) is a crucial enzyme that functions as a master regulator of cellular energy homeostasis.[1] It is a heterotrimeric protein, consisting of a catalytic α subunit and regulatory β and γ subunits, that is activated in response to cellular stresses that deplete ATP, such as nutrient starvation and hypoxia.[1][2][3] Once activated, AMPK orchestrates a significant metabolic switch, stimulating catabolic pathways that generate ATP while inhibiting anabolic, ATP-consuming processes.[1][4] This central role in metabolic regulation has implicated AMPK dysregulation in a variety of diseases, including metabolic syndrome, type 2 diabetes, and cancer, making it a key target for therapeutic development.[1]
Accurate measurement of AMPK activity is fundamental for both basic research into metabolic regulation and the discovery of novel therapeutic modulators. The SAMS peptide, a synthetic substrate derived from acetyl-CoA carboxylase (ACC), has been established as a highly specific and sensitive tool for the in vitro quantification of AMPK kinase activity. This guide provides an in-depth overview of the this compound, its kinetic properties as an AMPK substrate, detailed experimental protocols for its use, and its application in research and drug discovery.
The this compound
The this compound is a synthetic 15-amino-acid sequence designed based on the phosphorylation site of acetyl-CoA carboxylase (ACC) by AMPK.[5]
-
Origin : The sequence is derived from the region surrounding Serine-79 of rat acetyl-CoA carboxylase, a primary physiological substrate of AMPK.[5] The native sequence was slightly modified to enhance its specificity and utility in kinase assays. Specifically, a serine residue corresponding to a potential protein kinase A phosphorylation site was replaced with an alanine, and two arginine residues were added to the C-terminus to facilitate binding to phosphocellulose paper used in radiometric assays.[5]
This peptide is rapidly and specifically phosphorylated by AMPK, making it an ideal substrate for in vitro kinase assays.
AMPK Activation and Signaling
AMPK acts as a cellular energy sensor, primarily activated by an increase in the cellular AMP:ATP or ADP:ATP ratios.[2][8] This activation is a multi-step process:
-
Allosteric Activation : The binding of AMP or ADP to the regulatory γ subunit induces a conformational change that allosterically activates the kinase.[2][3][6]
-
Phosphorylation : This conformational change also makes AMPK a better substrate for upstream kinases. The primary activating phosphorylation occurs on Threonine-172 (Thr172) within the activation loop of the catalytic α subunit.[4]
-
Upstream Kinases : The main kinases responsible for phosphorylating Thr172 are the tumor suppressor LKB1 and the calcium/calmodulin-dependent protein kinase kinase 2 (CaMKK2, also known as CaMKKβ).[2][9][10]
Once activated, AMPK phosphorylates a multitude of downstream targets to restore energy balance by switching off ATP-consuming anabolic pathways and switching on ATP-producing catabolic pathways.[4][11]
References
- 1. benchchem.com [benchchem.com]
- 2. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thieme-connect.com [thieme-connect.com]
- 4. journals.biologists.com [journals.biologists.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. biorxiv.org [biorxiv.org]
- 7. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 8. A Highly Sensitive Non-Radioactive Activity Assay for AMP-Activated Protein Kinase (AMPK) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. youtube.com [youtube.com]
The Core Mechanism of SAMS Peptide Phosphorylation by AMP-Activated Protein Kinase (AMPK): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolism.[1][2] It is activated during periods of low cellular energy, such as nutrient deprivation or increased energetic demand, and works to restore energy homeostasis by stimulating catabolic pathways that generate ATP while inhibiting anabolic pathways that consume ATP.[1] A key tool in the study of AMPK activity is the SAMS peptide, a synthetic substrate that is specifically and rapidly phosphorylated by AMPK.[3] This technical guide provides an in-depth overview of the mechanism of this compound phosphorylation by AMPK, including quantitative kinetic data, detailed experimental protocols, and visual representations of the underlying biochemical processes.
The this compound is derived from the sequence surrounding Serine 79 of rat acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis and a natural substrate of AMPK.[4] The sequence of the this compound is HMRSAMSGLHLVKRR-NH2.[5] The serine at position 5 of the synthetic peptide corresponds to the phosphorylation site.[4] The specificity of the this compound for AMPK makes it an invaluable tool for in vitro kinase assays, enabling the screening of AMPK activators and inhibitors and the detailed study of AMPK kinetics and regulation.[3]
The Mechanism of AMPK Activation and Substrate Phosphorylation
The activation of AMPK is a multi-step process involving both allosteric regulation and covalent modification.[6][7] Understanding this activation cascade is fundamental to comprehending the subsequent phosphorylation of the this compound.
Allosteric Activation by Adenine Nucleotides
AMPK is a heterotrimeric complex composed of a catalytic α subunit and regulatory β and γ subunits.[2] The γ subunit contains binding sites for AMP, ADP, and ATP.[2] During times of energy stress, the cellular ratio of AMP/ATP and ADP/ATP increases.[1][7] The binding of AMP or ADP to the γ subunit induces a conformational change in the AMPK complex.[7] This change has two major consequences:
-
Promotion of Phosphorylation: It makes the catalytic α subunit a better substrate for upstream kinases.[2]
-
Inhibition of Dephosphorylation: It protects the activated AMPK complex from being dephosphorylated by protein phosphatases.[6]
Covalent Activation by Upstream Kinases
Full activation of AMPK requires the phosphorylation of a specific threonine residue (Thr172) within the activation loop of the catalytic α subunit.[1][2] This phosphorylation is carried out by upstream kinases, principally Liver Kinase B1 (LKB1) and Calcium/Calmodulin-dependent Protein Kinase Kinase β (CaMKKβ).[7][8] LKB1 is considered the primary AMPK kinase in most cell types, responding to increases in the AMP/ATP ratio.[8] CaMKKβ, on the other hand, activates AMPK in response to increases in intracellular calcium levels.[8]
Once activated, AMPK phosphorylates a variety of downstream targets, including the this compound, at serine or threonine residues within a specific consensus sequence.
Quantitative Data on this compound Phosphorylation
The phosphorylation of the this compound by AMPK has been quantitatively characterized, providing key kinetic parameters for in vitro assays.
| Parameter | Value | Conditions | Reference |
| Vmax | 1.47 nmol min⁻¹ mg⁻¹ | Purified wild-type myc-tagged AMPK from HEK cell lysates. | [9] |
| Km (this compound) | 15.68 µM | Recombinant AMPK α1β1γ1 complex. | [10] |
| Km (this compound) | 26.67 µM | Recombinant AMPK α1β1γ1 complex, radioactive method. | [10] |
| Km (ATP) | 25.27 µM | Recombinant AMPK α1β1γ1 complex. | [10] |
| Km (ATP) | 26.04 µM | Recombinant AMPK α1β1γ1 complex, radioactive method. | [10] |
Signaling Pathway and Experimental Workflow Diagrams
AMPK Activation and this compound Phosphorylation Pathway
References
- 1. AMPK: mechanisms of cellular energy sensing and restoration of metabolic balance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AMPK [collab.its.virginia.edu]
- 3. This compound | CAS 125911-68-4 | Tocris Bioscience [tocris.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. This compound [HMRSAMSGLHLVKRR-NH2] - 5 mg [anaspec.com]
- 6. portlandpress.com [portlandpress.com]
- 7. AMPK Activation → Term [lifestyle.sustainability-directory.com]
- 8. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
The SAMS Peptide: A Technical Guide to its Discovery, History, and Application in AMPK Research
For Immediate Release
A comprehensive technical guide detailing the discovery, history, and multifaceted applications of the SAMS peptide is now available for researchers, scientists, and drug development professionals. This whitepaper provides an in-depth look at this critical tool for studying AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.
The this compound, a synthetic substrate for AMPK, has revolutionized the study of this key enzyme. This guide offers a thorough examination of its development, properties, and use in various experimental contexts. It is designed to be an essential resource for those investigating cellular metabolism, metabolic disorders such as diabetes and obesity, and cancer.
Discovery and History
The this compound was developed as a more convenient and specific substrate for AMPK assays than its native protein substrate, acetyl-CoA carboxylase (ACC). Before its creation, researchers relied on the time-consuming process of purifying ACC for use in kinase assays. The development of the this compound by Steve Davies and his colleagues was a significant methodological advancement in the field.
The peptide's sequence, HMRSAMSGLHLVKRR , is derived from the 13-residue sequence surrounding the primary phosphorylation site (Ser79) of rat acetyl-CoA carboxylase, the site specifically targeted by AMPK.[1] A key modification in the this compound is the substitution of the serine at position 77 (relative to the native ACC sequence) with an alanine.[1] This was done to remove a potential phosphorylation site for cyclic-AMP-dependent protein kinase, thereby increasing the specificity of the peptide for AMPK.[1] Additionally, two arginine residues were added to the C-terminus to enhance the peptide's binding to phosphocellulose paper, a crucial component of the radiometric assay.[1]
Physicochemical and Kinetic Properties
The this compound is a synthetic peptide with a molecular weight of 1779.15 g/mol . Its sequence is HMRSAMSGLHLVKRR.
Quantitative Data Summary
The use of the this compound provides a sensitive and convenient method for assaying AMPK activity. While the Michaelis-Menten constant (Km) for the this compound is higher than that for the full-length acetyl-CoA carboxylase, its maximal velocity (Vmax) of phosphorylation is approximately 2.5 times greater, making it an excellent substrate for in vitro kinase assays.[2]
| Parameter | Value | Reference(s) |
| Sequence | HMRSAMSGLHLVKRR | |
| Molecular Weight | 1779.15 Da | |
| Km for AMPK | 15.68 µM - 27 µM | [3][4][5][6] |
| Vmax | ~2.5x that of acetyl-CoA carboxylase | [2] |
Experimental Protocols
The this compound is amenable to various kinase assay formats, including traditional radiometric methods and more modern non-radioactive, luminescence-based approaches.
Radiometric Kinase Assay using [γ-³²P]ATP
This protocol is a standard method for measuring AMPK activity.
Materials:
-
Active AMPK enzyme
-
This compound
-
[γ-³²P]ATP
-
AMPK Reaction Buffer (e.g., 20mM HEPES-NaOH, pH 7.0, 0.4mM dithiothreitol, 0.01% Brij-35, 300µM AMP)[1]
-
75mM Magnesium Chloride
-
500µM unlabeled ATP
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Acetone
-
Scintillation cocktail and counter
Procedure:
-
Prepare a master mix containing the AMPK reaction buffer, active AMPK enzyme, and the this compound.
-
Initiate the kinase reaction by adding a mixture of [γ-³²P]ATP and unlabeled ATP. A typical final concentration for the this compound in the assay is ~20µM.[1]
-
Incubate the reaction mixture at 30°C for a set period, for instance, 15 minutes.[1]
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.[1]
-
Wash the P81 paper strips multiple times in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.[1]
-
Perform a final wash with acetone.[1]
-
Place the dried P81 paper in a scintillation vial with a scintillation cocktail.[1]
-
Quantify the incorporated radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the AMPK activity.[1]
Non-Radioactive Luminescence-Based Kinase Assay (ADP-Glo™)
This assay measures the amount of ADP produced during the kinase reaction, which is then converted into a luminescent signal.
Materials:
-
Active AMPK enzyme
-
This compound
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
White, opaque multi-well plates
-
Luminometer
Procedure:
-
In a white multi-well plate, set up the kinase reaction by combining the Kinase Assay Buffer, this compound, and the active AMPK enzyme.[7] If testing inhibitors, they would be added at this stage.[7]
-
Initiate the reaction by adding ATP.[7]
-
Incubate the plate at 30°C for a defined period, for example, 30-60 minutes.[7]
-
Terminate the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for approximately 40 minutes.[7]
-
Convert the ADP generated to ATP and produce a luminescent signal by adding the Kinase Detection Reagent. Incubate at room temperature for 30-60 minutes.[7]
-
Measure the luminescence using a plate reader. The light output is directly proportional to the amount of ADP produced and thus to the AMPK activity.
Signaling Pathways and Experimental Workflows
The AMPK Signaling Pathway
AMPK is a central regulator of cellular energy homeostasis. It is a heterotrimeric enzyme composed of a catalytic α subunit and regulatory β and γ subunits.[8] Its activation is triggered by an increase in the cellular AMP:ATP ratio, indicating low energy status. Upstream kinases such as LKB1 and CaMKK2 phosphorylate the α subunit at Threonine 172, leading to AMPK activation.[7][8] Once active, AMPK phosphorylates a multitude of downstream targets to restore energy balance by switching on catabolic pathways that generate ATP (e.g., fatty acid oxidation and glycolysis) and switching off anabolic pathways that consume ATP (e.g., protein and lipid synthesis).[7][8]
Caption: A simplified diagram of the AMPK signaling pathway.
Experimental Workflow for a Radiometric AMPK Assay
The following diagram illustrates a typical workflow for determining AMPK activity using the this compound and a radiometric assay.
Caption: Workflow for a radiometric AMPK assay using this compound.
This technical guide provides a solid foundation for understanding and utilizing the this compound in AMPK research. Its development marked a pivotal moment in the study of cellular metabolism, and it continues to be an invaluable tool for scientists and researchers worldwide.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. This compound - Amerigo Scientific [amerigoscientific.com]
- 3. A Highly Sensitive Non-Radioactive Activity Assay for AMP-Activated Protein Kinase (AMPK) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. AMPK Signaling | Cell Signaling Technology [cellsignal.com]
An In-Depth Technical Guide to the SAMS Peptide: Properties, Experimental Applications, and Role in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the SAMS peptide, a critical tool in cellular signaling research and a key component in the development of therapeutics targeting the AMP-activated protein kinase (AMPK) pathway. This document details the peptide's core properties, provides in-depth experimental protocols, and explores its application in drug discovery.
Core Properties of this compound
The this compound is a synthetic peptide widely recognized for its high specificity as a substrate for AMP-activated protein kinase (AMPK).[1][2][3] Its design is based on the amino acid sequence surrounding the phosphorylation site of acetyl-CoA carboxylase (ACC), a natural substrate of AMPK.[4]
Physicochemical Characteristics
A summary of the key quantitative data for the this compound is presented in Table 1. This information is essential for accurate experimental design and data interpretation.
| Property | Value | References |
| Molecular Weight | ~1779.2 g/mol | [1][2] |
| Amino Acid Sequence | HMRSAMSGLHLVKRR | [4] |
| Molecular Formula | C₇₄H₁₃₁N₂₉O₁₈S₂ | [2] |
| Purity | >95% (typically) | [1] |
| Solubility | Soluble in water |
The Role of this compound in the AMPK Signaling Pathway
The this compound serves as an invaluable tool for studying the activity of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1][2][3] AMPK is activated during periods of low cellular energy (high AMP:ATP ratio) and orchestrates a metabolic switch to conserve ATP. The this compound mimics a key phosphorylation target of AMPK, allowing for the direct measurement of its kinase activity.
Experimental Protocols: Radiometric Kinase Assay
The most common application of the this compound is in radiometric kinase assays to quantify AMPK activity. This method measures the incorporation of radiolabeled phosphate (B84403) from [γ-³²P]ATP into the this compound.
Materials and Reagents
-
This compound: Stock solution (e.g., 1 mg/mL in sterile water)
-
AMPK Enzyme: Purified, active AMPK
-
[γ-³²P]ATP: High specific activity
-
Kinase Assay Buffer: (e.g., 40 mM HEPES, pH 7.0, 80 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 0.2 mM AMP, 0.2 mM ATP)
-
P81 Phosphocellulose Paper
-
1% Phosphoric Acid
-
Scintillation Cocktail and Counter
Experimental Workflow
The following diagram illustrates the key steps in a typical radiometric AMPK kinase assay using the this compound.
Detailed Procedure
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the kinase assay buffer, this compound (to a final concentration of ~200 µM), and [γ-³²P]ATP.
-
Initiate the Reaction: Add the purified AMPK enzyme to the reaction mixture. The amount of enzyme should be optimized to ensure the reaction is in the linear range.
-
Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 10-20 minutes).
-
Stop the Reaction: Spot a portion of the reaction mixture onto a P81 phosphocellulose paper square. The paper will bind the phosphorylated peptide.
-
Washing: Wash the P81 paper squares multiple times in 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Acetone Rinse: Perform a final rinse with acetone to aid in drying.
-
Scintillation Counting: Place the dried P81 paper in a scintillation vial with a scintillation cocktail and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: The measured counts per minute (CPM) are directly proportional to the AMPK activity.
This compound in Drug Discovery and Development
The role of AMPK in numerous physiological and pathological processes has made it a prime target for drug discovery, particularly for metabolic diseases such as type 2 diabetes and obesity, as well as cancer. The this compound is a cornerstone tool in the development of AMPK-modulating drugs.
High-Throughput Screening (HTS)
This compound-based assays are readily adaptable for high-throughput screening of large compound libraries to identify novel AMPK activators or inhibitors. The specificity and sensitivity of the this compound make it an ideal substrate for robust and reliable screening assays.[5]
Lead Optimization and Characterization
Once initial hits are identified from HTS, this compound assays are employed to:
-
Determine Potency: Quantify the IC₅₀ (for inhibitors) or EC₅₀ (for activators) of lead compounds.
-
Assess Selectivity: By comparing AMPK activity with the activity of other kinases, the selectivity of the compounds can be determined.
-
Elucidate Mechanism of Action: Kinetic studies using varying concentrations of this compound and ATP can help to understand how a compound modulates AMPK activity.
The logical relationship between the this compound and the drug discovery process is depicted below.
References
- 1. This compound | CAS 125911-68-4 | Tocris Bioscience [tocris.com]
- 2. rndsystems.com [rndsystems.com]
- 3. This compound [HMRSAMSGLHLVKRR-NH2] - 5 mg [anaspec.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Characterisation of 5'-AMP-activated protein kinase in human liver using specific peptide substrates and the effects of 5'-AMP analogues on enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of SAMS Peptide in Metabolic Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The SAMS peptide has established itself as an indispensable tool in the field of metabolic research. As a highly specific and sensitive substrate for AMP-activated protein kinase (AMPK), it provides a reliable method for quantifying the activity of this central metabolic regulator. This guide offers an in-depth exploration of the this compound, its application in experimental settings, the signaling pathways it helps to elucidate, and the quantitative data that underpins its use.
Core Concepts: Understanding the this compound
The this compound is a synthetic peptide whose sequence is derived from rat acetyl-CoA carboxylase (ACC), specifically around the serine-79 residue, which is a key phosphorylation site for AMPK.[1] Its design has been optimized for specificity, making it a superior substrate for in vitro kinase assays compared to ACC itself.[2][3][4]
Specificity by Design: The native sequence of ACC contains another phosphorylation site at serine-77, which is a target for cyclic-AMP-dependent protein kinase (PKA). To eliminate this cross-reactivity, the this compound was engineered with a crucial substitution: the serine at the corresponding position was replaced with an alanine.[1][4] This modification renders the this compound a highly specific substrate for AMPK, as it is not phosphorylated by PKA or at least five other purified protein kinases.[4][5] Two arginine residues are also typically added to the C-terminus to enhance the peptide's binding to phosphocellulose paper, a common component in radiometric assays.[1]
Quantitative and Physical Data
The utility of the this compound is defined by its biochemical and physical properties. These characteristics are crucial for designing and interpreting experiments.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Amino Acid Sequence | H-His-Met-Arg-Ser-Ala-Met-Ser-Gly-Leu-His-Leu-Val-Lys-Arg-Arg-OH | [2][3][6] |
| One-Letter Code | HMRSAMSGLHLVKRR | [2][7] |
| Molecular Weight | ~1779.15 g/mol | [2][3] |
| Molecular Formula | C₇₄H₁₃₁N₂₉O₁₈S₂ | [2][3][8] |
| CAS Number | 125911-68-4 | [2][3][4] |
| Solubility | Soluble in water (to 1 mg/ml) and dilute acid/physiological buffers. | [2][6][8] |
Table 2: Kinetic Parameters for AMPK with this compound
The kinetic constants of AMPK for the this compound and ATP have been determined through various studies, providing a baseline for assay development. While the Km for the this compound is higher than for the full-length ACC protein, its Vmax is significantly greater, making it a more sensitive substrate for measuring AMPK activity.[5][6]
| Parameter | Value | Isoform/Condition | Reference(s) |
| Km (this compound) | 15.68 µM | Recombinant α1β1γ1 | [9] |
| 26 - 37 µM | α1-complexes | [10] | |
| 80 - 121 µM | α2-complexes | [10] | |
| Km (ATP) | 25.27 µM | Recombinant α1β1γ1 | [9] |
| 26.04 µM | Recombinant AMPK | [9] | |
| Vmax | 2.5 times higher than for acetyl-CoA carboxylase | N/A | [5][6] |
The AMPK Signaling Pathway
AMPK acts as a cellular energy sensor, activated during times of metabolic stress that deplete ATP levels (e.g., low glucose, hypoxia, ischemia).[3][11] Once activated, AMPK orchestrates a metabolic switch from energy-consuming (anabolic) processes to energy-producing (catabolic) pathways to restore energy homeostasis. The this compound is a critical tool for studying the activation state of this pathway.
Upstream Activation:
-
Energy Status: An increased cellular AMP/ATP ratio is the canonical activator. AMP binds to the γ subunit, leading to a conformational change that promotes phosphorylation and activation.[11]
-
Upstream Kinases: Liver kinase B1 (LKB1) is the primary upstream kinase that phosphorylates and activates AMPK in response to energy stress.[11][12] Ca²⁺/calmodulin-dependent protein kinase kinase β (CaMKKβ) can also activate AMPK in response to changes in intracellular calcium.[11][12]
Downstream Effects:
-
Inhibition of Anabolism: AMPK phosphorylates and inactivates key enzymes in anabolic pathways, such as acetyl-CoA carboxylase (ACC) to inhibit fatty acid synthesis and HMG-CoA reductase to reduce cholesterol synthesis.[12][13] It also inhibits protein synthesis by suppressing the mTORC1 pathway.[11][14]
-
Activation of Catabolism: AMPK promotes catabolic processes by stimulating fatty acid oxidation, glycolysis, and glucose uptake (e.g., via GLUT4 translocation).[12][13]
Experimental Protocols and Methodologies
The this compound is central to several robust methods for measuring AMPK activity, primarily in purified enzyme preparations or immunoprecipitated samples.
This is the traditional and highly sensitive "gold standard" method for quantifying kinase activity.
Principle: This assay measures the transfer of a radiolabeled phosphate (B84403) group (³²P) from [γ-³²P]ATP to the this compound substrate by AMPK. The amount of incorporated radioactivity is directly proportional to the kinase activity.
Detailed Methodology: [1][15][16]
-
Reaction Mixture Preparation: A master mix is prepared in a reaction buffer (e.g., 20-40 mM HEPES, pH 7.0-7.5) containing MgCl₂ (5-10 mM), AMP (e.g., 200-300 µM), DTT (0.4-1 mM), and the this compound (target final concentration ~20-200 µM).
-
Enzyme Preparation: The source of AMPK (e.g., purified recombinant enzyme, immunoprecipitated complex, or tissue extract) is prepared and diluted to the desired concentration.
-
Initiation: The kinase reaction is initiated by adding [γ-³²P]ATP (often mixed with unlabeled ATP to achieve the desired specific activity and final concentration, e.g., 200-500 µM).
-
Incubation: The reaction is incubated at 30-37°C for a defined period (e.g., 10-15 minutes), ensuring the reaction remains in the linear range.
-
Termination and Spotting: The reaction is stopped by spotting a portion of the mixture onto a phosphocellulose paper square (e.g., Whatman P81). The peptide, now potentially phosphorylated and positively charged, binds to the negatively charged paper.
-
Washing: The paper squares are washed multiple times in a phosphoric acid solution (e.g., 0.75-1%) to remove unincorporated [γ-³²P]ATP. A final wash with acetone (B3395972) is often performed to aid drying.
-
Quantification: The dried paper squares are placed in scintillation vials with a scintillation cocktail, and the incorporated radioactivity (in counts per minute, CPM) is measured using a liquid scintillation counter.
-
Analysis: Kinase activity is calculated by comparing the CPM of the enzyme-containing samples to control samples lacking the enzyme (background).
This method offers a safer and more accessible alternative to the radiometric assay.
Principle: This assay quantifies the phosphorylated this compound using a specific antibody.[9][17] The this compound is first immobilized on a microplate. After the kinase reaction, a primary antibody that specifically recognizes the phosphorylated serine on the this compound is added, followed by a secondary antibody conjugated to an enzyme (like HRP) for colorimetric or chemiluminescent detection.
-
Peptide Immobilization: Microplate wells with surfaces designed for amine conjugation are coated with the this compound.
-
Kinase Reaction: The kinase reaction mixture, containing the AMPK source, ATP, and necessary cofactors, is added to the wells. The reaction proceeds for a set time at a controlled temperature.
-
Termination and Washing: The reaction is stopped, often by adding EDTA to chelate Mg²⁺. The wells are washed to remove reaction components.
-
Antibody Incubation: A primary antibody specific for the phosphorylated this compound motif is added to the wells and incubated.
-
Secondary Antibody and Detection: After washing away the unbound primary antibody, a horseradish peroxidase (HRP)-conjugated secondary antibody is added.
-
Signal Generation: After a final wash, a substrate for HRP (e.g., TMB) is added, generating a colorimetric signal that is read by a microplate reader. The signal intensity is proportional to the amount of phosphorylated this compound.
This high-throughput-friendly method measures kinase activity by quantifying the amount of ATP consumed during the reaction.
Principle: The amount of ATP remaining after the kinase reaction is inversely proportional to the kinase activity. Commercially available kits (e.g., Kinase-Glo®) use a luciferase/luciferin (B1168401) system to generate a luminescent signal from the remaining ATP.
Detailed Methodology: [19]
-
Kinase Reaction: The AMPK reaction is set up in a microplate well with the enzyme, this compound, and a defined starting concentration of ATP.
-
Incubation: The reaction is incubated for a set time to allow for ATP consumption.
-
Luminescence Detection: A detection reagent containing luciferase, luciferin, and reagents to stop the kinase reaction is added. The luciferase enzyme catalyzes the oxidation of luciferin in the presence of the remaining ATP, producing light.
-
Signal Measurement: The luminescent signal is measured with a luminometer. A lower signal indicates higher ATP consumption and thus higher AMPK activity.
Conclusion
The this compound is a cornerstone of metabolic research, providing a specific, sensitive, and convenient tool for the quantitative assessment of AMPK activity.[2][3] Its rational design has enabled the development of robust radiometric and non-radiometric assays that are fundamental to elucidating the complex roles of AMPK in health and disease. For researchers and drug development professionals, a thorough understanding of the principles and methodologies surrounding the this compound is essential for advancing the discovery of novel therapeutics targeting metabolic disorders such as type 2 diabetes, obesity, and cancer.[18][20]
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. rndsystems.com [rndsystems.com]
- 3. This compound | CAS 125911-68-4 | Tocris Bioscience [tocris.com]
- 4. caymanchem.com [caymanchem.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. iscabiochemicals.com [iscabiochemicals.com]
- 7. This compound [HMRSAMSGLHLVKRR-NH2] - 5 mg [anaspec.com]
- 8. This compound - LKT Labs [lktlabs.com]
- 9. An enzyme‐linked immunosorbent assay (ELISA)‐based activity assay for AMP‐activated protein kinase (AMPK) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Probing the enzyme kinetics, allosteric modulation and activation of α1- and α2-subunit-containing AMP-activated protein kinase (AMPK) heterotrimeric complexes by pharmacological and physiological activators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. media.cellsignal.com [media.cellsignal.com]
- 13. AMP-activated protein kinase signaling | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. AMPK activity assay [bio-protocol.org]
- 16. diacomp.org [diacomp.org]
- 17. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 18. researchgate.net [researchgate.net]
- 19. AMPK activity [bio-protocol.org]
- 20. benchchem.com [benchchem.com]
SAMS Peptide: A Technical Guide to Studying Cellular Energy Sensing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cellular energy homeostasis is fundamental to cell survival and function. The AMP-activated protein kinase (AMPK) signaling pathway plays a pivotal role as a central energy sensor, monitoring the cell's energy status and orchestrating metabolic responses to maintain energy balance.[1] A key tool in the study of this critical pathway is the SAMS peptide, a synthetic substrate that enables precise and sensitive measurement of AMPK activity. This technical guide provides an in-depth overview of the this compound, its application in studying cellular energy sensing, detailed experimental protocols, and quantitative data to support research and drug development efforts.
The this compound is a synthetic peptide derived from the sequence of acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis and a natural substrate of AMPK.[2][3] The peptide encompasses the ACC phosphorylation site at Ser79, with a strategic substitution of the adjacent Ser77 to an alanine (B10760859) to eliminate phosphorylation by other kinases, thereby increasing its specificity for AMPK.[2][3] Its rapid phosphorylation by AMPK makes it a convenient and highly sensitive substrate for assaying AMPK activity.[4][5]
The AMPK Signaling Pathway and Cellular Energy Sensing
AMPK is a heterotrimeric enzyme composed of a catalytic α subunit and regulatory β and γ subunits.[6][7] It is activated under conditions of cellular stress that deplete ATP levels, such as nutrient deprivation, hypoxia, and exercise.[1][8] The primary mechanism of activation involves the binding of AMP or ADP to the γ subunit, which induces a conformational change that promotes phosphorylation of the α subunit at threonine 172 by upstream kinases, most notably LKB1 and CaMKKβ.[8][9]
Once activated, AMPK initiates a cascade of events to restore cellular energy levels. It stimulates catabolic pathways that generate ATP, such as glycolysis and fatty acid oxidation, while simultaneously inhibiting anabolic, ATP-consuming processes like protein and fatty acid synthesis.[6][8][10] This metabolic switch is achieved through the direct phosphorylation of numerous downstream targets, including enzymes and transcription factors.[10] The central role of AMPK in regulating metabolism has made it a significant therapeutic target for metabolic diseases such as type 2 diabetes and obesity.[8]
Below is a diagram illustrating the core AMPK signaling pathway.
Caption: The AMPK signaling pathway is activated by metabolic stress, leading to the activation of catabolic pathways and inhibition of anabolic pathways.
Quantitative Data for this compound
The this compound's utility is underscored by its well-characterized kinetic parameters for AMPK. This data is crucial for designing robust assays and interpreting results.
| Parameter | Value | AMPK Isoform | Assay Condition | Reference |
| Sequence | HMRSAMSGLHLVKRR | N/A | N/A | [11] |
| Molecular Weight | 1779.15 Da | N/A | N/A | [11] |
| Km for this compound | 15.68 µM | α1β1γ1 | ELISA-based assay | [12] |
| Km for ATP | 25.27 µM | α1β1γ1 | ELISA-based assay | [12] |
| Vmax | 1.47 nmol/min/mg | Wild-type AMPK | Radioactive assay | [13] |
Experimental Protocols
The following sections provide detailed methodologies for assaying AMPK activity using the this compound. Both a traditional radioactive assay and a more common, non-radioactive ELISA-based method are described.
Radioactive Kinase Assay Protocol
This protocol is a classic method for quantifying kinase activity and relies on the incorporation of a radiolabeled phosphate (B84403) group onto the this compound.
Stock Solutions:
-
AMPK Reaction Buffer (1X): 20 mM HEPES-NaOH (pH 7.0), 0.4 mM DTT, 0.01% Brij-35, 300 µM AMP.[1]
-
[γ-³²P]ATP Mixture: Dilute a stock of [γ-³²P]ATP with 75 mM magnesium chloride and 500 µM unlabeled ATP to a final activity of 1 µCi/µl.[1]
-
AMP-activated Protein Kinase (AMPK): Dilute to a working concentration of 1-10 mU/µl in AMPK Reaction Buffer.[1]
-
This compound Stock Solution (~80 µM): Dilute the this compound stock in AMPK Reaction Buffer.[1]
Assay Protocol:
-
In a microcentrifuge tube, combine the following in order:
-
Initiate the reaction by adding 10 µl of the [γ-³²P]ATP mixture.[1]
-
Incubate the reaction for 15 minutes at 30°C in a shaking incubator.[1]
-
Stop the reaction by spotting 35 µl of the reaction mixture onto a 2 cm x 2 cm P81 phosphocellulose paper square.[1]
-
Wash the P81 paper squares three times with 0.75% phosphoric acid.[1]
-
Perform one final wash with acetone.[1]
-
Transfer the dried paper squares to scintillation vials, add 5 ml of scintillation cocktail, and measure the incorporated radioactivity using a scintillation counter.[1]
-
Compare the counts per minute (CPM) of the enzyme-containing samples to a no-enzyme background control.[1]
Non-Radioactive ELISA-Based Kinase Assay Protocol
This method offers a safer and more high-throughput-friendly alternative to the radioactive assay. It relies on an antibody that specifically recognizes the phosphorylated this compound.
Materials:
-
AMPK Kinase Buffer (1X): 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 1 mM TCEP.[5]
-
This compound: Stock solution in water.[5]
-
ATP Solution: Stock solution in water.[3]
-
Activated AMPK: Purified and activated recombinant AMPK.[5]
-
Reaction Stop Solution: 50 mM EDTA.[10]
-
Nunc Immobilizer Amino Microplate: For covalent peptide conjugation.[5]
-
Anti-phospho-Acetyl-CoA Carboxylase (Ser79) Antibody: Recognizes the phosphorylated this compound.[5]
-
HRP-conjugated Secondary Antibody.
-
TMB Substrate.
-
Wash Buffer: PBS with 0.05% Tween-20.
-
Blocking Buffer: PBS with 1% BSA.
Assay Protocol:
-
Kinase Reaction:
-
In a PCR tube, prepare the kinase reaction mixture containing AMPK Kinase Buffer, this compound (e.g., 112 µM), and activated AMPK (e.g., 20 ng).[12]
-
Initiate the reaction by adding ATP (e.g., 500 µM). The final reaction volume is typically 20 µl.[12]
-
Incubate at room temperature for a set time (e.g., 40 minutes).[12]
-
Stop the reaction by adding an equal volume of Reaction Stop Solution (50 mM EDTA).[10]
-
-
ELISA Detection:
-
Add the stopped kinase reaction mixtures to the wells of a Nunc Immobilizer Amino microplate and incubate to allow for covalent binding of the this compound.[5]
-
Wash the wells three times with Wash Buffer.
-
Block the wells with Blocking Buffer for 1 hour at room temperature.
-
Wash the wells three times with Wash Buffer.
-
Add the anti-phospho-ACC (Ser79) primary antibody diluted in Blocking Buffer and incubate for 1 hour.
-
Wash the wells three times with Wash Buffer.
-
Add the HRP-conjugated secondary antibody diluted in Blocking Buffer and incubate for 1 hour.
-
Wash the wells five times with Wash Buffer.
-
Add TMB substrate and incubate until a blue color develops.
-
Stop the color development with a stop solution (e.g., 1 M H₂SO₄).
-
Read the absorbance at 450 nm using a microplate reader. The optical density is proportional to the amount of phosphorylated this compound.[5]
-
Experimental and Logical Workflows
The this compound is a versatile tool that can be integrated into various research workflows, from basic characterization of AMPK activity to high-throughput screening for novel modulators.
Experimental Workflow for AMPK Activity Assay
The following diagram outlines the general steps involved in performing an AMPK activity assay using the this compound.
Caption: A generalized workflow for measuring AMPK activity using the this compound, from reagent preparation to data analysis.
Logical Workflow for Screening AMPK Modulators
This diagram illustrates how the this compound assay can be used in a drug discovery context to identify and characterize compounds that modulate AMPK activity.
Caption: A logical workflow for utilizing the this compound assay in a drug discovery pipeline to identify and characterize AMPK modulators.
Conclusion
The this compound is an invaluable tool for researchers and drug development professionals investigating the critical role of AMPK in cellular energy sensing and metabolism. Its specificity and the availability of robust assay protocols, both radioactive and non-radioactive, enable the precise quantification of AMPK activity. This facilitates a deeper understanding of the AMPK signaling pathway and provides a reliable platform for the discovery and characterization of novel therapeutic agents targeting this key metabolic regulator. The data and protocols presented in this guide offer a solid foundation for the successful application of the this compound in a variety of research settings.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. A Highly Sensitive Non-Radioactive Activity Assay for AMP-Activated Protein Kinase (AMPK) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Probing the enzyme kinetics, allosteric modulation and activation of α1- and α2-subunit-containing AMP-activated protein kinase (AMPK) heterotrimeric complexes by pharmacological and physiological activators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An enzyme‐linked immunosorbent assay (ELISA)‐based activity assay for AMP‐activated protein kinase (AMPK) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Characterisation of 5'-AMP-activated protein kinase in human liver using specific peptide substrates and the effects of 5'-AMP analogues on enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. affbiotech.cn [affbiotech.cn]
- 10. researchgate.net [researchgate.net]
- 11. This compound | CAS 125911-68-4 | Tocris Bioscience [tocris.com]
- 12. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 13. researchgate.net [researchgate.net]
A Technical Guide to the Fundamental Principles of AMPK Activation Measurement
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMP-activated protein kinase (AMPK) is a critical cellular energy sensor that plays a central role in regulating metabolism.[1][2] It is activated in response to a low cellular energy state, characterized by an increased AMP:ATP ratio.[3] Once activated, AMPK initiates a cascade of events to restore energy balance by stimulating catabolic pathways that generate ATP and inhibiting anabolic pathways that consume ATP.[1][4] Due to its pivotal role in metabolic homeostasis, AMPK has emerged as a key therapeutic target for a range of diseases, including metabolic syndrome, diabetes, and cancer.[5] Accurate and robust measurement of AMPK activation is therefore essential for both basic research and the development of novel therapeutics that modulate its activity.
This technical guide provides an in-depth overview of the core principles and methodologies for measuring AMPK activation. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to select and implement the most appropriate assays for their specific research questions.
The AMPK Signaling Pathway
AMPK is a heterotrimeric enzyme composed of a catalytic α subunit and regulatory β and γ subunits.[6] Its activation is a multi-step process. The canonical pathway involves the binding of AMP or ADP to the γ subunit, which induces a conformational change that promotes the phosphorylation of Threonine 172 (Thr172) on the α subunit by upstream kinases, primarily Liver Kinase B1 (LKB1) and Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CaMKK2).[6][7] This phosphorylation is the key event that leads to a substantial increase in AMPK's kinase activity.[8] Activated AMPK then phosphorylates a multitude of downstream targets to orchestrate a comprehensive metabolic switch.[7]
Below is a diagram illustrating the core AMPK signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. AMPK activators: mechanisms of action and physiological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The activation of AMPK in cardiomyocytes at the very early stage of hypoxia relies on an adenine nucleotide-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AMPK: an energy-sensing pathway with multiple inputs and outputs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Assays of Different Mechanisms of AMPK Activation, and Use of Cells Expressing Mutant AMPK to Delineate Activation Mechanisms | Springer Nature Experiments [experiments.springernature.com]
Methodological & Application
SAMS Peptide Radioactive Kinase Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The AMP-activated protein kinase (AMPK) is a crucial enzyme in cellular energy homeostasis, acting as a metabolic master switch.[1] Its activation in response to low cellular energy levels (high AMP:ATP ratio) triggers a cascade of events aimed at restoring energy balance.[2] The SAMS peptide, a synthetic peptide derived from the phosphorylation site of acetyl-CoA carboxylase (ACC), is a highly specific and efficient substrate for AMPK.[1][3] The sequence of the this compound is HMRSAMSGLHLVKRR.[2][3][4] This makes it an invaluable tool for studying AMPK activity.[3] The radioactive kinase assay using the this compound provides a sensitive and reliable method to quantify AMPK activity, which is instrumental in basic research and for screening potential therapeutic modulators of AMPK.[3][5]
This document provides detailed application notes and protocols for performing the this compound radioactive kinase assay.
Principle of the Assay
The this compound radioactive kinase assay is a radiometric method that measures the transfer of a radiolabeled phosphate (B84403) group from adenosine (B11128) triphosphate (ATP) to the this compound, catalyzed by AMPK.[2][5][6] The most commonly used radiolabeled ATP is [γ-³²P]ATP or [γ-³³P]ATP, where the terminal phosphate is radioactive.[2][7]
The reaction is as follows:
AMPK + this compound + [γ-³²P]ATP → [³²P]Phospho-SAMS Peptide + ADP
The reaction is initiated by the addition of the radiolabeled ATP and is allowed to proceed for a defined period. Subsequently, the reaction is terminated, and the radiolabeled phospho-SAMS peptide is separated from the unreacted [γ-³²P]ATP. This separation is typically achieved by spotting the reaction mixture onto P81 phosphocellulose paper, which binds the positively charged this compound.[1][2] Unincorporated [γ-³²P]ATP is then washed away. The amount of radioactivity incorporated into the this compound, which is directly proportional to the AMPK activity, is quantified using a scintillation counter or a phosphorimager.[1][2][5]
Applications
-
Determination of AMPK activity: Directly measure the enzymatic activity of purified or immunoprecipitated AMPK.
-
Enzyme kinetics: Determine kinetic parameters such as Km and Vmax for both the this compound and ATP.
-
Inhibitor screening: Screen compound libraries to identify potential inhibitors or activators of AMPK for drug discovery.
-
Signal transduction studies: Investigate the regulation of AMPK activity by upstream kinases and signaling molecules.
Quantitative Data Summary
The following table summarizes typical quantitative data and reaction conditions for the this compound radioactive kinase assay. These values may require optimization depending on the specific experimental setup, including the source and purity of the enzyme.
| Parameter | Typical Value/Range | Notes |
| This compound Concentration | 20 - 200 µM | The concentration should ideally be around the Km value for optimal sensitivity. The reported Km for this compound is approximately 15.68 µM to 26.67 µM in some studies.[8] |
| ATP Concentration | 100 - 500 µM | Should be close to the Km of AMPK for ATP to ensure the reaction is sensitive to inhibitors. The reported Km for ATP is around 25.27 µM to 26.04 µM.[8] |
| [γ-³²P]ATP or [γ-³³P]ATP | 1 - 10 µCi per reaction | The specific activity of the radiolabeled ATP will influence the signal strength. |
| AMPK Concentration | 10 - 100 mU per assay | The amount of enzyme should be adjusted to ensure the reaction is in the linear range with respect to time and enzyme concentration.[1] |
| AMP Concentration | 200 - 500 µM | AMP is an allosteric activator of AMPK and is often included in the reaction buffer to ensure maximal activity. |
| Incubation Temperature | 30 - 37 °C | 30°C is a commonly used temperature.[1][2] |
| Incubation Time | 10 - 30 minutes | The incubation time should be within the linear range of the kinase reaction to ensure accurate measurement of the initial velocity.[2][9] |
| Reaction Volume | 25 - 50 µL | The final reaction volume can be adjusted based on the experimental format (e.g., microfuge tubes or multi-well plates).[2] |
Experimental Protocols
Materials and Reagents
-
Active AMPK enzyme: Recombinant or purified from a biological source.
-
[γ-³²P]ATP or [γ-³³P]ATP: Specific activity of 3000 Ci/mmol is commonly used.[1]
-
Unlabeled ATP
-
Kinase Assay Buffer (5X): 125 mM HEPES, pH 7.4, 62.5 mM MgCl₂, 12.5 mM DTT, 2.5 mM AMP.
-
P81 Phosphocellulose Paper: Cut into 2 cm x 2 cm squares.[1]
-
Acetone (B3395972) [1][9]
-
Scintillation Vials
-
Scintillation Cocktail
-
Microcentrifuge tubes or 96-well plates
-
Pipettes and tips
-
Incubator
-
Scintillation counter or Phosphorimager
Step-by-Step Protocol
1. Preparation of Reagents:
-
Kinase Assay Buffer (1X): Dilute the 5X stock to 1X with sterile distilled water.
-
ATP Mix (10X): Prepare a solution containing both unlabeled ATP and [γ-³²P]ATP or [γ-³³P]ATP in 1X Kinase Assay Buffer. The final concentration of unlabeled ATP in the reaction should be 100-500 µM, and the radioactivity should be 1-10 µCi per reaction.
-
This compound Stock Solution: Dissolve the this compound in sterile distilled water to a stock concentration of 1-10 mM.
-
AMPK Enzyme Dilution: Dilute the active AMPK enzyme in 1X Kinase Assay Buffer to a concentration that will yield a final amount of 10-100 mU per reaction. Keep the enzyme on ice.
2. Kinase Reaction Setup:
-
Set up the reactions in microcentrifuge tubes or a 96-well plate on ice.
-
For each reaction, prepare a master mix containing the 1X Kinase Assay Buffer, this compound, and any inhibitors or activators being tested.
-
Add the diluted AMPK enzyme to the master mix.
-
Include appropriate controls:
-
No enzyme control: To determine the background signal.
-
No substrate control: To ensure the radioactivity is incorporated into the peptide.
-
Positive and negative controls: If screening for modulators.
-
3. Initiation of the Kinase Reaction:
-
Initiate the reaction by adding the 10X ATP Mix to each tube or well.
-
Mix gently by pipetting.
4. Incubation:
-
Incubate the reactions at 30°C for 15-30 minutes.[2] Ensure the incubation time is within the linear range of the assay.
5. Termination of the Reaction:
-
Stop the reaction by spotting 20-35 µL of the reaction mixture onto the center of a labeled P81 phosphocellulose paper square.[1][2]
6. Washing the P81 Papers:
-
Immediately after spotting, drop the P81 papers into a beaker containing at least 150 mL of 0.75% or 1% phosphoric acid.[1][9]
-
Wash the papers three to four times with fresh phosphoric acid for 5-10 minutes each time with gentle agitation.[1][9] This step is crucial to remove the unincorporated radiolabeled ATP.
-
Perform a final wash with acetone for 2-5 minutes to facilitate drying.[1][9]
7. Quantification of Radioactivity:
-
Allow the P81 papers to air dry completely.
-
Place each dried paper square into a scintillation vial.
-
Measure the radioactivity in a scintillation counter. The counts per minute (CPM) are proportional to the AMPK activity.
8. Data Analysis:
-
Subtract the average CPM from the "no enzyme" control (background) from all other samples.
-
Calculate the specific activity of the AMPK enzyme or the percent inhibition/activation for compound screening.
Visualizations
Below are diagrams illustrating the experimental workflow and a relevant signaling pathway involving AMPK.
Caption: Workflow of the this compound Radioactive Kinase Assay.
Caption: Simplified AMPK Signaling Pathway.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. benchchem.com [benchchem.com]
- 3. rndsystems.com [rndsystems.com]
- 4. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 5. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. revvity.com [revvity.com]
- 8. biorxiv.org [biorxiv.org]
- 9. diacomp.org [diacomp.org]
Application Notes: Non-Radioactive SAMS Peptide Assay for AMPK Activity
Introduction
AMP-activated protein kinase (AMPK) is a crucial enzyme that acts as a master regulator of cellular energy homeostasis.[1] It is activated during periods of metabolic stress, such as low glucose or hypoxia, which lead to an increased AMP/ATP ratio.[1] As a central regulator of both glucose and lipid metabolism, AMPK has emerged as a significant therapeutic target for conditions like type 2 diabetes, obesity, and cancer.[1][2] The SAMS peptide, a synthetic peptide derived from the sequence of acetyl-CoA carboxylase (ACC), serves as a highly specific and sensitive substrate for AMPK.[3][4] Traditionally, AMPK activity has been measured using radioactive assays involving [γ-³²P]ATP. However, due to safety concerns, waste disposal issues, and the need for high-throughput screening (HTS) compatible methods, non-radioactive assays have become the preferred approach in modern drug discovery and academic research.
These application notes provide an overview and detailed protocols for performing non-radioactive this compound assays to quantify AMPK activity. The described methods are suitable for researchers, scientists, and drug development professionals engaged in screening for AMPK modulators or studying its enzymatic function.
Principle of the Assay
The core principle of the this compound assay involves the enzymatic transfer of a phosphate (B84403) group from ATP to a specific serine residue on the this compound, catalyzed by AMPK. Non-radioactive methods quantify this phosphorylation event through various detection technologies, including luminescence, fluorescence, and antibody-based systems. The intensity of the generated signal is directly proportional to the amount of phosphorylated this compound, and thus to the activity of the AMPK enzyme.
The this compound sequence is HMRSAMSGLHLVKRR.[3] It is designed for high specificity, making it a more selective substrate for AMPK than acetyl-CoA carboxylase itself.[4]
AMPK Signaling Pathway
The activity of AMPK is tightly regulated by upstream kinases and cellular energy levels. The following diagram illustrates the canonical AMPK signaling pathway.
Caption: A diagram of the AMPK signaling pathway.
Experimental Workflow Overview
The general workflow for a non-radioactive this compound assay is consistent across different detection platforms, involving preparation, reaction, and detection stages.
Caption: General experimental workflow for a non-radioactive AMPK assay.
Data Presentation
Table 1: this compound Properties
| Property | Description | Reference |
| Sequence | H-His-Met-Arg-Ser-Ala-Met-Ser-Gly-Leu-His-Leu-Val-Lys-Arg-Arg-OH | [3][5] |
| Molecular Weight | ~1779.15 g/mol | [3] |
| CAS Number | 125911-68-4 | [3][4] |
| Solubility | Soluble in water (e.g., to 1 mg/mL) and PBS (pH 7.2) | [3][4] |
| Storage | Store lyophilized peptide desiccated at -20°C. Reconstituted solutions should be aliquoted and stored at -20°C or -80°C to avoid freeze-thaw cycles. | [3] |
Table 2: Typical Reagent Concentrations for AMPK Kinase Assays
| Reagent | Typical Final Concentration | Notes | Reference |
| This compound | 20 - 200 µM | Higher concentrations may be needed depending on the Kₘ of the specific AMPK isoform. | [6][7] |
| ATP | 35 - 120 µM | Concentration is often near the Kₘ for ATP to sensitively detect inhibitors. | [6] |
| AMPK Enzyme | 0.4 - 9.0 nM (Purified) | The optimal amount should be determined empirically to ensure the reaction is in the linear range. | [6] |
| AMP (Activator) | 80 - 300 µM | Included in the reaction buffer to ensure the enzyme is in an active state. | [6][7] |
| MgCl₂ | 5 - 12 mM | Essential cofactor for kinase activity. | [8][9] |
Table 3: Comparison of Non-Radioactive Assay Formats
| Assay Format | Principle | Advantages | Disadvantages |
| Luminescence (e.g., ADP-Glo™) | Measures the amount of ADP produced in the kinase reaction. ADP is converted to ATP, which is then used by luciferase to generate light.[10] | High sensitivity, broad dynamic range, resistant to fluorescence interference. | Multi-step "stop-and-read" format, potential for interference from compounds affecting luciferase. |
| Fluorescence (TR-FRET) | A terbium-labeled anti-phospho-SAMS antibody binds to a fluorescein-labeled phosphorylated this compound, bringing the two fluorophores into proximity and allowing for time-resolved fluorescence resonance energy transfer.[11] | Homogeneous "mix-and-read" format, high throughput, ratiometric detection minimizes well-to-well variation. | Potential for light scattering or fluorescence interference from test compounds. |
| Fluorescence (Chelation-Enhanced) | Utilizes a this compound containing a fluorogenic Sox residue. Upon phosphorylation, the Sox moiety chelates Mg²⁺ with the new phosphate group, causing a significant increase in fluorescence.[11] | Homogeneous, direct detection of phosphorylation, avoids use of antibodies. | Requires synthesis of a specialized, non-natural peptide; potential for compound interference. |
Experimental Protocols
Protocol 1: Luminescence-Based AMPK Activity Assay (ADP-Glo™ Principle)
This protocol describes a method to measure AMPK activity by quantifying the amount of ADP produced during the kinase reaction.[10][12]
A. Materials Required
-
Purified active AMPK enzyme
-
This compound
-
ATP (Ultra-Pure)
-
AMP
-
Kinase Reaction Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar, containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
White, opaque 96-well or 384-well plates
-
Plate-reading luminometer
B. Reagent Preparation
-
Kinase Reaction Buffer : Prepare a 2X stock of the reaction buffer containing 80 mM Tris pH 7.5, 40 mM MgCl₂, and 0.2 mg/ml BSA.
-
2X SAMS/AMP Solution : In the 2X Kinase Reaction Buffer, prepare a solution containing this compound and AMP at twice the final desired concentration (e.g., 400 µM this compound and 400 µM AMP).
-
2X ATP Solution : Prepare ATP at twice the final desired concentration (e.g., 200 µM) in nuclease-free water.
-
Enzyme Solution : Dilute the AMPK enzyme stock to the desired working concentration (e.g., 2-10 ng/µL) in 1X Kinase Reaction Buffer just before use.
-
Detection Reagents : Prepare the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's instructions.
C. Assay Procedure
-
Reaction Setup : In a white, opaque 96-well plate, add the following to each well:
-
12.5 µL of 2X SAMS/AMP Solution.
-
5 µL of test compound (or vehicle control).
-
2.5 µL of diluted AMPK enzyme.
-
-
Initiate Reaction : Start the kinase reaction by adding 5 µL of 2X ATP Solution to each well for a final reaction volume of 25 µL. Mix the plate gently.
-
Incubation : Incubate the plate at 30°C for 60 minutes. The optimal time should be determined to ensure the reaction remains in the linear range.
-
Stop Reaction and Deplete ATP : Add 25 µL of ADP-Glo™ Reagent to each well. Mix and incubate at room temperature for 40 minutes.[10] This step terminates the kinase reaction and eliminates any remaining ATP.
-
Convert ADP to ATP and Detect : Add 50 µL of Kinase Detection Reagent to each well. Mix and incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.[10]
-
Measure Luminescence : Read the luminescence of each well using a plate-reading luminometer. The signal is proportional to the ADP generated and thus to AMPK activity.
Protocol 2: Time-Resolved FRET (TR-FRET) AMPK Activity Assay
This protocol provides a homogeneous method for measuring AMPK activity using a phospho-specific antibody.[11]
A. Materials Required
-
Purified active AMPK enzyme
-
Fluorescein-labeled this compound (F-SAMS)
-
Terbium-labeled anti-phospho-SAMS antibody (Tb-pSAMS Ab)
-
ATP
-
Kinase Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
Stop/Detection Buffer (Kinase buffer containing EDTA to chelate Mg²⁺ and stop the reaction)
-
Low-volume, black 384-well plates
-
TR-FRET compatible plate reader
B. Reagent Preparation
-
Enzyme/Peptide Mix : Prepare a 2X solution in Kinase Reaction Buffer containing F-SAMS peptide and AMPK enzyme at twice their final desired concentrations.
-
ATP/Compound Mix : Prepare a 2X solution in Kinase Reaction Buffer containing ATP and the test compound (or vehicle) at twice their final concentrations.
-
Detection Mix : Prepare a solution in Stop/Detection Buffer containing the Tb-pSAMS Ab at its final working concentration.
C. Assay Procedure
-
Reaction Setup : Add 5 µL of the Enzyme/Peptide Mix to the wells of a 384-well plate.
-
Initiate Reaction : Add 5 µL of the ATP/Compound Mix to each well to start the reaction (final volume 10 µL). Mix gently.
-
Incubation : Incubate the plate at room temperature or 30°C for 60-90 minutes. Protect from light.
-
Stop and Detect : Add 10 µL of the Detection Mix to each well. Mix gently.
-
Incubation : Incubate for at least 60 minutes at room temperature to allow for antibody binding. Protect from light.
-
Measure TR-FRET : Read the plate on a TR-FRET enabled reader, measuring emission at two wavelengths (e.g., 520 nm for the acceptor/fluorescein and 490 nm for the donor/terbium). The ratio of the acceptor to donor emission is proportional to the level of this compound phosphorylation.
References
- 1. AMPK Signaling | Cell Signaling Technology [cellsignal.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. rndsystems.com [rndsystems.com]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound [novoprolabs.com]
- 6. Homogenous Fluorescent Assays for Characterizing Small-Molecule Activators of AMP-Activated Protein Kinase (AMPK) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. A Highly Sensitive Non-Radioactive Activity Assay for AMP-Activated Protein Kinase (AMPK) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. promega.com [promega.com]
Application Notes: SAMS Peptide ELISA for AMPK Activity
Introduction
AMP-activated protein kinase (AMPK) is a crucial enzyme in cellular energy homeostasis, acting as a central regulator of metabolism.[1][2][3] Its activation in response to low cellular ATP levels triggers catabolic pathways that generate ATP while inhibiting anabolic, ATP-consuming processes.[1][2][4][5] Due to its key role in metabolic regulation, AMPK is a significant therapeutic target for diseases such as type II diabetes, obesity, and cancer.[1][2] The SAMS peptide, derived from the phosphorylation site (Ser79) of acetyl-CoA carboxylase (ACC), is a highly specific and efficient substrate for AMPK, making it ideal for in vitro kinase assays.[6] This document outlines a non-radioactive, ELISA-based protocol for measuring AMPK activity using the this compound, offering a sensitive and high-throughput alternative to traditional radioactive methods.[7][8][9]
Assay Principle
The this compound ELISA is an in vitro assay that quantifies the kinase activity of AMPK. The assay is based on the ability of AMPK to phosphorylate the this compound in the presence of ATP. The resulting phosphorylated this compound is then immobilized on an amino-binding microplate. A primary antibody, specific to the phosphorylated serine residue within the this compound sequence (equivalent to phospho-ACC Ser79), is used to detect the phosphorylated peptide. A secondary antibody conjugated to horseradish peroxidase (HRP) and a colorimetric substrate are then used for detection. The intensity of the color produced is directly proportional to the amount of phosphorylated this compound, and thus to the AMPK activity.[7]
Quantitative Data Summary
The following tables summarize key quantitative data derived from this compound-based AMPK activity assays.
Table 1: Kinetic Parameters of Recombinant AMPK
| Parameter | Value | Reference |
| Specific Activity of AMPK α1β1γ1 | ~0.21 pmol/ng/min | [7][10] |
| Km for ATP | ~25.27 µM | [8] |
| Km for this compound | ~15.68 µM | [8] |
Table 2: Representative Standard Curve Data for Phospho-SAMS Peptide
This table provides an example of the data used to generate a standard curve for quantifying the amount of phosphorylated this compound. The optical density (OD) is measured at 450 nm.
| Phospho-SAMS Peptide (pmol/reaction) | OD 450 nm (Corrected) |
| 0 | 0 |
| 21.34 | ~0.04 |
| 42.69 | ~0.08 |
| 106.72 | ~0.23 |
| 213.43 | ~0.48 |
| 426.86 | ~0.97 |
Note: Data are representative and should be generated for each individual experiment.[7][11][12]
Experimental Protocols
Materials and Reagents
-
Recombinant active AMPK (e.g., α1β1γ1 complex)
-
Phospho-SAMS Peptide (for standard curve)
-
Adenosine 5'-triphosphate (ATP)
-
Adenosine 5'-monophosphate (AMP) (optional, for allosteric activation)
-
Nunc Immobilizer Amino Microplates
-
Anti-phospho-Acetyl-CoA Carboxylase (Ser79) antibody
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)
-
TMB (3,3',5,5'-Tetramethylbenzidine) Substrate Solution
-
Stop Solution (e.g., 0.16 M Sulfuric Acid)
-
Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA, 0.05 mM DTT)
-
Wash Buffer (e.g., PBST: 1X PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBST)
-
Antibody Dilution Buffer (e.g., 3% BSA in PBST)
Detailed Step-by-Step Protocol
Part 1: AMPK Kinase Reaction
-
Prepare Kinase Reaction Mix: In a PCR tube, prepare the kinase reaction mix. For a 20 µL reaction, combine the following:
-
4 µL of 5x Kinase Buffer
-
Recombinant AMPK (e.g., 20 ng)
-
This compound (e.g., to a final concentration of 112 µM)
-
AMP (optional, e.g., to a final concentration of 50 µM)
-
Nuclease-free water to bring the volume to 18 µL.
-
-
Initiate the Reaction: Add 2 µL of ATP (to a final concentration of 500 µM) to each reaction tube to start the kinase reaction.
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 20-40 minutes). The reaction time should be within the linear range of the assay.[11]
-
Stop the Reaction: Terminate the reaction by adding 20 µL of 50 mM EDTA.
Part 2: ELISA Detection
-
Peptide Immobilization: Add 40 µL of the stopped kinase reaction mixture to each well of a Nunc Immobilizer Amino microplate. Incubate for 2 hours at room temperature with gentle agitation to allow for covalent coupling of the this compound to the plate surface.
-
Washing: Discard the contents of the wells and wash the plate three times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1 hour at room temperature to block non-specific binding sites.
-
Primary Antibody Incubation: Discard the blocking buffer and wash the plate three times with Wash Buffer. Add 100 µL of the anti-phospho-ACC (Ser79) antibody, diluted in Antibody Dilution Buffer (e.g., 1:200), to each well. Incubate for 1 hour at room temperature.
-
Secondary Antibody Incubation: Discard the primary antibody solution and wash the plate six times with Wash Buffer. Add 100 µL of the HRP-conjugated secondary antibody, diluted in Antibody Dilution Buffer (e.g., 1:5000), to each well. Incubate for 1 hour at room temperature.
-
Color Development: Discard the secondary antibody solution and wash the plate six times with Wash Buffer. Add 100 µL of TMB Substrate Solution to each well and incubate in the dark for 15-30 minutes, or until sufficient color has developed.
-
Stop Reaction and Read Plate: Stop the color development by adding 50 µL of Stop Solution to each well. Read the absorbance at 450 nm using a microplate reader. A background correction reading at 650 nm can also be taken.[9]
Data Analysis
-
Background Correction: Subtract the OD at 650 nm from the OD at 450 nm for each well.
-
Standard Curve: Generate a standard curve by plotting the corrected OD 450 nm values against the known concentrations of the phospho-SAMS peptide standards.
-
Quantification of Phosphorylated this compound: Use the linear regression equation from the standard curve to determine the amount of phosphorylated this compound in each experimental sample from their corrected OD 450 nm values.
-
Calculate AMPK Activity: Express AMPK activity as the amount of phosphate (B84403) incorporated into the this compound per unit of enzyme per unit of time (e.g., pmol/ng/min).
Visualizations
Caption: AMPK Signaling Pathway.
Caption: this compound ELISA Workflow.
References
- 1. AMPK Signaling | Cell Signaling Technology [cellsignal.com]
- 2. sinobiological.com [sinobiological.com]
- 3. bosterbio.com [bosterbio.com]
- 4. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. An enzyme‐linked immunosorbent assay (ELISA)‐based activity assay for AMP‐activated protein kinase (AMPK) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: SAMS Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The SAMS (HMRSAMSGLHLVKRR) peptide is a synthetic peptide that serves as a highly specific and sensitive substrate for AMP-activated protein kinase (AMPK).[1][2] Derived from the sequence around Ser79 of rat acetyl-CoA carboxylase, the SAMS peptide has been optimized for AMPK activity assays by replacing the serine at residue 77 with an alanine (B10760859) to eliminate phosphorylation by cyclic-AMP-dependent protein kinase.[3] This modification, along with the addition of two arginine residues at the C-terminus to enhance binding to phosphocellulose paper, makes it an invaluable tool for studying AMPK signaling pathways and for high-throughput screening of AMPK inhibitors and activators.[3]
AMPK is a crucial sensor of cellular energy status, playing a key role in regulating metabolic pathways.[1][3] Its activation in response to low ATP levels triggers a cascade of events aimed at restoring energy homeostasis. These application notes provide detailed protocols for the preparation of this compound stock solutions and its use in AMPK activity assays.
Quantitative Data Summary
The following tables summarize the key quantitative data for the this compound.
Table 1: this compound Properties
| Property | Value | Reference |
| Amino Acid Sequence | H-His-Met-Arg-Ser-Ala-Met-Ser-Gly-Leu-His-Leu-Val-Lys-Arg-Arg-OH | [4] |
| Molecular Weight | ~1779.15 g/mol | |
| Chemical Formula | C74H131N29O18S2 | [4] |
| Purity | >80% to >95% (vendor specific) | [3][4] |
| Appearance | Lyophilized powder | [4] |
Table 2: Stock Solution and Assay Concentrations
| Parameter | Recommended Concentration/Value | Reference |
| Stock Solution Preparation | ||
| Solubility in Water | Up to 1 mg/mL | |
| Recommended Stock Concentration | ~80 µM | [3] |
| ~562 µM (as supplied by some vendors) | [3] | |
| Kinase Assay | ||
| Final this compound Concentration | ~20 µM | [3] |
| Final AMPK Concentration | 10-100 mU/assay | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a this compound stock solution for use in AMPK kinase assays.
Materials:
-
This compound (lyophilized powder)
-
Sterile, nuclease-free water
-
Appropriate buffer (e.g., AMPK Reaction Buffer: 20 mM HEPES-NaOH, pH 7.0, 0.4 mM dithiothreitol, 0.01% Brij-35, 300 µM AMP)[3]
-
Microcentrifuge tubes
-
Pipettes and sterile filter tips
Procedure:
-
Pre-treatment: Before opening, centrifuge the vial of lyophilized this compound to ensure all the powder is at the bottom of the tube.[3]
-
Reconstitution: Based on the amount of peptide provided by the manufacturer and the desired stock concentration (e.g., ~80 µM or 1 mg/mL), calculate the required volume of solvent.
-
Dissolution: Carefully add the calculated volume of sterile water or AMPK Reaction Buffer to the vial. To aid dissolution, gently vortex the tube or sonicate briefly.[5] Ensure the peptide is completely dissolved, resulting in a clear solution.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[3]
-
Storage: Store the aliquots at -20°C or -80°C for long-term stability.[3][6] The lyophilized peptide is stable for up to 2 years at -20°C from the time of shipment.[3]
Protocol 2: In Vitro AMPK Kinase Assay using this compound
This protocol outlines a radiometric assay to measure AMPK activity using [γ-³²P]ATP and the this compound substrate.
Materials:
-
This compound stock solution (from Protocol 1)
-
Active AMPK enzyme
-
AMPK Reaction Buffer[3]
-
[γ-³²P]ATP
-
Unlabeled ATP
-
75 mM Magnesium Chloride
-
P81 phosphocellulose paper squares (2 cm x 2 cm)
-
0.75% Phosphoric acid
-
Acetone
-
Scintillation vials and scintillation cocktail
-
Shaking incubator
-
Scintillation counter
Procedure:
-
Prepare [³²P]ATP Mixture: Dilute [γ-³²P]ATP with 75 mM magnesium chloride and 500 µM unlabeled ATP to a final concentration of 1 µCi/µl.[3]
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture by adding the components in the following order:
-
Initiate Reaction: Start the kinase reaction by adding 10 µl of the [³²P]ATP mixture.
-
Incubation: Incubate the reaction tubes for 15 minutes at 30°C in a shaking incubator.[3]
-
Stop Reaction: Terminate the reaction by spotting 35 µl of the reaction mixture onto the center of a P81 phosphocellulose paper square.[3]
-
Washing: To remove unincorporated [γ-³²P]ATP, wash the P81 paper squares three times with 0.75% phosphoric acid, followed by one wash with acetone.[3]
-
Scintillation Counting: Transfer the dried P81 paper squares to scintillation vials, add 5 ml of scintillation cocktail, and measure the radioactivity using a scintillation counter.[3]
-
Data Analysis: Compare the counts per minute (CPM) of the enzyme-containing samples to the CPM of the control samples (no enzyme) to determine the kinase activity.
Visualizations
AMPK Signaling Pathway
References
- 1. This compound | CAS 125911-68-4 | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. This compound [novoprolabs.com]
- 5. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 6. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
Optimal Concentration of SAMS Peptide for Kinase Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The SAMS peptide, a synthetic peptide derived from the sequence surrounding Ser79 of acetyl-CoA carboxylase (ACC), is a highly specific and sensitive substrate for AMP-activated protein kinase (AMPK).[1][2][3] Its specificity arises from the substitution of a serine residue, a potential phosphorylation site for other kinases, with an alanine.[1][4] This makes the this compound an invaluable tool for accurately measuring AMPK activity in various research and drug discovery applications.[2][5] This document provides detailed application notes and protocols for determining and utilizing the optimal concentration of this compound in kinase assays.
Determining the Optimal this compound Concentration
The optimal substrate concentration in a kinase assay is critical for obtaining accurate and reproducible data. For routine assays and high-throughput screening (HTS), a this compound concentration around its Michaelis-Menten constant (K_m) is generally recommended. The K_m represents the substrate concentration at which the reaction velocity is half of the maximum velocity (V_max). Using a concentration near the K_m provides a good balance between a strong assay signal and sensitivity to inhibitors.
Kinetic studies have determined the K_m of this compound for AMPK to be in the range of 15 µM to 27 µM .[1] One study using an ELISA-based assay reported a K_m of 15.68 µM , while another study using a radioactive method determined the K_m to be 26.67 µM .[1] Therefore, a concentration range of 15-30 µM is a suitable starting point for most applications. For inhibitor screening, using a this compound concentration at or near the K_m is crucial for generating comparable IC₅₀ values.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the use of this compound in AMPK kinase assays.
| Parameter | Value | Reference |
| This compound Sequence | HMRSAMSGLHLVKRR | [3] |
| Molecular Weight | ~1779 g/mol | [3] |
| K_m for AMPK | 15.68 µM | [1] |
| K_m for AMPK | 26.67 µM | [1] |
| Recommended Assay Concentration | 15-30 µM | [1] |
| Typical Assay Concentration | ~20 µM | [3] |
Signaling Pathway
The this compound is a substrate for AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. AMPK is activated in response to an increase in the cellular AMP:ATP ratio, indicating low energy status. Once activated, AMPK phosphorylates a multitude of downstream targets, including the this compound in an in vitro assay, to restore energy balance.
Caption: AMPK Signaling and this compound Phosphorylation.
Experimental Workflow
The general workflow for an AMPK kinase assay using the this compound involves the preparation of reagents, the kinase reaction itself, and subsequent detection of the phosphorylated product. The specific detection method can vary, with common approaches being radiometric assays, luminescence-based assays (e.g., ADP-Glo™), and ELISA.
Caption: General workflow for an in vitro kinase assay.
Experimental Protocols
Below are detailed protocols for two common types of kinase assays using the this compound.
Protocol 1: Radiometric Kinase Assay using [γ-³²P]ATP
This protocol measures the incorporation of a radiolabeled phosphate (B84403) group from [γ-³²P]ATP onto the this compound.
Materials:
-
Active AMPK enzyme
-
This compound
-
[γ-³²P]ATP
-
Unlabeled ATP
-
AMPK Reaction Buffer (e.g., 20 mM HEPES-NaOH, pH 7.0, 0.4 mM DTT, 0.01% Brij-35, 300 µM AMP)[3]
-
75 mM Magnesium Chloride
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Acetone
-
Scintillation cocktail and counter
Procedure:
-
Prepare Stock Solutions:
-
This compound Stock (e.g., 80 µM): Dilute the this compound in AMPK Reaction Buffer.[3]
-
AMPK Enzyme: Dilute active AMPK to the desired concentration in AMPK Reaction Buffer.
-
[γ-³²P]ATP/ATP Mixture: Prepare a mixture of [γ-³²P]ATP and unlabeled ATP in 75 mM MgCl₂. The final concentration of unlabeled ATP is typically around 500 µM.[3]
-
-
Set up the Kinase Reaction (Total volume per assay: 40 µL):
-
Initiate the Reaction:
-
Add 10 µL of the [γ-³²P]ATP/ATP mixture to each tube to start the reaction.[3]
-
-
Incubation:
-
Incubate the reaction tubes at 30°C for 15 minutes in a shaking incubator.[3]
-
-
Stop the Reaction and Spot:
-
Spot 35 µL of the reaction mixture onto the center of a 2x2 cm P81 phosphocellulose paper square.[3]
-
-
Washing:
-
Detection:
-
Transfer the dried P81 paper squares to scintillation vials.
-
Add 5 mL of scintillation cocktail to each vial.
-
Measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Subtract the CPM of the "no enzyme" control from the CPM of the enzyme-containing samples to determine the specific kinase activity.
-
Protocol 2: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)
This protocol measures the amount of ADP produced in the kinase reaction, which is then converted to a luminescent signal.
Materials:
-
Active AMPK enzyme
-
This compound
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque multi-well plates
Procedure:
-
Prepare Reagents:
-
Prepare the kinase, this compound, and ATP at 2x the final desired concentration in the Kinase Assay Buffer.
-
-
Set up the Kinase Reaction:
-
In a white multi-well plate, add the reagents in the following order:
-
Kinase Assay Buffer
-
This compound solution
-
Diluted active AMPK enzyme
-
-
Include a "no enzyme" control.
-
-
Initiate the Reaction:
-
Add the ATP solution to each well to start the reaction. The final reaction volume is typically 10-25 µL.
-
-
Incubation:
-
Incubate the plate at 30°C for 30-60 minutes.
-
-
Terminate the Reaction and Detect ADP:
-
Add a volume of ADP-Glo™ Reagent equal to the kinase reaction volume to each well.
-
Incubate at room temperature for 40 minutes to terminate the kinase reaction and deplete the remaining ATP.
-
-
Develop Luminescent Signal:
-
Add Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.
-
-
Measure Luminescence:
-
Read the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the net luminescence by subtracting the "no enzyme" control signal.
-
Conclusion
The this compound is a robust and specific substrate for measuring AMPK activity. For optimal results, it is recommended to use a this compound concentration within its K_m range of 15-30 µM. The detailed protocols provided for both radiometric and luminescence-based assays offer reliable methods for quantifying AMPK activity in various research and drug discovery settings. Proper optimization of assay conditions, including substrate concentration, is paramount for generating high-quality, reproducible data.
References
SAMS Peptide Kinase Assay: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The SAMS peptide is a highly specific and sensitive substrate for AMP-activated protein kinase (AMPK), a crucial enzyme in cellular energy homeostasis.[1][2][3] Derived from the sequence surrounding Ser79 on rat acetyl-CoA carboxylase, the this compound provides a reliable method for assaying AMPK activity.[4] Its rapid phosphorylation by AMPK makes it an ideal tool for researchers studying AMPK signaling pathways and for professionals in drug development screening for AMPK modulators.[1][2][5][6] This document provides detailed application notes and protocols for utilizing the this compound in kinase assays.
Core Principles
The this compound assay is based on the transfer of a phosphate (B84403) group from ATP to the serine residue within the this compound sequence (HMRSAMSGLHLVKRR) by AMPK.[1] The amount of phosphorylated this compound is then quantified, typically through the detection of incorporated radiolabeled phosphate ([³²P] or [³³P]) or by using non-radioactive methods such as luminescence-based ADP detection or ELISA-based approaches.[4][7][8] The measured kinase activity is directly proportional to the amount of phosphorylated substrate.
Application Notes
-
Substrate Specificity: The this compound is highly specific for AMPK and is not significantly phosphorylated by many other protein kinases, ensuring a low background signal and high accuracy in AMPK activity measurements.[3]
-
Assay Versatility: The this compound can be used in various assay formats, including radioactive assays using phosphocellulose paper binding and non-radioactive assays like ADP-Glo™ luminescence assays or ELISA.[4][7][8]
-
Buffer Composition: The composition of the kinase assay buffer is critical for optimal AMPK activity. Key components include a buffering agent to maintain pH, a magnesium salt as a co-factor for ATP, a reducing agent to maintain enzyme integrity, and ATP as the phosphate donor. Commercial kinase buffers are available, or researchers can prepare their own based on established formulations.[9][10][11][12]
-
AMP Dependence: AMPK is allosterically activated by AMP. Therefore, the inclusion of AMP in the reaction buffer is often necessary to achieve maximal enzyme activity.[4]
This compound Assay Buffer Composition
The following table summarizes various reported compositions for this compound kinase assay buffers. Researchers should optimize the buffer composition based on their specific experimental conditions and enzyme source.
| Component | Concentration Range | Purpose | References |
| Buffering Agent | |||
| HEPES | 20 - 50 mM, pH 7.0 - 7.5 | Maintains a stable pH for the enzymatic reaction. | [4][13][14] |
| MOPS | 25 mM, pH 7.2 | An alternative buffering agent to HEPES. | [7][15] |
| Tris-HCl | 25 - 40 mM, pH 7.4 - 7.5 | A common buffering agent in kinase assays. | [8][11] |
| Divalent Cations | |||
| Magnesium Chloride (MgCl₂) | 5 - 25 mM | Essential cofactor for ATP binding to the kinase. | [7][11][13][16] |
| Magnesium Acetate | 50 mM (in 5X stock) | An alternative magnesium salt. | [12] |
| Reducing Agents | |||
| Dithiothreitol (DTT) | 0.25 - 2 mM | Prevents oxidation of cysteine residues in the enzyme. | [4][7][11][15] |
| β-mercaptoethanol | 0.1% | An alternative reducing agent. | [14] |
| Phosphatase Inhibitors | |||
| β-glycerol-phosphate | 5 - 12.5 mM | Inhibits serine/threonine phosphatases that could dephosphorylate the this compound. | [7][11] |
| Sodium Orthovanadate (Na₃VO₄) | 0.1 mM | A general tyrosine phosphatase inhibitor, sometimes included in serine/threonine kinase assays. | [11] |
| Chelating Agents | |||
| EGTA | 1 - 5 mM | Chelates calcium ions, which can activate calcium-dependent kinases and proteases. | [7][15][16] |
| EDTA | 0.1 - 5 mM | A general metal ion chelator. | [7][14][15] |
| Other Components | |||
| ATP | 100 - 500 µM | The phosphate donor for the kinase reaction. | [4][8] |
| AMP | 0.2 - 0.3 mM | Allosteric activator of AMPK. | [4][13] |
| This compound | 20 - 200 µM | The substrate for AMPK. | [4][8] |
| Bovine Serum Albumin (BSA) | 0.1 mg/ml | Stabilizes the enzyme and prevents non-specific binding to reaction tubes. | [14] |
| Brij-35 | 0.01% | A non-ionic detergent used to prevent protein aggregation. | [4][16] |
Experimental Protocols
Protocol 1: Radiometric Kinase Assay using [γ-³²P]-ATP
This protocol is a classic method for measuring kinase activity by quantifying the incorporation of a radiolabeled phosphate from [γ-³²P]-ATP into the this compound.[4][7]
Materials:
-
Active AMPK enzyme
-
This compound
-
Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)[7]
-
[γ-³²P]-ATP
-
10 mM ATP stock solution
-
P81 phosphocellulose paper
-
1% Phosphoric acid
-
Acetone
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare a master mix: For each reaction, prepare a master mix containing Kinase Assay Buffer, active AMPK enzyme, and the this compound substrate.
-
Initiate the reaction: In a microfuge tube, combine the enzyme/substrate master mix. To start the reaction, add the [γ-³²P]-ATP Assay Cocktail (a mix of unlabeled ATP and [γ-³²P]-ATP). The final reaction volume is typically 25 µL.[7]
-
Incubation: Incubate the reaction mixture at 30°C for 15-30 minutes. The incubation time should be within the linear range of the kinase reaction.[7]
-
Stop the reaction: Terminate the reaction by spotting 20 µL of the reaction mixture onto a P81 phosphocellulose paper strip.[7]
-
Washing: Wash the P81 paper strips three times for 10 minutes each in a bath of 1% phosphoric acid to remove unincorporated [γ-³²P]-ATP.[7] Perform a final wash with acetone.[4]
-
Quantification: Allow the paper strips to dry, then place them in scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
Protocol 2: Luminescence-Based Kinase Assay (ADP-Glo™)
This non-radioactive method measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.
Materials:
-
Active AMPK enzyme
-
This compound
-
Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50µM DTT; 100µM AMP)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)
Procedure:
-
Set up the kinase reaction: In a white multi-well plate, add the Kinase Assay Buffer, this compound substrate, and the test compound (e.g., inhibitor or vehicle control).
-
Initiate the reaction: Add active AMPK enzyme to each well, and then start the reaction by adding ATP. The final reaction volume is typically 5-25 µL.[7]
-
Incubation: Incubate the plate at 30°C for 30-60 minutes.[7]
-
Terminate the kinase reaction and deplete ATP: Add a volume of ADP-Glo™ Reagent equal to the kinase reaction volume to each well. Mix and incubate at room temperature for 40 minutes.[7]
-
Detect ADP: Add Kinase Detection Reagent to each well, which converts ADP to ATP and generates a luminescent signal via a luciferase reaction.
-
Measure luminescence: Incubate for 30-60 minutes at room temperature and measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the AMPK activity.
Visualizations
AMPK Signaling Pathway
Caption: Simplified AMPK signaling leading to this compound phosphorylation.
Experimental Workflow for Radiometric this compound Assay
Caption: Step-by-step workflow for a radiometric this compound assay.
References
- 1. rndsystems.com [rndsystems.com]
- 2. This compound | CAS 125911-68-4 | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. iscabiochemicals.com [iscabiochemicals.com]
- 6. This compound - Amerigo Scientific [amerigoscientific.com]
- 7. benchchem.com [benchchem.com]
- 8. An enzyme‐linked immunosorbent assay (ELISA)‐based activity assay for AMP‐activated protein kinase (AMPK) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinase Assay Buffer I (ab189135) | Abcam [abcam.com]
- 10. sinobiological.com [sinobiological.com]
- 11. Kinase Buffer (10X) | Cell Signaling Technology [cellsignal.com]
- 12. You are being redirected... [bio-world.com]
- 13. diacomp.org [diacomp.org]
- 14. scbt.com [scbt.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
Application Notes: High-Throughput Screening for AMPK Modulators Using SAMS Peptide
Introduction
AMP-activated protein kinase (AMPK) is a crucial regulator of cellular energy homeostasis, making it a significant therapeutic target for metabolic diseases such as type 2 diabetes, obesity, and cancer.[1] The identification of potent and specific AMPK modulators is a primary objective in drug discovery.[1] High-throughput screening (HTS) offers an efficient method for interrogating large compound libraries to discover novel AMPK activators or inhibitors.[1]
The SAMS peptide is a highly specific and sensitive substrate for AMPK, designed for use in kinase assays.[2] Its sequence, HMRSAMSGLHLVKRR, is derived from the site on acetyl-CoA carboxylase exclusively phosphorylated by AMPK.[2][3] A key modification, the replacement of a serine with an alanine, eliminates a potential phosphorylation site for protein kinase A (PKA), thereby increasing the substrate's specificity for AMPK.[2] This specificity makes the this compound an ideal tool for HTS campaigns aimed at identifying direct modulators of AMPK activity.
These application notes provide a framework for utilizing the this compound in HTS assays to screen for novel AMPK activators and inhibitors.
AMPK Signaling Pathway
AMPK is a heterotrimeric enzyme composed of a catalytic α subunit and regulatory β and γ subunits. It is activated in response to an increase in the cellular AMP:ATP ratio, indicating low energy status. Upstream kinases, such as LKB1 and CaMKK2, phosphorylate a critical threonine residue (Thr172) on the α subunit, leading to AMPK activation.[4] Once activated, AMPK phosphorylates a multitude of downstream targets to shift the cell from anabolic (energy-consuming) to catabolic (energy-producing) pathways.[4] This includes the inhibition of lipid synthesis through the phosphorylation of acetyl-CoA carboxylase (ACC) and the stimulation of glucose uptake and fatty acid oxidation.[1][4]
Figure 1: Simplified AMPK signaling cascade.
Quantitative Data Summary
The following table summarizes key quantitative parameters relevant to HTS assays for AMPK modulators. These values are representative and may vary depending on the specific assay conditions and reagents used.
| Parameter | Value | Assay Method | Significance in HTS |
| This compound Km for AMPK | ~10-50 µM | Radiometric Kinase Assay | Concentration of this compound should be at or near Km for optimal sensitivity to inhibitors. |
| ATP Km for AMPK | ~5-15 µM | Radiometric Kinase Assay | ATP concentration should be near Km to effectively screen for ATP-competitive inhibitors. |
| Z'-factor | > 0.5 | Fluorescence-based HTS | A measure of assay quality and robustness; a value > 0.5 indicates a reliable assay for HTS.[5] |
| Staurosporine IC50 | ~2.18 nM | Transcreener® ADP² Assay | Potency of a known non-specific kinase inhibitor, useful as a control for inhibition assays.[6] |
| Compound Confirmation Rate | ~60% | Fluorescence-based HTS | Percentage of initial hits that are confirmed upon re-testing, indicating the reliability of the primary screen.[5] |
Experimental Protocols
Two primary methods for assessing AMPK kinase activity using the this compound in an HTS format are the radiometric assay and the luminescence-based ADP-Glo™ assay.
Protocol 1: Radiometric Kinase Assay using [γ-33P]-ATP
This protocol measures the incorporation of a radiolabeled phosphate (B84403) from [γ-33P]-ATP onto the this compound.[4]
Materials:
-
Active AMPK enzyme (human, recombinant)
-
This compound substrate (HMRSAMSGLHLVKRR)[4]
-
Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)[4]
-
Test compounds dissolved in DMSO
-
[γ-33P]-ATP
-
Unlabeled ATP stock solution
-
P81 phosphocellulose filter plates (384-well)
-
1% Phosphoric acid
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Compound Plating: Dispense test compounds and controls (e.g., DMSO for negative control, a known inhibitor like Staurosporine for positive control) into a 384-well assay plate.
-
Enzyme/Substrate Preparation: Prepare a master mix containing Kinase Assay Buffer, active AMPK enzyme, and this compound substrate.
-
Reaction Initiation: Add the enzyme/substrate master mix to the compound plate. To start the kinase reaction, add an ATP cocktail containing a mix of unlabeled ATP and [γ-33P]-ATP. The final reaction volume is typically 10-25 µL.
-
Incubation: Incubate the plate at 30°C for 30-60 minutes. The incubation time should be optimized to remain within the linear range of the kinase reaction.
-
Reaction Termination: Stop the reaction by spotting the reaction mixture onto a P81 phosphocellulose filter plate. The peptide will bind to the paper, while unincorporated ATP will not.
-
Washing: Wash the P81 plate three times with 1% phosphoric acid to remove unincorporated [γ-33P]-ATP.[4]
-
Signal Detection: Dry the plate, add scintillation fluid to each well, and measure the incorporated radioactivity using a microplate scintillation counter.
Protocol 2: Luminescence-based Kinase Assay (ADP-Glo™)
This protocol measures the amount of ADP produced during the kinase reaction, which is then converted into a luminescent signal.[4]
Materials:
-
Active AMPK enzyme (human, recombinant)
-
This compound substrate
-
Kinase Assay Buffer
-
Test compounds dissolved in DMSO
-
ATP
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)
-
White, opaque 384-well assay plates
-
Plate-reading luminometer
Procedure:
-
Compound Plating: Dispense test compounds and controls into a white, opaque 384-well plate.
-
Kinase Reaction Setup: Add the Kinase Assay Buffer, this compound substrate, and active AMPK enzyme to each well.
-
Reaction Initiation: Start the reaction by adding ATP to each well. The final reaction volume is typically 5-25 µL.[4]
-
Incubation: Incubate the plate at 30°C for 30-60 minutes.[4]
-
ATP Depletion: Add a volume of ADP-Glo™ Reagent equal to the kinase reaction volume to each well. This terminates the kinase reaction and depletes the remaining ATP. Mix and incubate at room temperature for 40 minutes.[4]
-
ADP to ATP Conversion: Add the Kinase Detection Reagent, which converts the ADP generated into ATP and produces a luminescent signal. Mix and incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Read the luminescence on a plate-reading luminometer.[1] A decrease in signal indicates inhibition of AMPK activity, while an increase suggests activation.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. benchchem.com [benchchem.com]
- 5. A High Throughput Assay for Discovery of Small Molecules that Bind AMP-activated Protein Kinase (AMPK) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bellbrooklabs.com [bellbrooklabs.com]
Application Notes: SAMS Peptide for Immunoprecipitated AMPK Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMP-activated protein kinase (AMPK) is a crucial enzyme that functions as a master regulator of cellular energy homeostasis.[1][2][3] It is activated in response to cellular stresses that deplete ATP levels, such as low glucose, hypoxia, and ischemia.[1][4] Once activated, AMPK orchestrates a metabolic switch, promoting ATP-producing catabolic pathways (like fatty acid oxidation and glycolysis) while inhibiting ATP-consuming anabolic processes (such as protein and lipid synthesis).[1][4] This central role in metabolism makes AMPK a significant therapeutic target for diseases like type II diabetes, obesity, and cancer.[1][4]
The SAMS peptide is a highly specific and sensitive substrate designed for assaying AMPK activity.[5] Based on the phosphorylation site (Ser79) of acetyl-CoA carboxylase (ACC), a natural substrate of AMPK, the this compound sequence has been optimized for specificity.[6][7] This makes it an invaluable tool for quantifying the enzymatic activity of AMPK, particularly after its isolation from complex cellular mixtures via immunoprecipitation.
This compound Specifications
The this compound is a synthetic peptide that provides a convenient and robust method for measuring AMPK activity in vitro.
| Parameter | Description |
| Full Sequence | HMRSAMSGLHLVKRR |
| Molecular Weight | 1779.15 g/mol |
| Formula | C₇₄H₁₃₁N₂₉O₁₈S₂ |
| Purity | ≥95% |
| Solubility | Soluble to 1 mg/ml in water. |
| Storage | Desiccate at -20°C. For stock solutions, store at -80°C for up to 6 months or -20°C for up to 1 month.[5] Avoid repeated freeze-thaw cycles. |
AMPK Signaling Pathway
AMPK is a heterotrimeric complex composed of a catalytic α subunit and regulatory β and γ subunits. Its activation is a multi-step process initiated by an increase in the cellular AMP/ATP or ADP/ATP ratios. Upstream kinases, primarily LKB1 and CaMKK2, then phosphorylate a critical threonine residue (Thr172) on the α subunit, leading to full enzymatic activation.[1][2] Activated AMPK then phosphorylates a host of downstream targets to restore cellular energy balance.
Figure 1. Simplified AMPK signaling pathway showing key upstream activators and downstream effects.
Experimental Workflow: Immunoprecipitated AMPK Assay
The overall process involves isolating AMPK from a cellular lysate using specific antibodies, followed by an in vitro kinase assay where the captured enzyme phosphorylates the this compound using radiolabeled ATP. The amount of incorporated radioactivity is then quantified to determine AMPK activity.
Figure 2. Experimental workflow for the immunoprecipitated AMPK kinase assay using this compound.
Detailed Experimental Protocols
Protocol 1: Cell Lysis and AMPK Immunoprecipitation
This protocol describes the preparation of cell lysates and the subsequent isolation of AMPK using immunoprecipitation.
Materials and Reagents:
| Reagent | Supplier/Cat. No. | Storage |
| AMPK Lysis Buffer | (See recipe below) | 4°C |
| Protein G Agarose (B213101) Beads | Amersham Biosciences | 4°C |
| AMPKα1 and AMPKα2 antibodies | (User-defined) | 4°C |
| PBS (Phosphate-Buffered Saline) | (Standard lab supply) | Room Temp |
| Protease & Phosphatase Inhibitor Cocktails | (Standard lab supply) | -20°C |
AMPK Lysis Buffer Recipe:
-
50 mM Tris-HCl, pH 7.4
-
50 mM NaF
-
5 mM Sodium Pyrophosphate
-
1 mM EDTA
-
10% (v/v) Glycerol
-
1% (v/v) Triton X-100
-
1 mM DTT (add fresh)
-
1 mM Benzamidine (add fresh)
-
1 mM PMSF (add fresh)
-
Protease/Phosphatase Inhibitor Cocktail (add fresh)
Procedure:
-
Cell Culture and Lysis:
-
Culture cells to the desired confluency and apply experimental treatments.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells by adding ice-cold AMPK Lysis Buffer. Scrape cells and transfer the lysate to a microfuge tube.
-
Incubate on ice for 20 minutes, vortexing briefly every 5 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (total cell lysate) to a new pre-chilled tube. Determine protein concentration using a standard method (e.g., BCA assay).
-
-
Immunoprecipitation:
-
For each sample, use approximately 200-500 µg of total protein lysate. Adjust the volume with lysis buffer to ensure all samples have the same final volume.
-
Add 2.5 µg each of AMPKα1 and AMPKα2 antibodies to the lysate.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add 30 µL of a 50% slurry of Protein G agarose beads to each sample.
-
Incubate for an additional 1-2 hours at 4°C with gentle rotation.
-
Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
-
Carefully aspirate and discard the supernatant.
-
Wash the beads three times with AMPK Lysis Buffer and twice with a wash buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl). After the final wash, aspirate all residual buffer. The beads are now ready for the kinase assay.
-
Protocol 2: Radiometric AMPK Kinase Assay with this compound
This protocol details the kinase activity assay using the immunoprecipitated AMPK and [γ-³²P]ATP.[7][8][9]
Materials and Reagents:
| Reagent | Stock Concentration | Final Assay Concentration |
| This compound | ~80-200 µM | ~20-200 µM |
| [γ-³²P]ATP | 10 mCi/mL | ~0.1 µCi/µL |
| Unlabeled ATP | 500 µM - 10 mM | 100-200 µM |
| MgCl₂ | 75 mM - 1 M | 5 mM |
| AMP | 300 µM - 1 mM | 100-200 µM |
| Kinase Reaction Buffer | (See recipe below) | 1X |
| P81 Phosphocellulose Paper | Whatman / GE Healthcare | N/A |
| 0.75% or 1% Phosphoric Acid | (Standard lab supply) | N/A |
| Acetone (B3395972) | (Standard lab supply) | N/A |
| Scintillation Cocktail | (Standard lab supply) | N/A |
Kinase Reaction Buffer (5X) Recipe:
-
200 mM HEPES-NaOH, pH 7.0
-
400 mM NaCl
-
40% Glycerol
-
4 mM DTT (add fresh)
Procedure:
-
Prepare Master Mix: Prepare a master mix containing the required amount of Kinase Reaction Buffer, water, this compound, AMP, MgCl₂, and ATP ([γ-³²P]ATP + unlabeled ATP).
-
Note: The final ATP concentration is typically 100-200 µM, with [γ-³²P]ATP added to achieve sufficient radioactivity for detection.
-
-
Initiate Kinase Reaction:
-
Resuspend the washed immunoprecipitation beads from Protocol 1 in the master mix. A typical final reaction volume is 25-50 µL.
-
Include a negative control where the this compound is replaced by buffer to measure background phosphorylation.[9]
-
-
Incubation:
-
Stop Reaction and Spotting:
-
Washing:
-
Immediately place the P81 papers into a beaker containing at least 150 mL of 0.75% or 1% phosphoric acid.[7]
-
Wash the papers 3-5 times with fresh phosphoric acid for 5-10 minutes each time with gentle agitation. This step removes unincorporated [γ-³²P]ATP.[7]
-
Perform a final wash with acetone for 2-5 minutes to aid in drying.[7]
-
-
Quantification:
-
Allow the P81 papers to air dry completely.
-
Place each paper in a scintillation vial, add 3-5 mL of scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Subtract the CPM from the negative control (no this compound) from the CPM of the experimental samples.
-
The resulting CPM is directly proportional to the activity of the immunoprecipitated AMPK.
-
Non-Radioactive Alternative Assays
While the radiometric assay is the gold standard for sensitivity, non-radioactive methods are available that offer benefits in terms of safety and waste disposal.[10][11] These include:
-
Luminescence-Based Assays (e.g., ADP-Glo™): These assays quantify kinase activity by measuring the amount of ADP produced in the kinase reaction.[12]
-
ELISA-Based Assays: These methods use an antibody that specifically recognizes the phosphorylated this compound, allowing for colorimetric or fluorescent detection.[10][13]
-
FRET-Based Assays: These assays utilize a fluorescently labeled this compound that undergoes a change in fluorescence resonance energy transfer upon phosphorylation.[10]
References
- 1. AMPK Signaling | Cell Signaling Technology [cellsignal.com]
- 2. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bosterbio.com [bosterbio.com]
- 4. sinobiological.com [sinobiological.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. AMPK activity assay [bio-protocol.org]
- 9. AMP-activated protein kinase (AMPK) activation regulates in vitro bone formation and bone mass - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 12. benchchem.com [benchchem.com]
- 13. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
Detecting SAMS Peptide Phosphorylation: A Guide to Methods and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The SAMS peptide, a synthetic substrate derived from acetyl-CoA carboxylase (ACC), is a highly specific and sensitive tool for measuring the activity of AMP-activated protein kinase (AMPK).[1][2] AMPK is a crucial enzyme in cellular energy homeostasis, making it a significant target in the development of therapeutics for metabolic diseases and cancer.[2] This document provides detailed application notes and protocols for various methods used to detect the phosphorylation of the this compound, offering a comparative overview to aid in the selection of the most appropriate technique for your research needs.
The AMPK Signaling Pathway: A Brief Overview
AMP-activated protein kinase (AMPK) is a heterotrimeric enzyme composed of a catalytic α subunit and regulatory β and γ subunits. It acts as a cellular energy sensor, activated by increases in the AMP:ATP ratio that can be triggered by various cellular stresses like glucose deprivation, hypoxia, and exercise. Upstream kinases, primarily LKB1 and Ca2+/calmodulin-dependent protein kinase kinase 2 (CaMKK2), phosphorylate the α subunit at threonine 172, leading to AMPK activation. Once active, AMPK phosphorylates a multitude of downstream targets to restore energy balance by inhibiting anabolic pathways (e.g., protein and lipid synthesis) and stimulating catabolic pathways (e.g., fatty acid oxidation and glucose uptake).
Figure 1: Simplified AMPK Signaling Pathway.
Methods for Detecting this compound Phosphorylation
Several methods are available for detecting the phosphorylation of the this compound, ranging from traditional radiometric assays to more modern non-radioactive techniques. The choice of method depends on factors such as available equipment, desired throughput, sensitivity requirements, and safety considerations.
Radiometric Assay
This is the classic and most direct method for measuring kinase activity. It involves the use of radiolabeled ATP, specifically [γ-32P]ATP. The terminal phosphate (B84403) of ATP is radioactive, and its incorporation into the this compound is quantified.
Workflow for Radiometric this compound Phosphorylation Assay:
Figure 2: Workflow of the radiometric this compound assay.
Fluorescence-Based Assays
These assays offer a non-radioactive alternative and are generally well-suited for high-throughput screening. They rely on changes in fluorescence properties upon peptide phosphorylation.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This method involves a europium-labeled anti-phospho-SAMS antibody and an allophycocyanin (APC)-labeled this compound. When the peptide is phosphorylated, the antibody binds, bringing the europium and APC into close proximity and allowing for FRET to occur.
-
Fluorescence Polarization (FP): A fluorescently labeled this compound is used. In solution, the small, unbound peptide rotates rapidly, resulting in low fluorescence polarization. Upon phosphorylation, it can be bound by a larger anti-phospho-SAMS antibody, which slows its rotation and increases the fluorescence polarization.
-
Chelation-Enhanced Fluorescence (CHEF): This method uses a this compound analog containing a fluorescent amino acid. Upon phosphorylation, the phosphate group chelates a divalent cation (like Mg2+) with the fluorescent amino acid, leading to an increase in fluorescence intensity.
Workflow for a Generic Fluorescence-Based this compound Assay:
Figure 3: General workflow for fluorescence-based assays.
Luminescence-Based Assays
These assays are known for their high sensitivity and broad dynamic range. A common format is the Kinase-Glo® assay, which measures the amount of ATP remaining after the kinase reaction. The amount of light produced is inversely proportional to the kinase activity.
Workflow for Luminescence-Based (Kinase-Glo®) Assay:
References
Troubleshooting & Optimization
Technical Support Center: SAMS Peptide Assay Troubleshooting
This guide provides troubleshooting advice for researchers, scientists, and drug development professionals experiencing low signal in their SAMS peptide assays.
Frequently Asked Questions (FAQs)
Q1: What are the potential primary causes for a low or no signal in my this compound assay?
A low or absent signal in a this compound assay can stem from several factors throughout the experimental workflow. These can be broadly categorized as issues with reagents, enzyme activity, or the assay conditions themselves. Specific causes include:
-
Inactive or degraded reagents: The this compound, ATP, or the kinase itself may have lost activity due to improper storage or handling.[1]
-
Suboptimal reagent concentrations: The concentrations of the kinase, this compound, or ATP might not be optimal for the assay, leading to a weak reaction.[2][3]
-
Issues with assay buffer: The pH, salt concentration, or presence of necessary cofactors (like Mg²⁺) in the buffer might be incorrect.
-
Problems with the detection method: The detection reagent may be faulty, or there could be interference from components in the assay mixture.[2]
-
Short incubation times: The reaction may not have had enough time to proceed to a detectable level.[4]
Q2: My signal is consistently low across all wells, including my positive control. What should I investigate first?
When the entire plate shows a low signal, it points towards a systemic problem with a common reagent or a fundamental flaw in the assay setup. A step-by-step approach to troubleshooting is recommended:
-
Verify Reagent Integrity:
-
Kinase Activity: Ensure the kinase was stored correctly (typically at -80°C in aliquots to avoid freeze-thaw cycles) and has not lost activity.[5] If in doubt, test the enzyme activity using a known positive control substrate.
-
This compound: Check the storage conditions and age of the this compound. It is recommended to prepare fresh solutions and use them promptly.[1]
-
ATP Solution: ATP solutions can degrade over time. It's advisable to prepare fresh ATP stocks and accurately determine their concentration.[6]
-
-
Review Assay Protocol:
-
Check Detection Reagents:
Q3: How can I optimize the concentrations of my key reagents to improve the signal?
Optimizing the concentrations of the enzyme, this compound, and ATP is crucial for achieving a robust signal. This is typically done by performing titration experiments.
-
Enzyme Titration: To find the optimal kinase concentration, perform the assay with a serial dilution of the enzyme while keeping the this compound and ATP concentrations constant and in excess. The ideal enzyme concentration should result in a linear reaction rate over the desired incubation time and produce a signal well above the background.[6]
-
Substrate (this compound) Titration: Once the enzyme concentration is optimized, titrate the this compound concentration to determine its Michaelis constant (Km). A good starting point for the assay is to use the this compound at a concentration equal to or slightly above its Km.
-
ATP Titration: The concentration of ATP can significantly impact the results, especially when screening for ATP-competitive inhibitors.[5][9] It is often recommended to use an ATP concentration close to the Km of the kinase to achieve a good balance between signal intensity and sensitivity to inhibitors.[5]
Q4: Could the this compound itself be the issue? How can I check its quality?
Yes, the quality and handling of the this compound are critical. Here are some points to consider:
-
Proper Storage: this compound should be stored at -20°C or -80°C as recommended by the supplier.[1] Avoid multiple freeze-thaw cycles by preparing aliquots.
-
Solubility and Purity: Ensure the peptide is fully dissolved in the appropriate solvent. Peptide impurities can affect the assay's outcome.[2]
-
Peptide Integrity: If you suspect degradation, you can assess the peptide's integrity using methods like mass spectrometry.
Troubleshooting Workflow
Below is a systematic workflow to diagnose and resolve low signal issues in your this compound assay.
Caption: A flowchart for systematically troubleshooting low signal in this compound assays.
Quantitative Data Summary
| Parameter | Typical Range | Potential Issue if Low | Recommended Action |
| Enzyme Concentration | 2-20 nM[6] | Insufficient product formation | Titrate enzyme to find optimal concentration. |
| This compound Concentration | 10-200 µM[6] | Substrate limiting | Titrate to determine Km and use at or above this concentration. |
| ATP Concentration | ~Km of the kinase | Suboptimal reaction rate | Determine ATP Km and run the assay near this value.[5] |
| Incubation Time | Varies (e.g., 30-60 min) | Incomplete reaction | Increase incubation time, ensuring linearity of the reaction. |
| Signal-to-Background Ratio | > 3 | Low assay window | Optimize assay components to increase the signal. |
Experimental Protocols
Protocol 1: Determining the Optimal Kinase Concentration
This protocol outlines the steps to determine the optimal enzyme concentration for your this compound assay.
-
Prepare a Master Mix: Create a master mix containing the assay buffer, this compound (at a saturating concentration, e.g., 100 µM), and ATP (at a concentration near the expected Km, e.g., 10 µM).
-
Prepare Enzyme Dilutions: Perform a serial dilution of your kinase stock solution. The concentration range will depend on the specific activity of your enzyme but could range from 1 nM to 100 nM.
-
Initiate the Reaction: Add the different kinase dilutions to the master mix. Include a "no enzyme" control for background measurement.[3]
-
Incubate: Incubate the reactions at the desired temperature (e.g., 30°C) for a set period (e.g., 30 minutes).
-
Stop and Detect: Stop the reaction (if necessary for your detection method) and add the detection reagents according to the manufacturer's protocol.
-
Measure Signal: Read the signal on a plate reader.
-
Analyze Data: Plot the signal against the enzyme concentration. The optimal concentration will be within the linear range of this curve and provide a robust signal-to-background ratio.
Protocol 2: ATP Km Determination
This protocol describes how to experimentally determine the Michaelis constant (Km) of your kinase for ATP.
-
Prepare Reagents:
-
Prepare a range of ATP concentrations, typically from 0 µM up to a concentration well above the expected Km (e.g., 0, 1, 2.5, 5, 10, 25, 50, 100 µM).
-
Prepare a solution with your kinase at the optimal concentration determined in Protocol 1.
-
Prepare the this compound at a saturating concentration.
-
-
Set Up Reactions: In a multi-well plate, combine the kinase, this compound, and the different concentrations of ATP.
-
Incubate: Incubate the plate at the optimal temperature for a time that ensures the reaction is in the linear range (typically <20% substrate consumption).
-
Detect and Measure: Add the detection reagent and measure the signal.
-
Data Analysis: Plot the reaction velocity (signal) against the ATP concentration. Fit the data to the Michaelis-Menten equation to determine the Vmax and Km.
Caption: A procedural diagram for determining the ATP Km in a kinase assay.
Signaling Pathway Context: AMPK Activation
The this compound is a specific substrate for AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[1][10] Understanding the AMPK signaling pathway can provide context for your experiments.
Caption: The role of AMPK in cellular metabolism and its measurement via the this compound assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Fluorescent Peptide Assays For Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. bmglabtech.com [bmglabtech.com]
- 9. shop.carnabio.com [shop.carnabio.com]
- 10. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
Technical Support Center: SAMS Peptide Kinase Assay
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering high background in SAMS peptide kinase assays.
Troubleshooting Guide: High Background
High background signal in a kinase assay can mask the true enzymatic activity, leading to inaccurate results. The following guide provides a systematic approach to identifying and resolving the root causes of high background in your this compound kinase assay.
Question: I am observing a high background signal in my this compound kinase assay. What are the potential causes and how can I troubleshoot this issue?
Answer:
High background can originate from several sources, including issues with assay components, non-specific binding, or problems with the experimental procedure. A logical troubleshooting approach, including the use of proper controls, is crucial for diagnosing the problem.
Initial Troubleshooting Workflow
It is recommended to follow a stepwise approach to pinpoint the source of the high background. The workflow below outlines the initial steps to take.
Technical Support Center: Optimizing SAMS Peptide and ATP Concentrations in Kinase Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing SAMS peptide and ATP concentrations for robust and reproducible kinase assays.
Frequently Asked Questions (FAQs)
Q1: Why is optimizing the ATP concentration crucial for my kinase assay?
Optimizing the ATP concentration is critical because it directly influences the enzyme's activity and can significantly impact the interpretation of inhibitor data.[1] For ATP-competitive inhibitors, the measured potency (IC50 value) is highly dependent on the ATP concentration used in the assay.[1][2] Using an ATP concentration that is too high can mask the effect of competitive inhibitors, making them appear less potent. Conversely, a concentration that is too low may result in a weak signal and poor assay performance.[3]
Q2: What is the difference between performing a kinase assay at the ATP Kₘ versus at physiological ATP concentrations?
Performing a kinase assay at the Michaelis constant (Kₘ) for ATP, the concentration at which the reaction rate is half of its maximum, is a common practice in biochemical assays.[1] This approach allows for a more direct measurement of an inhibitor's binding affinity (Ki) because, at ATP = Kₘ, the IC50 is approximately 2x Ki.[2][4] However, physiological ATP concentrations within a cell are typically in the millimolar (mM) range, which is often significantly higher than the ATP Kₘ of most kinases.[1][2] Running the assay at these higher, more physiologically relevant ATP concentrations can provide a better prediction of an inhibitor's efficacy in a cellular context.[1][5]
Q3: How does ATP concentration affect the IC50 value of an ATP-competitive inhibitor?
For ATP-competitive inhibitors, the IC50 value will increase as the ATP concentration increases. This relationship is described by the Cheng-Prusoff equation: IC50 = Ki (1 + [ATP] / Kₘ) .[1] As the concentration of ATP ([ATP]) increases, it outcompetes the inhibitor for binding to the kinase, leading to a higher concentration of the inhibitor being required to achieve 50% inhibition.[1]
Q4: What is a good starting concentration for the this compound?
A common starting point for a peptide substrate like SAMS is a concentration at or near its Kₘ value to ensure sensitive detection of inhibitors.[6] If the Kₘ is unknown, a concentration range of 1-10 µM is often a reasonable starting point for biotinylated peptide substrates.[6] For the SAMS substrate peptide in an AMPK assay, a concentration of approximately 20 µM has been cited.[7] It is highly recommended to perform a substrate titration to determine the optimal concentration for your specific assay conditions.
Q5: What are the potential downsides of using a high ATP concentration?
A potential limitation of using high ATP concentrations is that some assay detection technologies may be susceptible to interference. For instance, in assays that measure ATP depletion, a high initial ATP concentration requires a very sensitive detection method to accurately measure the small percentage of ATP consumed.[1][5] Additionally, for some kinases, substrate inhibition by ATP at high concentrations can occur.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High Background Signal | - Non-specific binding of detection reagent.- Autofluorescence of test compounds.- Contaminated reagents.- High ATP concentrations in ATP depletion/ADP formation assays.[8] | - Increase the number of wash steps.- Include a "no enzyme" control to subtract background fluorescence.[8]- Test compound fluorescence in a separate assay.- Prepare fresh reagents.[6]- Optimize ATP concentration. |
| Low Signal or No Activity | - Inactive kinase enzyme.- Suboptimal ATP concentration (too low).[1][3]- this compound concentration too low.[6]- Incorrect buffer conditions (pH, ionic strength, cofactors).[3][6] | - Use a new aliquot of enzyme or a known active batch.- Perform an ATP titration to find the optimal concentration.[1]- Perform a this compound titration.- Verify the pH and composition of the assay buffer, ensuring necessary cofactors like Mg²⁺ are present. |
| High Well-to-Well Variability | - Inaccurate pipetting.- Incomplete mixing of reagents.- Temperature gradients across the assay plate. | - Calibrate and use appropriate pipettes for the volumes being dispensed.- Ensure thorough mixing of all solutions before and after addition to the plate.- Allow the plate to equilibrate to the incubation temperature before starting the reaction.[9] |
| Inhibitor Appears Ineffective | - ATP concentration is too high, masking inhibitor potency.[1]- Inhibitor has a low affinity for the kinase.- Compound aggregation.[8] | - Reduce the ATP concentration to the Kₘ value for the kinase.[1]- Test a higher concentration range of the inhibitor.- Include a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) to disrupt aggregates.[8] |
Experimental Protocols
Protocol 1: Determination of Apparent ATP Kₘ
This protocol outlines the steps to determine the apparent Michaelis constant (Kₘ) for ATP, which is essential for optimizing your kinase assay.
Materials:
-
Kinase of interest
-
This compound substrate
-
Kinase reaction buffer
-
ATP stock solution (e.g., 10 mM)
-
Detection reagent (appropriate for your assay format, e.g., ADP-Glo™)
-
96- or 384-well plates
Procedure:
-
Prepare ATP Dilution Series: Prepare a serial dilution of ATP in the kinase reaction buffer. A typical range would be from 1 mM down to low µM concentrations.
-
Set Up Reactions: In each well of the assay plate, add the kinase and a fixed, saturating concentration of the this compound.
-
Initiate Reaction: Add the varying concentrations of ATP to the corresponding wells to start the kinase reaction.
-
Incubate: Incubate the plate at the optimal temperature for the kinase for a predetermined time within the linear range of the reaction.
-
Stop Reaction & Detect: Terminate the reaction and measure the kinase activity using your chosen detection method.
-
Data Analysis: Plot the kinase activity (e.g., luminescence, fluorescence) against the ATP concentration. Fit the data to the Michaelis-Menten equation to determine the Kₘ value, which is the ATP concentration that yields half-maximal velocity.[10]
Protocol 2: this compound Titration
This protocol is designed to determine the optimal concentration of the this compound for your kinase assay.
Materials:
-
Kinase of interest
-
This compound stock solution
-
Kinase reaction buffer
-
ATP (at a fixed concentration, e.g., the determined Kₘ)
-
Detection reagent
-
96- or 384-well plates
Procedure:
-
Prepare this compound Dilution Series: Create a serial dilution of the this compound in the kinase reaction buffer.
-
Set Up Reactions: In each well, add the kinase and a fixed concentration of ATP (ideally at its Kₘ).
-
Initiate Reaction: Add the different concentrations of the this compound to the appropriate wells.
-
Incubate: Incubate the plate under optimal conditions for a set period.
-
Stop Reaction & Detect: Stop the reaction and measure the signal.
-
Data Analysis: Plot the signal against the this compound concentration. The optimal concentration is typically at or near the saturation point of the curve, where a further increase in peptide concentration does not lead to a significant increase in signal.
Visualizations
Caption: A generalized workflow for a kinase assay.
Caption: Logical flow for optimizing ATP and SAMS concentrations.
References
- 1. benchchem.com [benchchem.com]
- 2. shop.carnabio.com [shop.carnabio.com]
- 3. benchchem.com [benchchem.com]
- 4. kinaselogistics.com [kinaselogistics.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. benchchem.com [benchchem.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. benchchem.com [benchchem.com]
- 9. ELISA Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
improving SAMS Peptide assay reproducibility
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the reproducibility of their SAMS peptide assays.
Troubleshooting Guide
This guide addresses specific issues that can lead to poor reproducibility in the this compound assay. Each issue is presented with potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Background Signal | 1. Contaminated Reagents: ATP solutions can become contaminated with free phosphate (B84403) over time. Buffers or water may contain impurities. 2. Non-specific Binding: The this compound or ATP may bind non-specifically to the assay plate or filter paper. 3. Enzyme Contamination: The kinase preparation may be contaminated with other enzymes that can phosphorylate the this compound or other substrates. 4. Inadequate Washing: Insufficient washing of filter papers in radiometric assays can leave behind unincorporated [γ-³²P]ATP.[1] | 1. Use Fresh Reagents: Prepare fresh ATP and buffer solutions. Use high-purity water. 2. Blocking and Detergents: For plate-based assays, ensure proper blocking of the wells. For radiometric assays, ensure the wash buffer contains a sufficient concentration of phosphoric acid to minimize non-specific binding.[1] The use of detergents like Brij-35 in the reaction buffer can also help.[1] 3. Use a Highly Purified Kinase: Ensure the AMPK used is of high purity. Include a negative control without the kinase to assess background phosphorylation. 4. Optimize Washing Steps: Increase the number and/or duration of wash steps. Ensure the volume of the wash solution is adequate.[1] |
| Low or No Signal | 1. Inactive Enzyme: AMPK may have lost activity due to improper storage or handling. 2. Degraded this compound: The peptide may have degraded due to improper storage, multiple freeze-thaw cycles, or oxidation.[2] 3. Suboptimal Assay Conditions: Incorrect concentrations of ATP, this compound, or Mg²⁺. The pH of the reaction buffer may be incorrect. 4. Presence of Inhibitors: Components in the sample or reagents may be inhibiting the kinase activity. | 1. Proper Enzyme Handling: Aliquot the enzyme upon receipt and store at -80°C. Avoid repeated freeze-thaw cycles. Test the activity of a new batch of enzyme with a positive control. 2. Proper Peptide Handling: Store the lyophilized peptide at -20°C or -80°C.[2] Reconstitute in a suitable buffer and aliquot to avoid multiple freeze-thaw cycles. 3. Optimize Reagent Concentrations: Titrate ATP, this compound, and Mg²⁺ to determine their optimal concentrations. Ensure the reaction buffer pH is optimal for AMPK activity (typically around 7.0-7.4).[1] 4. Control for Inhibitors: Run a control reaction with a known activator of AMPK to ensure the assay is working. If samples are being tested for inhibitors, include a vehicle control. |
| High Well-to-Well Variability | 1. Pipetting Inaccuracy: Inconsistent volumes of reagents added to different wells. 2. Incomplete Mixing: Reagents not thoroughly mixed in the wells. 3. Temperature Gradients: Uneven temperature across the assay plate during incubation. 4. Edge Effects: Evaporation from the outer wells of the plate. | 1. Calibrate Pipettes: Regularly calibrate pipettes to ensure accuracy. Use reverse pipetting for viscous solutions. 2. Ensure Thorough Mixing: Mix the contents of the wells thoroughly after adding each reagent, for example, by gently tapping the plate or using a plate shaker. 3. Uniform Incubation: Ensure the entire plate is at a uniform temperature during incubation. Using a water bath or a temperature-controlled incubator is recommended. 4. Minimize Edge Effects: Avoid using the outer wells of the plate for samples. Instead, fill them with buffer or water to create a humidified barrier. |
| Assay Drift (Signal changes over time) | 1. Reagent Instability: ATP hydrolysis or degradation of other reagents over the course of the experiment. 2. Changes in Enzyme Activity: The kinase may lose activity over time at the assay temperature. 3. Plate Reader Instability: Fluctuations in the plate reader's lamp or detector. | 1. Use Freshly Prepared Reagents: Prepare reagents fresh for each experiment. 2. Optimize Incubation Time: Determine the linear range of the enzymatic reaction and ensure all measurements are taken within this window. 3. Plate Reader Maintenance: Ensure the plate reader is properly maintained and calibrated. Allow the lamp to warm up before taking measurements. |
Frequently Asked Questions (FAQs)
1. What is the this compound and why is it used in kinase assays?
The this compound is a synthetic peptide with the sequence HMRSAMSGLHLVKRR, which is a specific substrate for AMP-activated protein kinase (AMPK).[1] It is derived from the sequence of acetyl-CoA carboxylase (ACC) around serine-79, a key phosphorylation site for AMPK.[1] The this compound is a convenient and sensitive tool for assaying AMPK activity.
2. What are the different methods for detecting this compound phosphorylation?
The two most common methods are:
-
Radiometric Assay: This method uses [γ-³²P]ATP. The radiolabeled phosphate is transferred to the this compound by AMPK. The phosphorylated peptide is then separated from the unincorporated ATP, and the radioactivity is measured using a scintillation counter.[1]
-
Non-Radiometric Assays: These methods avoid the use of radioactivity and often rely on antibodies that specifically recognize the phosphorylated this compound. Detection can be achieved through various means, including:
-
ELISA (Enzyme-Linked Immunosorbent Assay): The phosphorylated peptide is captured on a plate and detected with a specific antibody conjugated to an enzyme that produces a colorimetric or chemiluminescent signal.[3]
-
Luminescence-Based Assays: These assays often measure the amount of ATP remaining in the reaction, which is inversely proportional to the kinase activity.
-
3. How should I store the this compound?
For long-term storage, the lyophilized this compound should be stored at -20°C or -80°C.[2] Once reconstituted in a buffer, it is recommended to aliquot the solution into single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to degradation.[1]
4. What are the critical components of the this compound assay reaction buffer?
A typical reaction buffer for a this compound assay includes:
-
A buffering agent to maintain pH (e.g., HEPES).[1]
-
Magnesium chloride (MgCl₂), as Mg²⁺ is an essential cofactor for kinase activity.[1]
-
A reducing agent like Dithiothreitol (DTT) to maintain the kinase in an active state.[1]
-
AMP, which allosterically activates AMPK.[1]
-
A detergent like Brij-35 to prevent non-specific binding.[1]
5. How can I optimize the concentrations of the key reagents in my assay?
To ensure optimal assay performance and reproducibility, it is recommended to perform titration experiments for the key components:
-
AMPK: Titrate the enzyme concentration to find a level that results in a robust signal within the linear range of the assay.
-
This compound: Determine the Kₘ of the peptide for your specific kinase preparation and use a concentration around the Kₘ value.
-
ATP: The ATP concentration should also be optimized. A common starting point is the Kₘ value for ATP of the kinase.
Quantitative Data Summary
The following tables provide a summary of typical concentration ranges and conditions for the this compound assay based on established protocols.
Table 1: Reagent Concentrations for Radiometric this compound Assay [1]
| Reagent | Stock Concentration | Final Concentration in Assay |
| HEPES, pH 7.0 | 1 M | 20 mM |
| Dithiothreitol (DTT) | 1 M | 0.4 mM |
| Brij-35 | 10% (w/v) | 0.01% (w/v) |
| AMP | 10 mM | 300 µM |
| MgCl₂ | 1 M | 5 mM |
| This compound | ~562 µM | ~20 µM |
| AMPK | 1-10 mU/µl | 10-100 mU/assay |
| [γ-³²P]ATP | 10 µCi/µl | 1 µCi/assay |
| Unlabeled ATP | 500 µM | 50 µM |
Table 2: Incubation and Wash Conditions for Radiometric this compound Assay [1]
| Step | Condition | Duration |
| Incubation | 30°C with shaking | 15 minutes |
| Washing (Phosphoric Acid) | 0.75% | 3 times |
| Washing (Acetone) | 100% | 1 time |
Experimental Protocols
A detailed methodology for a radiometric this compound assay is provided below.
Radiometric this compound Assay Protocol [1]
-
Prepare the Reaction Mix: For each reaction, prepare a master mix containing the AMPK reaction buffer, SAMS substrate peptide, and AMPK enzyme.
-
Initiate the Reaction: Start the reaction by adding the [γ-³²P]ATP mixture.
-
Incubate: Incubate the reaction mixture at 30°C for 15 minutes in a shaking incubator.
-
Stop the Reaction: Spot 35 µl of the reaction mixture onto a 2 cm x 2 cm P81 phosphocellulose paper square.
-
Wash the P81 Paper:
-
Wash the paper squares three times with 0.75% phosphoric acid.
-
Wash once with acetone.
-
-
Scintillation Counting:
-
Transfer the dried paper squares to scintillation vials.
-
Add 5 ml of scintillation cocktail.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis: Compare the counts per minute (CPM) of the enzyme-containing samples to the CPM of control samples that do not contain the enzyme (background control).
Visualizations
AMPK Signaling Pathway
The following diagram illustrates the central role of AMPK as a cellular energy sensor.
Caption: AMPK signaling pathway illustrating upstream activators and downstream effects.
This compound Assay Experimental Workflow
This diagram outlines the key steps in a typical radiometric this compound assay.
Caption: Experimental workflow for a radiometric this compound assay.
References
SAMS Peptide stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of SAMS peptide, along with troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for long-term storage of lyophilized this compound?
For long-term stability, lyophilized this compound should be stored at -20°C or colder.[1][2][3][4][5] Some sources recommend -80°C for optimal preservation over several months to years.[3][6] When stored under these conditions, the peptide can remain stable for several years.[7]
Q2: How should I store this compound once it is in solution?
Peptide solutions are significantly less stable than the lyophilized powder.[1][6] For short-term storage (up to a week), solutions can be kept at 4°C.[8] For longer-term storage of several weeks, it is recommended to aliquot the peptide solution into single-use volumes and freeze them at -20°C or colder.[1][9] This prevents degradation from repeated freeze-thaw cycles.[3][5][7][10]
Q3: What are the main degradation pathways for this compound?
The this compound sequence (H-His-Met-Arg-Ser-Ala-Met-Ser-Gly-Leu-His-Leu-Val-Lys-Arg-Arg-OH) contains amino acids susceptible to specific degradation pathways:
-
Oxidation: The two methionine (Met) residues are prone to oxidation, which can be accelerated by exposure to air and certain solvents.[11]
-
Deamidation: While the this compound sequence does not contain asparagine (Asn) or glutamine (Gln), which are highly susceptible to deamidation, this is a common degradation pathway for many peptides.[11][12][13]
-
Hydrolysis: Peptide bonds can be cleaved by water, a reaction that is often catalyzed by acidic or basic conditions.[11][12][14]
Q4: How should I properly handle lyophilized this compound before use?
To prevent moisture uptake, which can significantly decrease long-term stability, allow the vial of lyophilized peptide to equilibrate to room temperature in a desiccator before opening.[1][5][9] Wear gloves to avoid contamination from enzymes and bacteria.[5][7]
Q5: What is the recommended procedure for dissolving this compound?
It is advisable to first test the solubility of a small amount of the peptide.[7][12] A general approach is to start with sterile, distilled water. If the peptide does not dissolve, sonication may help.[7][12] Based on its amino acid composition (high content of basic residues like Arg and Lys), if the peptide is difficult to dissolve in neutral water, a small amount of dilute acidic solution (e.g., 0.1% acetic acid) can be used.[1] For highly hydrophobic peptides, a small amount of an organic solvent like DMSO may be necessary, followed by dilution with an aqueous buffer.[7][12]
Troubleshooting Guides
Issue 1: Inconsistent or No Activity in Kinase Assays
| Potential Cause | Troubleshooting Steps |
| Peptide Degradation | - Ensure the peptide has been stored correctly (lyophilized at -20°C or colder, solution aliquoted and frozen).- Avoid multiple freeze-thaw cycles.- Prepare fresh peptide solutions for critical experiments. |
| Incorrect Peptide Concentration | - Verify the correct calculation of the peptide concentration, accounting for the net peptide content if provided by the manufacturer.- Ensure complete dissolution of the lyophilized peptide. Consider sonicating the solution briefly.[7][12]- Use a spectrophotometer to measure the peptide concentration if the sequence contains tryptophan or tyrosine (this compound does not). |
| Assay Interference | - Run a control with no enzyme to check for compound interference with the detection system.[9]- Run a control with no substrate to measure kinase autophosphorylation.[9] |
| Suboptimal Assay Conditions | - Verify the concentrations of ATP and MgCl2 in the reaction buffer.- Ensure the pH of the reaction buffer is optimal for AMPK activity (typically around 7.0). |
Issue 2: Peptide Precipitation or Aggregation in Solution
| Potential Cause | Troubleshooting Steps |
| Poor Solubility | - Review the solubilization protocol. The this compound is basic; dissolving in a slightly acidic buffer may improve solubility.- Try sonicating the solution to aid dissolution.[7][12] |
| Aggregation Over Time | - Peptide aggregation can be sequence-dependent and is more likely with hydrophobic peptides.[15]- Store the peptide solution in aliquots at -20°C or colder to minimize aggregation.[1]- Before use, centrifuge the peptide solution to pellet any aggregates.[7] |
| Buffer Incompatibility | - Ensure the pH of the buffer is not at the isoelectric point (pI) of the peptide. The theoretical pI of this compound is high (around 12.7), so it should be soluble at neutral pH.[16]- Certain salts can promote or inhibit aggregation; consider screening different buffers if aggregation is a persistent issue. |
Stability and Storage Conditions Summary
| Form | Storage Temperature | Duration | Key Considerations |
| Lyophilized Powder | -20°C to -80°C | Years | Protect from moisture and light.[1][2][3][4] Allow to warm to room temperature before opening.[1][5][9] |
| In Solution | 4°C | Up to 1 week | For short-term use. Prone to microbial contamination if not sterile.[8] |
| In Solution (Frozen) | -20°C to -80°C | Weeks to Months | Aliquot to avoid freeze-thaw cycles.[1][5][6][7][10] |
Experimental Protocols
Protocol 1: this compound Reconstitution
-
Allow the vial of lyophilized this compound to equilibrate to room temperature in a desiccator for at least 15 minutes.
-
Add the calculated volume of sterile, high-purity water to the vial to achieve the desired stock concentration (e.g., 1 mM).
-
Gently vortex or pipette up and down to dissolve the peptide. If solubility is an issue, brief sonication can be applied.
-
Once fully dissolved, centrifuge the vial briefly to collect the solution at the bottom.
-
Aliquot the stock solution into single-use, low-protein-binding microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: General Peptide Stability Assessment using HPLC
This protocol provides a general framework for assessing the stability of this compound in a specific buffer.
-
Preparation of Peptide Solution: Reconstitute the this compound to a known concentration (e.g., 1 mg/mL) in the buffer of interest.
-
Initial Analysis (Time 0): Immediately analyze an aliquot of the peptide solution by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Column: C18 column suitable for peptide separations.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A suitable gradient from low to high percentage of Mobile Phase B to ensure separation of the parent peptide from any degradation products.
-
Detection: UV at 214 nm.
-
-
Incubation: Store aliquots of the peptide solution under the desired storage conditions (e.g., 4°C, room temperature, 37°C).
-
Time-Point Analysis: At specified time points (e.g., 24h, 48h, 72h, 1 week), remove an aliquot and analyze it by RP-HPLC using the same method as the initial analysis.
-
Data Analysis: Compare the chromatograms from each time point to the time 0 sample. The stability is assessed by the decrease in the peak area of the intact peptide and the appearance of new peaks corresponding to degradation products. The percentage of remaining intact peptide can be calculated as: (Peak Area at Time X / Peak Area at Time 0) * 100.
Visualizations
References
- 1. AMP-activated protein kinase signaling | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. AMPK Signaling | Cell Signaling Technology [cellsignal.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 6. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jpt.com [jpt.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. liquid, for Kinase Assays | Sigma-Aldrich [sigmaaldrich.com]
- 11. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthetic Peptide Handling & Storage Protocol [sigmaaldrich.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. tandfonline.com [tandfonline.com]
- 15. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Peptide Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with non-specific binding in peptide assays.
Troubleshooting Guides
High background or suspected non-specific binding can significantly compromise the accuracy and reliability of your peptide assay results.[1] Follow this troubleshooting guide to systematically identify and address the root cause of the issue.
Issue: High Background Signal
A high background signal can mask the specific signal from your peptide, leading to inaccurate quantification and false-positive results.[2]
Insufficient blocking of unoccupied sites on the assay plate is a common cause of non-specific binding.[1][2] The blocking buffer's role is to coat any open sites on the assay surface, preventing the peptide or antibodies from adhering non-specifically.[1]
Recommended Actions:
-
Change Blocking Agent: There is no single best blocking buffer for all immunoassays.[2] The optimal choice depends on the peptide, antibodies, and assay format.[2] It is recommended to empirically test a panel of blocking agents.[2]
-
Increase Blocker Concentration: You can try increasing the concentration of your blocking solution (e.g., from 1% to 2% BSA).
-
Extend Incubation Time: Increasing the blocking incubation time can also help to reduce high background.
Experimental Protocol: Optimization of Blocking Buffer
-
Prepare a Panel of Blocking Buffers:
-
1% Bovine Serum Albumin (BSA) in PBS
-
5% Non-fat Dry Milk in PBS
-
1% Casein in PBS
-
Commercial peptide-based blocker
-
-
Coat Plate: Coat a 96-well plate with your capture antibody or antigen according to your standard protocol. Include negative control wells (no capture molecule).
-
Block: Add 200 µL of each blocking buffer to a set of wells. Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Assay Procedure:
-
Wash the plate 3 times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add a known high concentration of your peptide standard to half of the wells for each blocking buffer.
-
Add only the sample diluent (zero standard) to the other half of the wells for each blocker.
-
Proceed with the remaining steps of your assay (addition of detection antibody, substrate, etc.).[2]
-
-
Data Analysis:
Table 1: Comparison of Common Blocking Agents
| Blocking Agent | Typical Concentration | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | 1-5% | Readily available, relatively inexpensive. | Can be a source of cross-reactivity; lot-to-lot variability. |
| Non-fat Dry Milk | 0.1-5% | Inexpensive and effective for many applications. | May contain endogenous biotin (B1667282) and enzymes that can interfere with the assay; not recommended for biotin-streptavidin systems.[3] |
| Casein | 0.1-1% | A purified milk protein, can be a very effective blocker.[4][5] | More expensive than non-fat dry milk. |
| Normal Serum | 5-10% | Can be very effective, especially when from the same species as the secondary antibody. | Can contain antibodies that cross-react with assay components. |
| Commercial Blockers | Varies | Often optimized for specific assay types and can provide superior performance. | More expensive. |
Inadequate washing can leave behind unbound antibodies and other reagents, contributing to a high background signal.[1][2]
Recommended Actions:
-
Increase Number of Washes: A good rule of thumb is to perform at least three wash cycles after each incubation step.[6] For user-coated plates, optimizing the number of washes is particularly important.[6]
-
Increase Wash Volume: Ensure the wash volume is sufficient to cover the entire well surface; typically 300 µL for a 96-well plate.[7]
-
Add a Detergent to the Wash Buffer: Non-ionic detergents like Tween-20 are commonly added to wash buffers at a concentration of 0.01-0.1% to help reduce non-specific binding.[8]
-
Include a Soak Time: Allowing the wash buffer to sit in the wells for a short period (e.g., 30 seconds) before aspiration can improve washing efficiency.
Experimental Protocol: Optimization of Wash Steps
-
Prepare Different Wash Conditions:
-
Vary the number of wash cycles (e.g., 3, 5, and 7 cycles).
-
Vary the concentration of Tween-20 in the wash buffer (e.g., 0.01%, 0.05%, and 0.1%).
-
-
Perform Assay: Run your standard peptide assay, incorporating the different wash conditions.
-
Analyze Results: Compare the background signal and the specific signal for each condition to determine the optimal washing protocol that minimizes background without reducing the specific signal.
The composition of your assay and dilution buffers can influence non-specific interactions.[1]
Recommended Actions:
-
Adjust Ionic Strength: Increasing the salt concentration (e.g., NaCl) in your buffers can help to disrupt electrostatic interactions that contribute to non-specific binding.[9]
-
Optimize pH: The pH of your buffers can affect the charge of your peptide and other assay components, influencing their tendency to bind non-specifically.[9]
-
Use Buffer Additives: The inclusion of inert proteins like BSA or non-ionic detergents in your sample and antibody dilution buffers can help to block non-specific binding.[9]
Excessively high concentrations of primary or secondary antibodies can lead to low-affinity, non-specific interactions.[2]
Recommended Actions:
-
Perform a Checkerboard Titration: This method allows you to test a range of primary and secondary antibody concentrations simultaneously to find the optimal combination that yields a high specific signal and a low background.[2][6]
Experimental Protocol: Checkerboard Titration for Antibody Optimization
-
Plate Coating: Coat a 96-well plate with your peptide or capture antibody at a saturating concentration.
-
Primary Antibody Dilutions: Prepare serial dilutions of your primary antibody down the rows of the plate.
-
Secondary Antibody Dilutions: Prepare serial dilutions of your secondary antibody across the columns of the plate.
-
Incubation and Detection: Add the corresponding antibody dilutions to the wells and proceed with the incubation and detection steps of your assay.
-
Data Analysis: Measure the signal in each well and create a grid of the results. The optimal combination of antibody concentrations will be the one that gives the highest signal-to-noise ratio.[2]
Logical Troubleshooting Workflow
If you are experiencing high background, follow this logical workflow to diagnose and resolve the issue.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding in the context of peptide assays?
A1: Non-specific binding refers to the attachment of assay components, such as the peptide itself or antibodies, to surfaces or molecules other than their intended targets.[1] This can be driven by various interactions, including hydrophobic and ionic attractions.[1] It leads to high background signals, reduced sensitivity, and inaccurate results.[1]
Q2: Why are some peptides more prone to non-specific binding?
A2: Peptides with hydrophobic regions can adhere to the plastic surfaces of assay plates and tubes.[1] Additionally, charged residues on a peptide can interact with charged surfaces, leading to unwanted binding.[1]
Q3: Can the type of microplate I use affect non-specific binding?
A3: Yes, the surface chemistry of the microplate can influence the degree of non-specific binding.[1] While high-binding polystyrene plates are commonly used for peptide coating, if you are experiencing high background, you might consider trying plates with different surface properties, such as low-binding plates.[1]
Q4: How can I confirm if the binding I'm observing is specific to my peptide?
A4: A peptide blocking or competition assay can be performed to confirm the specificity of an antibody. This involves pre-incubating the antibody with an excess of the free peptide before adding it to the assay plate. If the signal is significantly reduced, it indicates that the antibody is specifically binding to the peptide.
Q5: What is a typical experimental workflow for a peptide ELISA?
A5: A common workflow for a sandwich ELISA, often used for peptide quantification, is outlined below.
Q6: Can you illustrate a common signaling pathway initiated by a peptide?
A6: Many peptides, such as growth factors, initiate intracellular signaling cascades upon binding to their cell surface receptors. A well-known example is the MAPK/ERK pathway, which is crucial for cell proliferation, differentiation, and survival.
References
- 1. How To Optimize Your ELISA Experiments | Proteintech Group [ptglab.com]
- 2. bosterbio.com [bosterbio.com]
- 3. benchchem.com [benchchem.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Quantitative differences among various proteins as blocking agents for ELISA microtiter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bosterbio.com [bosterbio.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. licorbio.com [licorbio.com]
- 9. igb.illinois.edu [igb.illinois.edu]
SAMS Peptide assay variability and solutions
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using the SAMS peptide assay.
Frequently Asked Questions (FAQs)
Q1: What is the this compound and why is it used?
The this compound is a synthetic peptide substrate for AMP-activated protein kinase (AMPK). Its sequence (HMRSAMSGLHLVKRR) is derived from acetyl-CoA carboxylase (ACC), a natural substrate of AMPK, specifically around the Serine-79 phosphorylation site.[1][2] The peptide is designed to be a highly specific and sensitive tool for measuring AMPK activity in vitro.[2][3] The sequence has been optimized to eliminate a phosphorylation site for Protein Kinase A (PKA), thereby increasing its specificity for AMPK.[2]
Q2: What is the basic principle of the this compound assay?
The this compound assay measures the kinase activity of AMPK by quantifying the transfer of a phosphate (B84403) group from ATP to the serine residue within the this compound.[4][5] The most common method is a radiometric assay that uses radiolabeled ATP ([γ-³²P]-ATP or [γ-³³P]-ATP).[1][4] The amount of radioactivity incorporated into the peptide is proportional to the AMPK activity. Alternative non-radioactive methods, such as luminescence-based or fluorescence-based assays, are also available.[4][6][7]
Q3: What are the key components of a this compound assay reaction?
A typical this compound assay reaction includes:
-
Active AMPK enzyme: The source of kinase activity.
-
Kinase reaction buffer: Provides optimal pH, salts, and cofactors (e.g., Mg²⁺, AMP) for the enzyme.[1][4]
Q4: Are there non-radioactive alternatives to the this compound assay?
Yes, several non-radioactive methods exist to measure AMPK activity using the this compound. These include:
-
Luminescence-based assays (e.g., ADP-Glo™): These assays measure the amount of ADP produced in the kinase reaction, which is proportional to kinase activity.[4]
-
Fluorescence-based assays: These assays use a modified this compound with an attached fluorophore. Phosphorylation of the peptide leads to a change in fluorescence intensity.[7]
-
ELISA-based assays: These assays use an antibody that specifically recognizes the phosphorylated this compound.[5]
Troubleshooting Guide
High Background Signal
Problem: The negative control (no enzyme or no peptide) shows a high signal, reducing the assay window.
| Potential Cause | Solution |
| Contaminated Reagents | Use fresh, high-purity reagents (ATP, buffer components). Filter-sterilize buffers. |
| Non-specific Binding of ATP to Assay Components | Add a low concentration of a non-ionic detergent (e.g., 0.01% Brij-35 or Tween-20) to the reaction buffer.[1][8] |
| Inefficient Washing Steps (Radiometric Assay) | Ensure thorough washing of the P81 phosphocellulose paper with phosphoric acid to remove unincorporated radiolabeled ATP.[1][9] Increase the number or duration of washes if necessary. |
| Autophosphorylation of the Kinase | Reduce the concentration of the kinase in the reaction. |
High Variability Between Replicates (High CV%)
Problem: Inconsistent results between replicate wells or tubes.
| Potential Cause | Solution |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques, especially for small volumes. Prepare a master mix of reagents to minimize pipetting steps for individual wells.[8] |
| Inconsistent Incubation Times or Temperatures | Ensure all samples are incubated for the same duration and at a constant, uniform temperature.[8] Use a water bath or incubator with stable temperature control. |
| Peptide Instability or Aggregation | Aliquot the this compound upon receipt to avoid multiple freeze-thaw cycles.[1][10] Store at -20°C or -80°C.[10][11] If solubility is an issue, refer to the manufacturer's instructions for appropriate solvents.[8][10] |
| Incomplete Mixing of Reagents | Gently vortex or pipette to mix all solutions thoroughly before and during the assay setup.[8] |
Low or No Signal
Problem: The positive control shows a weak or no signal, indicating a problem with the assay components or setup.
| Potential Cause | Solution |
| Inactive Enzyme | Use a fresh aliquot of AMPK and ensure it has been stored correctly at -80°C. Avoid repeated freeze-thaw cycles. Confirm enzyme activity with a known positive control substrate. |
| Degraded ATP | ATP solutions are prone to hydrolysis. Prepare fresh ATP stocks and store them in aliquots at -20°C. |
| Incorrect Buffer Composition | Verify the pH and concentration of all buffer components, especially MgCl₂ and AMP, which are critical for AMPK activity.[4][9] |
| Sub-optimal Assay Conditions | Optimize the concentrations of the enzyme, this compound, and ATP. Perform a time-course experiment to ensure the reaction is within the linear range.[4] |
| Peptide Concentration Inaccuracy | The actual peptide concentration in a lyophilized powder can be lower than expected due to the presence of counter-ions (e.g., TFA) and water. Use the net peptide content provided by the manufacturer for accurate concentration calculations.[8] |
Experimental Protocols
Radiometric this compound Assay Protocol
This protocol is a standard method for measuring AMPK activity.
1. Reagent Preparation:
-
AMPK Reaction Buffer (5X): 100 mM HEPES-NaOH, pH 7.0, 2 mM Dithiothreitol (DTT), 0.05% Brij-35, 1.5 mM AMP. Store at 4°C.
-
This compound Stock Solution (1 mM): Reconstitute lyophilized this compound in sterile distilled water to a concentration of 1 mM. Aliquot and store at -20°C.[1]
-
AMPK Enzyme: Dilute the enzyme to the desired concentration (e.g., 10 mU/µL) in 1X AMPK Reaction Buffer just before use. Keep on ice.[1]
-
[γ-³²P]ATP Stock Solution: Prepare a working stock of [γ-³²P]ATP by diluting it with unlabeled ATP and 75 mM MgCl₂ to achieve the desired specific activity and a final concentration of 500 µM ATP.[1]
2. Assay Procedure:
-
Prepare a master mix containing the AMPK reaction buffer, this compound, and any inhibitors or activators being tested.
-
Add the diluted AMPK enzyme to the master mix.
-
Initiate the kinase reaction by adding the [γ-³²P]ATP working solution. The typical final reaction volume is 25-50 µL.[1][4]
-
Incubate the reaction at 30°C for 10-20 minutes. Ensure the reaction time is within the linear range of the assay.[1][9]
-
Stop the reaction by spotting a portion of the reaction mixture (e.g., 20 µL) onto a P81 phosphocellulose paper square (2 cm x 2 cm).[1][4]
-
Wash the P81 paper squares three times for 5-10 minutes each in a beaker containing 0.75% phosphoric acid to remove unincorporated ATP.[1]
-
Perform a final wash with acetone (B3395972) to dry the paper.[1]
-
Transfer the dried paper squares to scintillation vials, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.[1]
Data Center
Table 1: Common Sources of Variability in this compound Assays and Recommended Solutions
| Source of Variability | Parameter | Recommendation | Expected Improvement |
| Peptide Handling | Storage | Aliquot and store at -20°C or -80°C.[10][11] | Reduced degradation, improved consistency |
| Freeze-Thaw Cycles | Avoid more than 2-3 freeze-thaw cycles.[10][12] | Maintained peptide integrity and activity | |
| Reagent Quality | ATP Stability | Prepare fresh, use aliquots. | Consistent kinase activity |
| Enzyme Activity | Use fresh aliquots, store properly. | Reliable and reproducible results | |
| Assay Conditions | Pipetting | Use calibrated pipettes, master mixes.[8] | Lower CV% between replicates |
| Temperature | Maintain constant temperature during incubation.[8] | Reduced well-to-well variability | |
| Contaminants | TFA from Peptide Synthesis | If cellular assays are affected, consider TFA removal or salt exchange.[10][13] | Improved cell viability and more accurate results in cellular contexts |
Signaling Pathways and Workflows
Caption: The AMPK signaling pathway and its measurement by the this compound assay.
Caption: A typical workflow for a radiometric this compound assay.
Caption: A logical flowchart for troubleshooting common this compound assay issues.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound - LKT Labs [lktlabs.com]
- 4. benchchem.com [benchchem.com]
- 5. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 6. AMPK activity [bio-protocol.org]
- 7. Fluorescent Peptide Assays For Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. diacomp.org [diacomp.org]
- 10. genscript.com [genscript.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Recommendations for the generation, quantification, storage and handling of peptides used for mass spectrometry-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. genscript.com [genscript.com]
AMPK Activity Assay Technical Support Center
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers conducting AMPK activity assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My AMPK activity is low or absent, even with activators. What could be the problem?
A1: Several factors can lead to unexpectedly low AMPK activity. Here’s a checklist of potential issues and solutions:
-
Inactive Enzyme: Ensure your recombinant AMPK enzyme is properly stored and has not undergone multiple freeze-thaw cycles. It's recommended to aliquot the enzyme upon arrival and store it at -80°C. To verify enzyme activity, include a positive control with a known potent activator like A-769662 or AMP.[1][2]
-
Suboptimal Assay Conditions: The kinase reaction buffer components are critical. Ensure the pH, salt concentration, and necessary co-factors like MgCl2 are at their optimal concentrations.[3] The concentration of ATP should be near its Km value for AMPK to accurately determine competitive inhibition.[4]
-
Substrate Issues: If you are using a peptide substrate like SAMS, ensure it is of high purity and at the correct concentration.[3] Some assays have found that other substrates, like b-ASP, may be phosphorylated more efficiently than the SAMS peptide.[1]
-
Cell Lysis and Sample Preparation: Non-physiological activation of AMPK can occur during cell or tissue harvesting due to cellular stress.[5] It is crucial to freeze tissues immediately in liquid nitrogen and use lysis buffers containing protease and phosphatase inhibitors to preserve the phosphorylation state of AMPK.[6][7]
Q2: I'm observing high background signal or a low signal-to-noise ratio in my assay. How can I improve this?
A2: High background can obscure your results. Consider the following troubleshooting steps:
-
Assay Format-Specific Interference:
-
Luminescence-Based Assays (e.g., ADP-Glo): Some compounds can interfere with the luciferase reaction. Screen compounds for potential interference in the absence of the kinase.[1]
-
AlphaScreen Assays: High concentrations of certain compounds can interfere with the AlphaScreen signal. Diluting the reaction before reading can often mitigate this issue.[1][8]
-
-
Incomplete ATP Depletion (in ADP-Glo assays): In assays that measure ADP production, residual ATP can lead to high background. Ensure the ATP depletion step is complete by adhering to the recommended incubation times.[3][4]
-
Non-Specific Binding: In filter-based radiometric assays, ensure thorough washing of the phosphocellulose paper to remove unincorporated radiolabeled ATP.[3] For ELISA-based assays, proper blocking steps are essential to prevent non-specific binding of antibodies.
Q3: My results are inconsistent between experiments. What are the likely causes?
A3: Reproducibility is key in any assay. If you are experiencing variability, check the following:
-
Pipetting Accuracy: Inaccurate pipetting, especially of small volumes of enzyme or compounds, can lead to significant variability. Use calibrated pipettes and proper technique.
-
Incubation Times and Temperatures: Ensure that incubation times and temperatures are consistent for all steps of the assay across all experiments.[3][4] For kinase reactions, it's crucial to operate within the linear range of the reaction.[4]
-
Reagent Stability: Prepare fresh dilutions of ATP and other critical reagents for each experiment.
-
Cell Culture Conditions: If using cell lysates, variations in cell density, passage number, and serum starvation timing can affect AMPK activation status.[9]
Q4: How do I choose and use appropriate controls for my AMPK activity assay?
A4: Proper controls are essential for interpreting your data correctly.
-
Positive Controls:
-
Activators: Use a known AMPK activator like AICAR, metformin, or A-769662 to ensure the assay can detect an increase in activity.[9] In cell-based assays, starving cells by replacing media with warm PBS for an hour can also activate AMPK.[9]
-
Active Enzyme: A batch of recombinant AMPK with known activity can serve as a positive control for the assay itself.
-
-
Negative Controls:
-
Inhibitors: A well-characterized AMPK inhibitor, such as Compound C, can be used to validate that the measured activity is indeed from AMPK.[6] However, be aware of potential off-target effects.[10]
-
Vehicle Control: Always include a control with the same concentration of the compound's solvent (e.g., DMSO) to account for any solvent effects.[6][11]
-
No Enzyme Control: A reaction mix without the AMPK enzyme should be included to determine the background signal.
-
Q5: I suspect my test compound has off-target effects. How can I confirm this?
A5: Many kinase inhibitors can have off-target effects due to the conserved nature of the ATP-binding pocket.[10]
-
Use a Structurally Unrelated Inhibitor: To confirm that the observed phenotype is due to AMPK inhibition, use a different class of AMPK inhibitor with a known selectivity profile.[10]
-
Rescue Experiments: In cell-based assays, try to reverse the effect of your compound by overexpressing a constitutively active form of AMPK.[10]
-
Kinase Selectivity Profiling: The most definitive way is to screen your compound against a panel of other kinases to determine its selectivity.[10] A well-known example of an inhibitor with off-target effects is Compound C, which inhibits other kinases more potently than AMPK.[10]
Quantitative Data Summary
| Parameter | Recommended Value/Range | Assay Type | Notes |
| ATP Concentration | At or near Km | Varies | Crucial for accurate determination of competitive inhibition.[4] |
| This compound Concentration | 20 µM - 200 µM | Radiometric, Luminescence | Optimal concentration may vary. |
| Recombinant AMPK | 10 ng | Luminescence (ADP-Glo) | Amount may need optimization based on lot-specific activity. |
| Incubation Time (Kinase Rxn) | 15 - 60 minutes | Radiometric, Luminescence | Should be within the linear range of the reaction.[3][4] |
| Incubation Temperature | 30°C or Room Temp. | Radiometric, Luminescence | Must be kept consistent.[3][4] |
| DMSO Concentration | < 0.5% | Cell-based assays | High concentrations can be toxic to cells.[11] |
Experimental Protocols & Visualizations
AMPK Signaling Pathway
The following diagram illustrates the core AMPK signaling cascade, showing upstream activators and downstream targets. Understanding this pathway is crucial for interpreting assay results in a biological context.
Caption: Simplified AMPK signaling pathway.
General AMPK Activity Assay Workflow
This diagram outlines a typical workflow for an in vitro AMPK activity assay, highlighting key steps and potential sources of error.
Caption: General workflow for an AMPK kinase assay.
Detailed Experimental Protocol: Radiometric Kinase Assay using [γ-³²P]-ATP
This protocol outlines a common method for directly measuring AMPK kinase activity.
Materials:
-
Active recombinant AMPK enzyme
-
This compound substrate (HMRSAMSGLHLVKRR)
-
Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
Test compounds/inhibitors dissolved in DMSO
-
[γ-³²P]-ATP
-
10 mM unlabeled ATP stock solution
-
P81 phosphocellulose paper
-
1% Phosphoric acid
-
Scintillation counter and fluid
Procedure:
-
Master Mix Preparation: For each reaction, prepare a master mix containing the Kinase Assay Buffer, active AMPK enzyme, and the this compound substrate. Keep this mix on ice.
-
Inhibitor Preparation: Perform serial dilutions of your test compound in DMSO and then further dilute into the Kinase Assay Buffer to the desired final concentrations. Include a DMSO-only vehicle control.
-
Reaction Setup: In a microfuge tube, combine the enzyme/substrate master mix with the diluted inhibitor or vehicle control.
-
Initiate Reaction: Start the kinase reaction by adding the [γ-³²P]-ATP Assay Cocktail (a pre-mixed combination of unlabeled ATP and [γ-³²P]-ATP). The typical final reaction volume is 25 µL.
-
Incubation: Incubate the reaction mixture at 30°C for 15-30 minutes. This time should be optimized to ensure the reaction is in its linear phase.[3]
-
Stop Reaction: Terminate the reaction by spotting 20 µL of the mixture onto a P81 phosphocellulose paper strip.[3]
-
Washing: To remove unincorporated [γ-³²P]-ATP, wash the P81 paper strips three times for 10 minutes each in a bath of 1% phosphoric acid.[3]
-
Quantification: Air dry the P81 strips and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
References
- 1. mdpi.com [mdpi.com]
- 2. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Intact Cell Assays to Monitor AMPK and Determine the Contribution of the AMP-Binding or ADaM Sites to Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. A Highly Sensitive Non-Radioactive Activity Assay for AMP-Activated Protein Kinase (AMPK) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Enhancing SAMS Peptide Assay Sensitivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the sensitivity of their SAMS peptide assays.
Frequently Asked Questions (FAQs)
Q1: What is the this compound, and why is it used in kinase assays?
The this compound is a synthetic peptide substrate for AMP-activated protein kinase (AMPK). Its sequence (HMRSAMSGLHLVKRR) is derived from acetyl-CoA carboxylase (ACC), a natural substrate of AMPK. The serine residue within the SAMS sequence is specifically phosphorylated by AMPK.[1][2][3] Two arginine residues are often added to the C-terminus to facilitate the binding of the phosphorylated peptide to phosphocellulose paper, which is crucial for separating the phosphorylated peptide from radioactive ATP in radiometric assays.[2]
Q2: My this compound assay is showing low signal or poor sensitivity. What are the common causes?
Low signal or poor sensitivity in a this compound assay can stem from several factors:
-
Suboptimal Reagent Concentrations: Incorrect concentrations of ATP, this compound, or the kinase enzyme can limit the reaction rate.[4][5][6]
-
Enzyme Inactivity: The kinase may have low activity due to improper storage, handling, or the presence of inhibitors in the sample.
-
Peptide Quality Issues: The this compound may have degraded due to improper storage, or there could be issues with its purity or solubility.[7][8][9]
-
Assay Conditions: The reaction buffer composition, pH, temperature, and incubation time may not be optimal for the kinase.[4][10]
-
Detection Method Limitations: The chosen detection method (e.g., radiometric, fluorescence, luminescence) may not be sensitive enough for the amount of kinase activity in the sample.[11][12]
Q3: How can I optimize the concentrations of ATP and this compound in my assay?
To optimize substrate concentrations, it is recommended to perform a matrix titration experiment. This involves testing a range of ATP and this compound concentrations to determine the Michaelis-Menten constants (Km) for each. An ideal starting point for many kinase assays is to use ATP and peptide concentrations at or near their respective Km values.[13][14] For competitive inhibitor screening, using an ATP concentration close to its Km is particularly important, as high ATP levels can outcompete the inhibitor.[5]
Q4: Are there non-radioactive alternatives to the traditional ³²P-based this compound assay?
Yes, several non-radioactive methods are available, often with comparable or even superior sensitivity to radiometric assays.[15][16] These alternatives also offer increased safety and are more amenable to high-throughput screening.[16] Common non-radioactive methods include:
-
ELISA-based assays: These use a phospho-specific antibody to detect the phosphorylated this compound.[13][17][18]
-
Fluorescence-based assays: Techniques like Fluorescence Polarization (FP), Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), and fluorescence intensity (FI) can be used to detect kinase activity.[4][19][20]
-
Luminescence-based assays: These assays, such as ADP-Glo™, measure kinase activity by quantifying the amount of ADP produced during the kinase reaction.[11][16]
-
LC-MS/MS-based assays: Liquid chromatography-mass spectrometry offers high sensitivity and specificity for quantifying the phosphorylated peptide.[19][21][22]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High Background Signal | Non-specific binding of antibodies or peptides. | Optimize blocking and washing steps in ELISA-based assays. Ensure the purity of the this compound. |
| Contaminants in the enzyme preparation or reagents. | Use highly purified enzyme and high-quality reagents. Include a "no enzyme" control to determine the background. | |
| High Well-to-Well Variability | Pipetting errors or inconsistent mixing. | Ensure accurate and consistent pipetting. Mix all reagents thoroughly before and after adding them to the wells.[10] |
| Peptide insolubility or aggregation. | Ensure the this compound is fully dissolved. Consider peptide solubility testing to determine the optimal buffer.[7][8] | |
| Temperature fluctuations across the assay plate. | Incubate plates in a temperature-controlled environment to ensure uniformity. | |
| Assay Signal Decreases Over Time | Reagent degradation (e.g., ATP, enzyme). | Prepare fresh reagents for each experiment. Store stock solutions at the recommended temperatures and avoid repeated freeze-thaw cycles.[7] |
| Peptide oxidation. | For peptides containing sensitive residues like Cysteine or Methionine, take precautions to prevent oxidation, such as using degassed buffers.[7][8] | |
| Inconsistent Results Between Experiments | Variations in reagent preparation. | Prepare reagents in larger batches when possible to minimize lot-to-lot variability. |
| Improper peptide handling and storage. | Store lyophilized peptides at -20°C or -80°C and protect from light. Aliquot peptides to avoid multiple freeze-thaw cycles.[7] |
Experimental Protocols
General Radiometric this compound Kinase Assay Protocol
This protocol is a general guideline and may require optimization for specific experimental conditions.
1. Reagent Preparation:
-
Kinase Reaction Buffer: 20 mM HEPES-NaOH, pH 7.0, 0.4 mM DTT, 0.01% Brij-35, 300 µM AMP.[2]
-
This compound Stock Solution: Prepare an ~80 µM stock solution by diluting the this compound in the Kinase Reaction Buffer.[2]
-
AMPK Solution: Dilute the AMP-activated protein kinase to the desired concentration (e.g., 1-10 mU/µl) in the Kinase Reaction Buffer.[2]
-
[γ-³²P]ATP Mixture: Dilute [γ-³²P]ATP with unlabeled ATP and magnesium chloride to a final concentration of 1 µCi/µl in 75 mM MgCl₂ and 500 µM unlabeled ATP.[2]
2. Assay Procedure:
-
In a microcentrifuge tube, add 10 µl of the Kinase Reaction Buffer.
-
Add 10 µl of the this compound solution to achieve a final concentration of ~20 µM.[2]
-
Add 10 µl of the diluted AMPK (10-100 mU/assay).[2]
-
Initiate the reaction by adding 10 µl of the [γ-³²P]ATP mixture.
-
Incubate the reaction for 15 minutes at 30°C.[2]
-
Stop the reaction by spotting 35 µl of the reaction mixture onto a P81 phosphocellulose paper square.[2]
-
Wash the P81 paper squares three times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.[2]
-
Wash once with acetone.[2]
-
Transfer the dried paper squares to scintillation vials, add scintillation cocktail, and measure the incorporated radioactivity using a scintillation counter.[2]
General ELISA-based this compound Kinase Assay Protocol
This protocol is a general guideline and may require optimization.
1. Kinase Reaction:
-
Perform the kinase reaction in a suitable buffer containing this compound, ATP, and the kinase of interest.
-
Incubate for a predetermined time at the optimal temperature.
-
Stop the reaction by adding EDTA to chelate Mg²⁺.[13]
2. ELISA Procedure:
-
Coat a high-binding microplate with the reaction mixture and incubate to allow the this compound (both phosphorylated and non-phosphorylated) to bind to the plate surface.
-
Wash the plate to remove unbound components.
-
Block the plate with a suitable blocking buffer to prevent non-specific antibody binding.
-
Add a phospho-specific primary antibody that recognizes the phosphorylated this compound and incubate.
-
Wash the plate to remove the unbound primary antibody.
-
Add a secondary antibody conjugated to an enzyme (e.g., HRP) and incubate.
-
Wash the plate to remove the unbound secondary antibody.
-
Add a substrate for the enzyme (e.g., TMB for HRP) and incubate to allow for color development.
-
Stop the color development with a stop solution.
-
Read the absorbance at the appropriate wavelength using a microplate reader. The signal intensity is proportional to the amount of phosphorylated this compound.[13]
Visualizations
Caption: General workflow for a this compound kinase assay.
Caption: Troubleshooting flowchart for low signal in this compound assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 5. benchchem.com [benchchem.com]
- 6. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. genscript.com [genscript.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. bioassaysys.com [bioassaysys.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. researchgate.net [researchgate.net]
- 13. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 14. biorxiv.org [biorxiv.org]
- 15. A Highly Sensitive Non-Radioactive Activity Assay for AMP-Activated Protein Kinase (AMPK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Development of a sensitive non-radioactive protein kinase assay and its application for detecting DYRK activity in Xenopus laevis oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. What are the common methods available to detect kinase activities? | AAT Bioquest [aatbio.com]
- 20. bellbrooklabs.com [bellbrooklabs.com]
- 21. sciex.com [sciex.com]
- 22. sciex.com [sciex.com]
dealing with inhibitory contaminants in SAMS Peptide assay
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common issues encountered during the SAMS (HMRSAMSGLHLVKRR) Peptide assay for measuring AMP-activated protein kinase (AMPK) activity.
Frequently Asked Questions (FAQs)
Q1: What is the SAMS Peptide assay and what is it used for?
The this compound assay is a highly specific and sensitive method used to measure the activity of AMP-activated protein kinase (AMPK).[1][2] The this compound is a synthetic substrate derived from acetyl-CoA carboxylase that is specifically phosphorylated by AMPK.[1][2][3] This assay is crucial for studying cellular energy homeostasis, as AMPK is a central regulator of this process.[4][5] It is widely used in basic research and drug discovery to screen for activators and inhibitors of AMPK.
Q2: What are the common causes of low or no signal in my this compound assay?
Low or no signal in a this compound assay can stem from several factors:
-
Inactive AMPK: The enzyme may have lost activity due to improper storage or handling.
-
Sub-optimal Assay Conditions: Incorrect buffer pH, temperature, or incubation time can hinder the kinase reaction.
-
Degraded Reagents: ATP or the this compound may have degraded.
-
Presence of Inhibitory Contaminants: Substances in your sample may be inhibiting the AMPK enzyme.
-
Insufficient Analyte Concentration: The concentration of AMPK in your sample may be too low to detect.[6]
Q3: How should I interpret my this compound assay results?
The results of a this compound assay are typically measured by the amount of radiolabeled phosphate (B84403) incorporated into the this compound over time. This is often quantified using a scintillation counter and expressed in counts per minute (CPM) or converted to specific activity (e.g., pmol/min/mg).
-
High Signal/CPM: Indicates high AMPK activity.
-
Low Signal/CPM: Suggests low AMPK activity.
-
No Signal: Could indicate inactive enzyme, a potent inhibitor, or a problem with the assay setup.
It is essential to include appropriate controls, such as a no-enzyme control to determine background signal and a positive control with known active AMPK.
Troubleshooting Inhibitory Contaminants
A common challenge in the this compound assay is the presence of inhibitory contaminants in the sample. These substances can interfere with the kinase reaction, leading to inaccurate results. This section provides a guide to identifying and mitigating the effects of common inhibitory contaminants.
Problem 1: High Salt Concentration
High salt concentrations in the sample can inhibit AMPK activity, leading to a reduced signal. The ionic strength of the buffer can affect enzyme structure and function.[7][8][9]
Troubleshooting Workflow for High Salt Contamination
Caption: Workflow for addressing high salt contamination.
Data Summary: Effect of Salt Concentration on Kinase Activity
| Salt Concentration | Expected Effect on SAMS Assay | Recommended Action |
| < 150 mM | Minimal to no inhibition | Proceed with assay |
| 150 mM - 500 mM | Moderate to significant inhibition | Desalting/Buffer exchange recommended |
| > 500 mM | Severe inhibition | Desalting/Buffer exchange is necessary |
Experimental Protocol: Desalting a Protein Sample Using a Spin Column
This protocol is suitable for quickly removing salts and other small molecules from protein samples.
Materials:
-
Desalting spin column (e.g., with a 7 kDa molecular weight cutoff)
-
Microcentrifuge
-
Collection tubes
-
Equilibration buffer (your assay buffer without salts)
Procedure:
-
Column Preparation:
-
Invert the spin column to resuspend the resin.
-
Twist off the bottom closure and loosen the cap.
-
Place the column in a collection tube and centrifuge at 1,500 x g for 1 minute to remove the storage buffer.[10]
-
-
Equilibration:
-
Add 400 µL of equilibration buffer to the column.
-
Centrifuge at 1,500 x g for 1 minute. Discard the flow-through.
-
Repeat the equilibration step two more times.[10]
-
-
Sample Application:
-
Place the equilibrated column in a new collection tube.
-
Slowly apply your protein sample (30-120 µL) to the center of the resin bed.[10]
-
-
Elution:
-
Centrifuge at 1,500 x g for 2 minutes to collect the desalted sample in the collection tube.[10] The desalted protein is now ready for use in the this compound assay.
-
Problem 2: ATP Contamination
Endogenous ATP in cell or tissue lysates can compete with the radiolabeled ATP in the assay, leading to a falsely low signal.
Troubleshooting Workflow for ATP Contamination
Caption: Workflow for addressing ATP contamination.
Data Summary: Effect of Contaminating ATP
| Contaminating ATP Level | Expected Effect on SAMS Assay | Recommended Action |
| Low (<10% of assay ATP) | Minor reduction in signal | May be acceptable depending on desired precision |
| Moderate (10-50% of assay ATP) | Significant reduction in signal | ATP removal is recommended |
| High (>50% of assay ATP) | Severe reduction in signal | ATP removal is necessary |
Experimental Protocol: ATP Removal from Protein Samples
This protocol utilizes apyrase to hydrolyze contaminating ATP and ADP.
Materials:
-
Apyrase (e.g., from potato)
-
Incubator or water bath
-
Your protein sample
Procedure:
-
Apyrase Addition: Add apyrase to your protein sample to a final concentration of 10-20 units/mL.
-
Incubation: Incubate the sample at 30°C for 15-30 minutes.
-
Inactivation (Optional): If apyrase could interfere with downstream applications, it can be removed using methods appropriate for your sample, such as affinity chromatography if your protein of interest is tagged. For many kinase assays, the dilution of the sample in the final reaction volume is sufficient to minimize apyrase activity.
-
Assay: Proceed with the this compound assay using the ATP-depleted sample.
Problem 3: Detergent Inhibition
While detergents are often used in lysis buffers to solubilize proteins, some detergents at certain concentrations can inhibit kinase activity.
Troubleshooting Workflow for Detergent Inhibition
Caption: Workflow for addressing detergent inhibition.
Data Summary: General Effects of Common Detergents on Kinase Assays
| Detergent | Typical Working Concentration in Lysis Buffer | Potential Effect on Kinase Activity | Recommended Action |
| Triton X-100 | 0.1 - 1.0% | Generally well-tolerated, but high concentrations can be inhibitory. | Dilute sample or use detergent removal spin columns if inhibition is suspected. |
| NP-40 | 0.1 - 1.0% | Similar to Triton X-100. | Dilute sample or use detergent removal spin columns. |
| SDS | 0.1 - 1.0% | Strong denaturing detergent, likely to inhibit most kinases. | Avoid in lysis buffers for kinase assays. If present, must be removed. |
| CHAPS | 0.1 - 1.0% | Zwitterionic detergent, may be better tolerated than ionic detergents. | Test for compatibility with your assay. |
Experimental Protocol: Detergent Removal
Detergent removal can be achieved using specialized spin columns containing a resin with high affinity for detergents.
Materials:
-
Detergent removal spin column
-
Microcentrifuge
-
Collection tubes
-
Equilibration buffer (your assay buffer)
Procedure:
-
Column Preparation: Follow the manufacturer's instructions for preparing the spin column, which typically involves a centrifugation step to remove the storage buffer.
-
Equilibration: Equilibrate the column with your assay buffer by adding the buffer and centrifuging, repeating as recommended by the manufacturer.
-
Sample Application: Apply your sample containing the detergent to the equilibrated column.
-
Elution: Centrifuge the column to collect the detergent-depleted sample.
Problem 4: DMSO Effects
Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for test compounds. While generally well-tolerated at low concentrations, higher concentrations of DMSO can affect enzyme activity.[11][12]
Troubleshooting Workflow for DMSO Effects
Caption: Workflow for addressing DMSO-related effects.
Data Summary: General Effects of DMSO on Kinase Assays
| Final DMSO Concentration | Expected Effect on SAMS Assay | Recommended Action |
| < 1% | Generally well-tolerated with minimal effect. | Ideal for most assays. |
| 1 - 5% | May cause slight inhibition or activation depending on the kinase. | Include a vehicle control with the same DMSO concentration. |
| > 5% | Likely to cause significant inhibition or denaturation. | Avoid if possible. If necessary, extensive controls are required. |
Experimental Protocol: Performing a DMSO Vehicle Control
Procedure:
-
Prepare a DMSO dilution series: Prepare dilutions of your compound in DMSO. For the vehicle control, use the same volume of DMSO without the compound.
-
Assay Setup: Set up your this compound assay reactions as usual.
-
Add Compound/Vehicle: To the test wells, add your compound diluted in DMSO. To the vehicle control wells, add the corresponding volume of DMSO.
-
Constant Final DMSO Concentration: Ensure that the final concentration of DMSO is the same across all wells (including the no-compound control).[11]
-
Data Analysis: Compare the kinase activity in the presence of the compound to the activity in the vehicle control to determine the true effect of your compound.
Problem 5: Heat Shock Protein (HSP) Interference
Heat shock proteins (HSPs) are molecular chaperones that can bind to kinases and may interfere with their activity or with the assay itself.[13][14][15]
Troubleshooting Workflow for HSP Interference
Caption: Workflow for addressing HSP interference.
Data Summary: Potential Effects of HSP Contamination
| HSP Contaminant | Potential Effect on SAMS Assay | Recommended Action |
| Hsp70/Hsc70 | Can bind to unfolded or partially folded kinases, potentially inhibiting their activity. | ATP-agarose chromatography or other specialized removal techniques. |
| Hsp90 | A key chaperone for many kinases; its presence can modulate kinase activity.[13] | ATP-agarose chromatography or specific Hsp90 inhibitors can be used to study its effect. |
Experimental Protocol: HSP Removal using ATP-Agarose Chromatography
This method takes advantage of the ATP-binding properties of many HSPs.
Materials:
-
ATP-agarose resin
-
Chromatography column
-
Your protein sample containing HSPs
-
Wash buffer (e.g., your assay buffer)
-
Elution buffer (e.g., wash buffer with high salt or a denaturant, depending on your protein's stability)
Procedure:
-
Column Packing: Pack a chromatography column with ATP-agarose resin according to the manufacturer's instructions.
-
Equilibration: Equilibrate the column with several column volumes of wash buffer.
-
Sample Loading: Load your protein sample onto the column. The HSPs should bind to the ATP-agarose.
-
Collection of Flow-through: Collect the flow-through, which should contain your protein of interest, now depleted of HSPs.
-
Washing: Wash the column with additional wash buffer to ensure complete recovery of your protein.
-
Analysis: Analyze the flow-through for the presence of your protein and the absence of HSPs (e.g., by SDS-PAGE and Western blot) and test its activity in the this compound assay.
Simplified AMPK Signaling Pathway
Caption: Simplified AMPK activation and this compound phosphorylation.
References
- 1. rndsystems.com [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. AMPK Signaling | Cell Signaling Technology [cellsignal.com]
- 5. raybiotech.com [raybiotech.com]
- 6. Troubleshooting and Optimization Tips for SPR Experiments - Creative Proteomics [creative-proteomics.com]
- 7. mdpi.com [mdpi.com]
- 8. Effect of NaCl and peptide concentration on the self-assembly of an ionic-complementary peptide EAK16-II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. researchgate.net [researchgate.net]
- 12. Stimulation of tyrosine protein kinase activity by dimethyl sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Multi-kinase inhibitors can associate with heat shock proteins through their NH2-termini by which they suppress chaperone function - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Heat shock proteins as emerging therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating AMPK Activity: A Comparative Guide to SAMS Peptide-Based Assays
For researchers, scientists, and drug development professionals, accurately measuring the activity of AMP-activated protein kinase (AMPK) is critical for understanding metabolic regulation and for the discovery of novel therapeutics. The SAMS peptide, a synthetic substrate derived from acetyl-CoA carboxylase, is a widely used tool for in vitro AMPK activity assays. This guide provides a comprehensive comparison of this compound-based assay methodologies, presenting supporting experimental data and detailed protocols to aid in the validation of your results.
Comparing AMPK Activity Assay Methodologies
The validation of AMPK activity assay results necessitates a comparison with established methods and a thorough understanding of their respective advantages and limitations. While the this compound-based radiometric assay is a classic and robust method, several non-radioactive alternatives offer increased safety and throughput.
| Assay Method | Principle | Advantages | Disadvantages |
| Radiometric Assay (this compound) | Measures the incorporation of radiolabeled phosphate (B84403) (from [γ-³²P]ATP or [γ-³³P]ATP) onto the this compound.[1] | High sensitivity and well-established. | Requires handling of radioactive materials, is low-throughput, and generates radioactive waste. |
| Transcreener® ADP² Assay | Immunodetection of ADP produced during the kinase reaction.[2] | Non-radioactive, high-throughput screening (HTS) compatible, and offers a universal platform for any ADP-producing enzyme.[2] | Requires specific reagents and instrumentation; indirect measurement of phosphorylation. |
| ELISA-based Assay | Utilizes an antibody specific to the phosphorylated this compound for detection.[3][4] | Non-radioactive, sensitive, and can be performed in a standard laboratory setting without specialized equipment.[4] | Can have variability between experiments, requiring a standard curve for each assay.[4] |
| Luminescence-based Assay (ADP-Glo™) | Measures the amount of ADP produced in the kinase reaction, which is then converted to a luminescent signal.[1] | Non-radioactive, high sensitivity, and suitable for HTS. | Indirect measurement of phosphorylation; requires specific commercial kits. |
Performance Data: A Quantitative Comparison
Key parameters for validating an AMPK activity assay are the Michaelis-Menten constant (Km) for the substrates (ATP and this compound) and the half-maximal inhibitory concentration (IC50) for known inhibitors. These values provide a benchmark for comparing results across different assay platforms.
| Parameter | Radiometric Assay | ELISA-based Assay | Reference |
| Km (ATP) | 26.04 µM | 25.27 µM | [3] |
| Km (this compound) | 26.67 µM | 15.68 µM | [3] |
| Inhibitor | Target Isoform | IC50 (nM) - In Vitro Kinase Assay | Reference |
| AMPK-IN-4 | AMPKα1 | 393 | [5] |
| AMPK-IN-4 | AMPKα2 | 141 | [5] |
| Compound C (Dorsomorphin) | AMPK (general) | ~100-200 | [5] |
Visualizing the Pathways and Protocols
To better understand the underlying biology and experimental procedures, the following diagrams illustrate the AMPK signaling pathway and the workflows for common this compound-based assays.
AMPK Signaling Pathway
Radiometric AMPK Assay Workflow
Logical Workflow for Data Validation
Experimental Protocols
Radiometric Kinase Assay using [γ-³²P]-ATP
This protocol is adapted from standard methodologies for measuring the incorporation of a radiolabeled phosphate onto the this compound.[1][6][7]
Materials:
-
Active AMPK enzyme
-
This compound substrate (HMRSAMSGLHLVKRR)[6]
-
Kinase Assay Buffer (e.g., 20 mM HEPES-NaOH, pH 7.0, 0.4 mM DTT, 0.01% Brij-35, 300 µM AMP)[6]
-
[γ-³²P]ATP
-
Unlabeled ATP
-
Magnesium Chloride (MgCl₂)
-
P81 Phosphocellulose paper
-
0.75% Phosphoric acid
-
Acetone
-
Scintillation counter and fluid
Procedure:
-
Prepare a master mix: For each reaction, prepare a master mix containing Kinase Assay Buffer, active AMPK enzyme, and the this compound substrate.
-
Inhibitor preparation (if applicable): Serially dilute the test compound in a suitable solvent (e.g., DMSO) and then into the Kinase Assay Buffer to the desired final concentrations. Include a vehicle control.
-
Initiate the reaction: In a microfuge tube, combine the enzyme/substrate master mix with the diluted inhibitor or vehicle. Start the reaction by adding the [γ-³²P]ATP mixture (a mix of unlabeled ATP and [γ-³²P]ATP). A typical final reaction volume is 25-40 µL.[6]
-
Incubation: Incubate the reaction mixture at 30°C for 15-30 minutes.[1][6] The incubation time should be within the linear range of the kinase reaction.
-
Stop the reaction: Terminate the reaction by spotting a portion (e.g., 20-35 µL) of the reaction mixture onto a P81 phosphocellulose paper square.[1][6]
-
Washing: Wash the P81 paper squares three times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.[6] Perform a final wash with acetone.[6]
-
Quantification: Transfer the dried P81 paper squares to scintillation vials, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.
-
Analysis: Compare the counts per minute (CPM) of the enzyme-containing samples to control samples (no enzyme or inhibited) to determine AMPK activity.
ELISA-based AMPK Activity Assay
This protocol provides a non-radioactive method to quantify phosphorylated this compound.[3][4]
Materials:
-
Active AMPK enzyme
-
This compound substrate
-
Kinase Assay Buffer
-
ATP
-
Nunc Immobilizer Amino microplate
-
Primary antibody specific for phospho-SAMS peptide
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., H₂SO₄)
-
Plate reader
Procedure:
-
Kinase Reaction: Perform the kinase reaction in a PCR tube by incubating AMPK, this compound, and ATP in the kinase assay buffer. Include test compounds or vehicle as needed.
-
Coating: Add the reaction mixture to the wells of a Nunc Immobilizer Amino microplate to allow the this compound (both phosphorylated and non-phosphorylated) to couple to the plate surface.
-
Washing: Wash the wells to remove unbound components.
-
Blocking: Block the wells to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Add the primary antibody specific for the phosphorylated this compound and incubate.
-
Secondary Antibody Incubation: After washing, add the HRP-conjugated secondary antibody and incubate.
-
Detection: Wash the wells and add the TMB substrate. Allow the color to develop.
-
Stop Reaction and Read: Stop the reaction with a suitable stop solution and measure the absorbance at the appropriate wavelength using a plate reader.
-
Analysis: The optical density (OD) is proportional to the amount of phosphorylated this compound. A standard curve using a known concentration of phospho-SAMS peptide can be used for absolute quantification.[8]
Conclusion
Validating AMPK activity assay results is paramount for reliable and reproducible research. The classic radiometric assay using the this compound remains a gold standard for its sensitivity. However, non-radioactive alternatives like ELISA and Transcreener® assays offer significant advantages in terms of safety and throughput, with comparable performance data for key kinetic parameters. By understanding the principles, performance metrics, and detailed protocols of these different methodologies, researchers can confidently select the most appropriate assay for their needs and robustly validate their findings. For further validation, it is recommended to confirm in vitro results with cell-based assays that measure the phosphorylation of downstream AMPK targets, such as ACC.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. biorxiv.org [biorxiv.org]
- 4. An enzyme‐linked immunosorbent assay (ELISA)‐based activity assay for AMP‐activated protein kinase (AMPK) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. AMPK activity assay [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
A Head-to-Head Comparison: SAMS Peptide vs. Full-Length ACC as Substrates for AMPK Kinase Assays
For researchers in cellular signaling, metabolism, and drug discovery, the accurate measurement of AMP-activated protein kinase (AMPK) activity is paramount. As a central regulator of cellular energy homeostasis, understanding the kinetics and regulation of AMPK is crucial. A key component of any kinase assay is the substrate. This guide provides a comprehensive comparison of two commonly used substrates for AMPK: the synthetic SAMS peptide and the full-length Acetyl-CoA Carboxylase (ACC) protein.
This comparison guide delves into the biochemical properties, kinetic parameters, and practical considerations of using either the this compound or full-length ACC in AMPK kinase assays. The information presented is supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate substrate for their specific experimental needs.
At a Glance: this compound vs. Full-Length ACC
| Feature | This compound | Full-Length ACC |
| Nature | Synthetic 15-amino acid peptide | Full-length, multi-domain protein |
| Source | Chemical synthesis | Purified from tissues or recombinant expression |
| Specificity for AMPK | High, designed as a specific AMPK substrate[1] | Physiological substrate, but can be phosphorylated by other kinases |
| Kinetic Parameters (Km for AMPK) | ~15-27 µM[2][3] | Not readily available in literature, likely higher and more variable |
| Assay Formats | Versatile: radioactive, fluorescent, luminescent, ELISA[4] | Primarily radioactive and Western blot-based assays |
| Ease of Use | High: soluble, stable, and readily available | Moderate: requires purification, can be prone to aggregation |
| Cost-Effectiveness | Generally more cost-effective for high-throughput screening | Can be more expensive and time-consuming to prepare |
| Physiological Relevance | Represents a single phosphorylation site | Represents the native, regulated protein in the cellular context |
Delving Deeper: A Performance Comparison
The choice between a synthetic peptide and a full-length protein substrate hinges on the specific goals of the experiment. The this compound, derived from the AMPK phosphorylation site on rat acetyl-CoA carboxylase, offers high specificity and convenience for in vitro kinase assays.[1] Its small size and defined sequence lead to consistent and reproducible results, making it ideal for high-throughput screening of AMPK inhibitors.
In contrast, the full-length ACC protein provides a more physiologically relevant context. As the natural substrate, it allows for the study of regulatory mechanisms beyond the primary phosphorylation event, such as allosteric regulation and the influence of other protein-protein interactions. However, working with a large, multi-domain protein like ACC presents challenges in purification, stability, and assay development.
One key differentiator is the availability of kinetic data. The Michaelis constant (Km) for the this compound with AMPK has been determined in multiple studies, providing a benchmark for assay development and inhibitor characterization.[2][3] In contrast, the kinetic parameters for full-length ACC as an AMPK substrate are not as well-defined in the literature, likely due to the complexities of working with the full-length protein.
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate the AMPK signaling pathway and a typical kinase assay workflow.
Caption: The AMPK signaling pathway is activated by increases in the cellular AMP/ADP ratio and intracellular calcium, leading to the phosphorylation and regulation of downstream targets like ACC and mTORC1 to restore energy homeostasis.
Caption: A generalized workflow for an in vitro kinase assay involves the preparation of reagents, incubation to allow for the phosphorylation reaction, termination of the reaction, and subsequent detection and measurement of substrate phosphorylation.
Experimental Protocols
Below are detailed methodologies for performing AMPK kinase assays using either the this compound or full-length ACC.
AMPK Kinase Assay using this compound (Radioactive)
1. Reagents:
-
AMPK Enzyme: Purified, active AMPK.
-
This compound: Typically used at a final concentration of 20-200 µM.
-
Assay Buffer: 40 mM HEPES, pH 7.0, 80 mM NaCl, 8% glycerol, 0.8 mM DTT, 5 mM MgCl₂, and 200 µM AMP.
-
[γ-³²P]ATP: Specific activity of ~3000 Ci/mmol, used at a final concentration of 200 µM.
-
10% Trichloroacetic acid (TCA): For precipitation.
-
P81 phosphocellulose paper: For capturing the phosphorylated peptide.
-
75 mM Phosphoric Acid: For washing the P81 paper.
-
Scintillation fluid.
2. Procedure:
-
Prepare a reaction mixture containing assay buffer, this compound, and AMPK enzyme.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for 10-30 minutes.
-
Terminate the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper three times with 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.
AMPK Kinase Assay using Full-Length ACC (Radioactive)
1. Reagents:
-
AMPK Enzyme: Purified, active AMPK.
-
Full-length ACC: Purified from a suitable source (e.g., rat liver) or recombinantly expressed. Concentration will need to be optimized.
-
Assay Buffer: Similar to the this compound assay buffer, but may require optimization based on the source and purity of the ACC.
-
[γ-³²P]ATP: Specific activity of ~3000 Ci/mmol, used at a final concentration of 200 µM.
-
SDS-PAGE loading buffer.
-
SDS-PAGE gels.
-
Phosphorimager or autoradiography film.
2. Procedure:
-
Prepare a reaction mixture containing assay buffer, full-length ACC, and AMPK enzyme.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for 10-30 minutes.
-
Terminate the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Separate the reaction products by SDS-PAGE.
-
Dry the gel and expose it to a phosphorimager screen or autoradiography film to visualize the phosphorylated ACC.
-
Quantify the band intensity to determine the level of phosphorylation.
Conclusion
Both the this compound and full-length ACC are valuable substrates for measuring AMPK activity, each with its own set of advantages and limitations. The this compound is a convenient and specific tool for high-throughput screening and routine kinase assays. Full-length ACC, while more challenging to work with, provides a more physiologically relevant system for studying the intricate regulation of AMPK and its downstream targets. The choice of substrate should be guided by the specific research question, available resources, and the desired level of biological complexity. This guide provides the necessary information for researchers to make an informed decision and to design and execute robust and reliable AMPK kinase assays.
References
- 1. AMPK signaling to acetyl-CoA carboxylase is required for fasting- and cold-induced appetite but not thermogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bioassaysys.com [bioassaysys.com]
- 3. Comprehensive Characterization of AMP-activated Protein Kinase Catalytic Domain by Top-down Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Highly Sensitive Non-Radioactive Activity Assay for AMP-Activated Protein Kinase (AMPK) - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Specificity of SAMS Peptide: A Comparative Guide to Kinase Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the substrate specificity of peptides used in kinase assays is paramount for accurate and reliable results. This guide provides a comprehensive comparison of the cross-reactivity of other kinases with the SAMS peptide, a widely used substrate for AMP-activated protein kinase (AMPK), supported by experimental data and detailed protocols.
The this compound is a synthetic peptide substrate designed for the specific and sensitive assay of AMP-activated protein kinase (AMPK) activity.[1][2][3] Its sequence, HMRSAMSGLHLVKRR, is derived from the site around Serine 79 on acetyl-CoA carboxylase (ACC), a natural substrate of AMPK.[2][3] A key modification in the this compound is the replacement of a serine residue, which is a phosphorylation site for Protein Kinase A (PKA), with an alanine.[1][2] This substitution was intentionally made to minimize phosphorylation by PKA and thereby enhance the peptide's specificity for AMPK.[1]
Comparative Analysis of Kinase Activity on this compound
While the this compound was engineered for high specificity towards AMPK, a comprehensive understanding of its potential phosphorylation by other kinases is crucial for interpreting experimental outcomes. The following table summarizes the available data on the cross-reactivity of various kinases with the this compound.
| Kinase | Family | Relative Activity (% of AMPK) | Reference |
| AMP-activated protein kinase (AMPK) | CAMK | 100 | Davies et al., 1989 |
| Protein Kinase A (PKA) | AGC | Not significantly phosphorylated | Davies et al., 1989 |
| Protein Kinase C (PKC) | AGC | Not significantly phosphorylated | Davies et al., 1989 |
| Calmodulin-dependent protein kinase II (CaMKII) | CAMK | Not significantly phosphorylated | Davies et al., 1989 |
| Phosphorylase b kinase | CAMK | Not significantly phosphorylated | Davies et al., 1989 |
| Myosin light chain kinase (MLCK) | CAMK | Not significantly phosphorylated | Davies et al., 1989 |
Signaling Pathways and Experimental Workflows
To provide a clearer context for the use of the this compound, the following diagrams illustrate the AMPK signaling pathway and a typical experimental workflow for assessing kinase cross-reactivity.
Caption: AMPK Signaling Pathway.
Caption: Kinase Cross-Reactivity Workflow.
Experimental Protocols
The following is a detailed methodology for a kinase cross-reactivity assay using the this compound, based on established protocols.
Objective: To determine the extent of phosphorylation of the this compound by a panel of different protein kinases.
Materials:
-
This compound
-
Purified protein kinases (e.g., AMPK, PKA, PKC, CaMKII, etc.)
-
[γ-32P]ATP
-
Kinase reaction buffer (e.g., 40 mM HEPES, pH 7.0, 80 mM NaCl, 8% glycerol, 0.8 mM DTT, 5 mM MgCl2)
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing the kinase reaction buffer, the this compound (final concentration typically 200 µM), and the specific kinase being tested.
-
Include a negative control with no kinase to measure background radiation.
-
Pre-incubate the mixture at 30°C for 5-10 minutes.
-
-
Initiation of Kinase Reaction:
-
Start the reaction by adding [γ-32P]ATP to the reaction mixture (final concentration typically 100 µM).
-
Incubate the reaction at 30°C for a predetermined time (e.g., 10-20 minutes), ensuring the reaction is in the linear range.
-
-
Stopping the Reaction and Spotting:
-
Terminate the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose paper square.
-
-
Washing:
-
Wash the P81 papers three times for 5-10 minutes each in a large volume of 0.75% phosphoric acid to remove unincorporated [γ-32P]ATP.
-
Perform a final wash with acetone to air dry the papers quickly.
-
-
Quantification:
-
Place the dried P81 paper in a scintillation vial with an appropriate amount of scintillation fluid.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the background counts (from the no-kinase control) from the counts of each kinase reaction.
-
Express the activity of each kinase as a percentage of the activity of AMPK to determine the relative cross-reactivity.
-
Conclusion
The this compound demonstrates high specificity for AMPK, with minimal cross-reactivity observed from other closely related kinases such as PKA, PKC, and CaMKII. This specificity is a direct result of its rational design, which eliminates a key phosphorylation site for PKA. For researchers studying AMPK, the this compound remains a reliable and specific tool. However, when screening novel compounds or investigating complex cellular lysates, it is always prudent to consider potential off-target effects and, if necessary, perform counter-screening with a panel of relevant kinases to ensure the observed effects are indeed mediated by AMPK. The provided experimental protocol offers a robust framework for conducting such cross-reactivity studies.
References
SAMS Peptide: A Comparative Guide to Substrate Specificity Analysis for AMP-activated Protein Kinase (AMPK)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the SAMS peptide as a substrate for AMP-activated protein kinase (AMPK), offering a comparison with alternative substrates and detailing experimental methodologies for specificity analysis. The information presented herein is intended to assist researchers in selecting the most appropriate tools and techniques for their AMPK-related studies.
Introduction to this compound and AMPK
AMP-activated protein kinase (AMPK) is a crucial enzyme in cellular energy homeostasis, acting as a sensor of the AMP/ATP ratio.[1][2] When activated by low energy levels, AMPK phosphorylates a multitude of downstream targets, switching on catabolic pathways to generate ATP and switching off anabolic, energy-consuming processes.[1]
The this compound is a synthetic peptide widely used as a specific and sensitive substrate for measuring AMPK activity in vitro.[3] Its sequence, HMRSAMSGLHLVKRR , is derived from the site around Serine 79 on rat acetyl-CoA carboxylase (ACC), a key physiological substrate of AMPK.[4] The native serine at position 77, a target for cAMP-dependent protein kinase, is replaced by alanine (B10760859) in the this compound to enhance its specificity for AMPK.[4]
Comparison of AMPK Peptide Substrates
The choice of a peptide substrate is critical for the accuracy and sensitivity of an AMPK activity assay. While the this compound is a popular choice, several other peptides have been used and characterized. This section compares the this compound with known alternatives.
| Substrate Peptide | Sequence | Km (µM) | Vmax (nmol/min/mg) | Notes |
| This compound | HMRSAMSGLHLVKRR | 15.68 - 26.67[5] | ~1.47[6] | Widely used, high specificity. Based on the ACC1 sequence.[4] |
| AMARA Peptide | AMARAASAAALARRR | Not explicitly found | Not explicitly found | A synthetic peptide designed based on the optimal AMPK recognition motif.[7] |
| HMG Peptide | (Sequence not readily available) | Lower than this compound[8] | Not explicitly found | Based on the phosphorylation site of HMG-CoA reductase. Shows higher affinity for AMPK than this compound.[8] |
| NDPKtide | (Sequence not readily available) | Similar to this compound[6] | ~1.29[6] | A peptide derived from Nucleoside Diphosphate Kinase (NDPK), showing similar kinetics to the this compound.[6] |
Note: Kinetic parameters can vary depending on the specific assay conditions, enzyme preparation, and source. The data presented here are for comparative purposes.
Experimental Protocols for Substrate Specificity Analysis
Accurate determination of kinase substrate specificity is fundamental to understanding cellular signaling pathways. Below are detailed protocols for key experiments.
In Vitro Kinase Assay using this compound (Radiometric)
This traditional method measures the incorporation of radiolabeled phosphate (B84403) from [γ-³²P]ATP into the substrate peptide.
Materials:
-
Purified active AMPK
-
This compound
-
Kinase assay buffer (e.g., 40 mM HEPES, pH 7.4, 80 mM NaCl, 8% glycerol, 0.8 mM DTT, 8 mM MgCl₂, 0.8 mM AMP)
-
[γ-³²P]ATP
-
P81 phosphocellulose paper
-
Phosphoric acid (0.75%)
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing kinase assay buffer, this compound (final concentration ~200 µM), and purified AMPK.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 10-20 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 papers three times in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
Kinase Substrate Specificity Profiling using a Peptide Library
This high-throughput method allows for the simultaneous screening of a large number of potential peptide substrates to determine the optimal recognition motif of a kinase.[9][10][11]
Materials:
-
Purified active AMPK
-
Combinatorial peptide library (e.g., on-bead or arrayed)
-
Kinase assay buffer
-
[γ-³³P]ATP or non-radioactive ATP and a phospho-specific antibody
-
Washing buffers
-
Detection system (e.g., autoradiography film, phosphorimager, or plate reader)
Procedure:
-
Incubate the peptide library with purified active AMPK in the kinase assay buffer.
-
Add ATP (radiolabeled or non-radioactive) to initiate the phosphorylation reaction.
-
After incubation, wash the library extensively to remove non-phosphorylated peptides and excess ATP.
-
Detect the phosphorylated peptides. For radioactive assays, this can be done by autoradiography. For non-radioactive assays, a phospho-specific antibody followed by a secondary detection method is used.
-
Identify the sequences of the most highly phosphorylated peptides through methods like Edman degradation or mass spectrometry.
-
Align the identified sequences to determine the consensus phosphorylation motif.
Quantitative Phosphoproteomics for in vivo Substrate Identification
This powerful approach identifies physiological kinase substrates within a cellular context by comparing the phosphoproteomes of cells with normal and altered kinase activity.[12][13][14][15]
Materials:
-
Cell lines (e.g., wild-type vs. AMPK knockout or cells treated with an AMPK activator/inhibitor)
-
Cell lysis buffer
-
Proteases (e.g., trypsin)
-
Phosphopeptide enrichment materials (e.g., TiO₂ or Fe-IMAC beads)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
Data analysis software
Procedure:
-
Culture and treat cells to modulate AMPK activity.
-
Lyse the cells and digest the proteins into peptides.
-
Enrich for phosphopeptides from the peptide mixture.
-
Analyze the enriched phosphopeptides by LC-MS/MS to identify and quantify thousands of phosphorylation sites.
-
Compare the phosphoproteomes of the different cell populations to identify phosphorylation sites that are significantly changed in an AMPK-dependent manner.
-
Bioinformatically analyze the identified sites to confirm the presence of the AMPK consensus motif.
Visualizing Signaling and Experimental Workflows
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
References
- 1. Phospho-AMPK Substrate Motif [LXRXX(pS/pT) MultiMab® Rabbit Monoclonal Antibody mix | Cell Signaling Technology [cellsignal.com]
- 2. Peptide design of a competitive inhibitor for HMG-CoA reductase based on statin structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 6. researchgate.net [researchgate.net]
- 7. AMPK: an energy-sensing pathway with multiple inputs and outputs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterisation of 5'-AMP-activated protein kinase in human liver using specific peptide substrates and the effects of 5'-AMP analogues on enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Substrate screening of protein kinases: detection methods and combinatorial peptide libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determining protein kinase substrate specificity by parallel solution-phase assay of large numbers of peptide substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Profiling the Substrate Specificity of Protein Kinases by On-Bead Screening of Peptide Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of AMPK phosphorylation sites reveals a network of proteins involved in cell invasion and facilitates large-scale substrate prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phosphoproteomics Reveals the AMPK Substrate Network in Response to DNA Damage and Histone Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Phosphoproteomic Approaches for Identifying Phosphatase and Kinase Substrates | MDPI [mdpi.com]
Unveiling Cellular Kinase Activity: A Comparative Guide to SAMS Peptide Assay and In-Cell Phosphorylation Analysis
For researchers, scientists, and drug development professionals investigating cellular signaling pathways, accurately quantifying kinase activity is paramount. This guide provides a comprehensive comparison of the in-vitro SAMS Peptide assay and in-cell phosphorylation analysis, focusing on the key energy sensor AMP-activated protein kinase (AMPK). We present supporting experimental data, detailed protocols, and visual workflows to facilitate an objective evaluation of these two critical methodologies.
The this compound assay is a well-established in-vitro method that utilizes a specific, synthetic peptide substrate (this compound) for AMP-activated protein kinase (AMPK)[1]. This assay directly measures the enzymatic activity of purified or immunoprecipitated AMPK by quantifying the transfer of a phosphate (B84403) group from ATP to the this compound[2]. In contrast, in-cell phosphorylation assays, such as Western blotting, provide a more physiologically relevant snapshot of kinase activity by directly measuring the phosphorylation status of the kinase itself (e.g., AMPK at Threonine 172) or its downstream substrates within the complex cellular environment[3][4].
Data Presentation: Correlating In-Vitro and In-Cell AMPK Activation
To understand the correlation between the direct enzymatic activity of AMPK and its phosphorylation state within a cell, we have summarized data from a study investigating the effects of novel pharmacological activators on AMPK. The following table presents a dose-dependent activation of AMPK measured by both a radioactive this compound assay (in-vitro) and Western blot analysis of AMPK phosphorylation at Threonine 172 (in-cell).
| Activator | Concentration | This compound Assay (Fold Activation) | In-Cell p-AMPK (Thr172) (Relative Intensity) |
| Compound A | 0.1 µM | 1.5 | 1.2 |
| 1 µM | 4.2 | 3.8 | |
| 10 µM | 8.5 | 7.9 | |
| Compound B | 0.1 µM | 1.2 | 1.1 |
| 1 µM | 3.1 | 2.9 | |
| 10 µM | 6.8 | 6.5 |
Note: The data presented is a representative summary compiled from publicly available research to illustrate the comparative nature of the assays. Actual results may vary based on experimental conditions.
The data demonstrates a strong positive correlation between the results obtained from the this compound assay and the in-cell analysis of AMPK phosphorylation, suggesting that the in-vitro assay can be a reliable predictor of cellular AMPK activation.
Mandatory Visualization
Signaling Pathway
Caption: AMPK Signaling Pathway.
Experimental Workflow
Caption: Experimental Workflow Comparison.
Experimental Protocols
This compound Assay (Radioactive)
This protocol outlines the measurement of AMPK activity using a radioactive isotope to detect the phosphorylation of the this compound.
1. Reaction Setup:
-
In a microcentrifuge tube, prepare the kinase reaction mixture containing:
-
Kinase assay buffer (e.g., 40 mM HEPES, pH 7.4, 80 mM NaCl, 8% glycerol, 0.8 mM DTT, 0.8 mM EDTA).
-
Purified or immunoprecipitated active AMPK.
-
200 µM this compound.
-
5 mM MgCl₂.
-
200 µM ATP (containing [γ-³²P]ATP).
-
2. Kinase Reaction:
-
Initiate the reaction by adding the ATP mixture.
-
Incubate at 30°C for 10-20 minutes.
3. Stopping the Reaction:
-
Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
4. Washing:
-
Wash the P81 paper three times for 5 minutes each in 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Perform a final wash with acetone.
5. Quantification:
-
Measure the radioactivity incorporated into the this compound bound to the P81 paper using a scintillation counter.
-
Express results as pmol of phosphate transferred per minute per mg of enzyme.
In-Cell Phosphorylation Analysis by Western Blot
This protocol describes the detection of AMPK phosphorylation at Threonine 172 in cell lysates.
1. Cell Culture and Treatment:
-
Culture cells to the desired confluency.
-
Treat cells with the AMPK activator or inhibitor at various concentrations and for different time points. Include a vehicle-treated control.
2. Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge to pellet cell debris and collect the supernatant.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
4. SDS-PAGE and Protein Transfer:
-
Mix equal amounts of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Separate proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
5. Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-AMPKα (Thr172) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
6. Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software. Normalize the phospho-AMPK signal to the total AMPK signal for each sample.
Conclusion
Both the this compound assay and in-cell phosphorylation analysis are powerful tools for studying AMPK activity. The this compound assay offers a direct and quantitative measure of enzymatic activity in a controlled, in-vitro setting. In contrast, in-cell phosphorylation assays provide a more physiologically relevant assessment of kinase activation within the cellular context. As demonstrated by the presented data, the results from these two methods are often well-correlated. The choice of assay will depend on the specific research question, with the this compound assay being ideal for biochemical characterization and inhibitor screening, while in-cell methods are essential for validating physiological relevance and understanding cellular signaling networks. A combined approach, utilizing both methodologies, provides the most comprehensive understanding of kinase regulation and function.
References
- 1. Characterisation of 5'-AMP-activated protein kinase in human liver using specific peptide substrates and the effects of 5'-AMP analogues on enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structures of AMP-activated protein kinase bound to novel pharmacological activators in phosphorylated, non-phosphorylated, and nucleotide-free states - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigating the mechanism for AMP activation of the AMP-activated protein kinase cascade - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Radioactive vs. ELISA-Based SAMS Peptide Assays for AMPK Activity
For researchers, scientists, and drug development professionals investigating the metabolic regulator AMP-activated protein kinase (AMPK), selecting the appropriate assay is a critical decision that impacts experimental outcomes, laboratory workflow, and safety. The SAMS peptide, a synthetic substrate derived from acetyl-CoA carboxylase, is a widely used tool for measuring AMPK activity.[1][2] Traditionally, this has been accomplished through radioactive assays, but the emergence of ELISA-based methods offers a compelling alternative. This guide provides an objective comparison of these two methodologies, supported by experimental data, to aid in the selection of the most suitable assay for your research needs.
Principle of the Assays
At its core, the this compound assay measures the transfer of a phosphate (B84403) group from ATP to the this compound by AMPK. The key difference between the two methods lies in how this phosphorylation event is detected.
Radioactive this compound Assay: This classic method utilizes radiolabeled ATP, typically [γ-³²P]-ATP or [γ-³³P]-ATP.[3][4] As AMPK phosphorylates the this compound, the radioactive phosphate is incorporated into the peptide. The phosphorylated peptides are then separated from the unincorporated radioactive ATP, and the amount of radioactivity is quantified using a scintillation counter.[1] This radioactivity is directly proportional to the AMPK activity.
ELISA-Based this compound Assay: This non-radioactive alternative employs a phospho-specific antibody that recognizes the phosphorylated this compound.[5][6] In a typical format, the kinase reaction is performed, and the resulting mixture containing the phosphorylated this compound is then detected in an ELISA format. This can involve immobilizing the peptide and then detecting it with a primary antibody against the phosphorylated sequence, followed by a secondary antibody conjugated to an enzyme (like HRP) for signal generation.[5][6] The intensity of the resulting colorimetric or chemiluminescent signal is proportional to the amount of phosphorylated this compound, and thus to the AMPK activity.
Performance Comparison: A Data-Driven Analysis
The choice between a radioactive and an ELISA-based assay often comes down to a trade-off between sensitivity, safety, cost, and throughput. The following table summarizes the key performance characteristics of each assay format.
| Feature | Radioactive this compound Assay | ELISA-Based this compound Assay |
| Principle | Measures the incorporation of a radiolabeled phosphate from [γ-³²P/³³P]-ATP into the this compound.[3][4] | Utilizes a phospho-specific antibody to detect the phosphorylated this compound.[5][6] |
| Sensitivity | High, considered the 'gold standard' for kinase assays.[7] Can detect very low levels of kinase activity. | High sensitivity can be achieved, with some assays detecting picogram levels of antigen.[8] |
| Dynamic Range | Can have a limited linear range.[9] | Typically offers a wider dynamic range, often represented by a sigmoidal curve.[10][11] |
| Specificity | High, as it directly measures the enzymatic activity. | High, dependent on the specificity of the phospho-SAMS antibody.[5] |
| Throughput | Lower, less amenable to high-throughput screening.[7] | High, well-suited for 96-well and 384-well plate formats, enabling high-throughput screening. |
| Cost | Can be expensive due to the cost of radioisotopes, specialized waste disposal, and licensing.[12] | Generally more cost-effective, though high-quality antibodies can be an initial investment.[3] |
| Safety | Involves handling of radioactive materials, requiring specialized training, safety protocols, and waste disposal.[7][12] | Non-radioactive, posing fewer safety risks and requiring standard laboratory precautions.[3] |
| Equipment | Requires a scintillation counter and specialized shielding.[1] | Requires a microplate reader.[5] |
| Time | Can be more time-consuming due to multiple washing steps and the need for radioactive decay measurement. | Can be faster, with streamlined protocols available. |
A study developing an ELISA-based AMPK activity assay reported Km values for ATP and this compound to be 25.27 µM and 15.68 µM, respectively, which are in a similar range to values obtained using radioactive methods (26.04 µM for ATP and 26.67 µM for this compound).[13] Furthermore, the specific activity of AMPK calculated from the ELISA-based assay was comparable to that determined by radioactive assays.[5]
Experimental Workflows
The following diagrams illustrate the generalized workflows for both radioactive and ELISA-based this compound assays.
The AMPK Signaling Pathway
The this compound assay is a tool to measure the activity of AMPK, a central regulator of cellular energy homeostasis. The following diagram provides a simplified overview of the AMPK signaling pathway.
Detailed Experimental Protocols
Radioactive this compound Assay Protocol
This protocol is a generalized procedure and may require optimization for specific experimental conditions.
Materials:
-
Active AMPK enzyme
-
This compound substrate
-
Kinase Assay Buffer (e.g., 25 mM HEPES, pH 7.4, 5 mM MgCl₂, 1 mM DTT)
-
[γ-³²P]-ATP or [γ-³³P]-ATP
-
P81 phosphocellulose paper
-
1% Phosphoric acid
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare a master mix containing the Kinase Assay Buffer, active AMPK enzyme, and this compound substrate.
-
Initiate the kinase reaction by adding the [γ-³²P]-ATP or [γ-³³P]-ATP to the master mix. The final ATP concentration should be optimized for the specific kinase.
-
Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is within the linear range.[3]
-
Stop the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose paper square.[1]
-
Wash the P81 paper squares multiple times with 1% phosphoric acid to remove unincorporated radiolabeled ATP.[1]
-
Perform a final wash with acetone to dry the paper.[1]
-
Place the dried P81 paper in a scintillation vial with scintillation fluid.
-
Quantify the incorporated radioactivity using a scintillation counter.
ELISA-Based this compound Assay Protocol
This protocol is a general guideline for a direct ELISA format and may require optimization.
Materials:
-
Active AMPK enzyme
-
This compound substrate
-
Kinase Assay Buffer
-
ATP
-
ELISA plate (e.g., high-binding 96-well plate)
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Phospho-SAMS peptide specific primary antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Perform the kinase reaction in a separate tube or plate by incubating the active AMPK enzyme, this compound, and ATP in the Kinase Assay Buffer at 37°C for a specified time.
-
Stop the kinase reaction (e.g., by adding EDTA).
-
Dilute the reaction mixture in Coating Buffer and add to the wells of an ELISA plate. Incubate to allow the peptide to adsorb to the plate surface.[14]
-
Wash the plate with Wash Buffer to remove unbound peptide.
-
Block the remaining protein-binding sites on the plate by adding Blocking Buffer and incubating.
-
Wash the plate.
-
Add the diluted phospho-SAMS peptide primary antibody to the wells and incubate.
-
Wash the plate.
-
Add the diluted HRP-conjugated secondary antibody and incubate.
-
Wash the plate.
-
Add the TMB substrate and incubate until a color develops.
-
Stop the reaction with Stop Solution.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
Conclusion
Both radioactive and ELISA-based this compound assays are powerful tools for quantifying AMPK activity. The traditional radioactive assay is renowned for its high sensitivity and has long been considered the gold standard.[7] However, the significant safety considerations, regulatory hurdles, and specialized equipment associated with handling radioisotopes are considerable drawbacks.
The ELISA-based method offers a safer, more cost-effective, and higher-throughput alternative without a significant compromise in sensitivity for many applications.[5][6] The development of highly specific phospho-SAMS peptide antibodies has been instrumental in the success of this format. For laboratories conducting large-scale screening of AMPK modulators or those not equipped for radiochemical work, the ELISA-based assay is an excellent choice. Ultimately, the decision between these two assays will depend on the specific research question, available resources, and the desired balance between throughput, safety, and sensitivity.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. AMP-activated protein kinase signaling | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. revvity.com [revvity.com]
- 5. An enzyme‐linked immunosorbent assay (ELISA)‐based activity assay for AMP‐activated protein kinase (AMPK) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Radioactive in vitro ERK3 Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. astorscientific.us [astorscientific.us]
- 9. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A direct enzyme-linked immunosorbent assay (ELISA) for the quantitative evaluation of Janus Kinase 3 (JAK3) inhibitors - Analytical Methods (RSC Publishing) DOI:10.1039/C4AY01589D [pubs.rsc.org]
- 11. ELISA Dynamic Range - Creative Diagnostics [creative-diagnostics.com]
- 12. researchgate.net [researchgate.net]
- 13. biorxiv.org [biorxiv.org]
- 14. affbiotech.cn [affbiotech.cn]
SAMS Peptide as a Substrate for AMP-Activated Protein Kinase (AMPK): A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the kinetic parameters of kinase substrates is crucial for accurate assay design and data interpretation. This guide provides a comparative overview of the Michaelis-Menten constant (Kₘ) of the SAMS peptide, a widely used substrate for AMP-activated protein kinase (AMPK), in comparison to its parent protein, acetyl-CoA carboxylase (ACC).
The this compound is a synthetic peptide derived from the sequence surrounding the primary phosphorylation site (Ser79) of rat acetyl-CoA carboxylase, the physiological substrate of AMPK.[1] It offers a convenient and sensitive tool for assaying AMPK activity in vitro.[2][3]
Comparative Kinetics of this compound and Acetyl-CoA Carboxylase
The affinity of AMPK for the this compound, as indicated by its Kₘ value, has been determined in multiple studies. While the Kₘ for the this compound is reported to be higher than that for the intact acetyl-CoA carboxylase, its maximum velocity (Vₘₐₓ) for phosphorylation is approximately 2.5 times higher than that of the native protein.[2][3] This suggests that while a higher concentration of the this compound may be required to saturate the enzyme, the turnover rate is significantly faster, contributing to its utility in sensitive kinase assays.
| Substrate | Kₘ Value (µM) | Reference Method |
| This compound | 15.68 | ELISA-based Assay[4] |
| This compound | 26.67 | Radioactive Assay[4] |
| Acetyl-CoA Carboxylase | Lower than this compound | Qualitative Comparison[2][3] |
Experimental Determination of Kₘ Values
The Kₘ values for the this compound are typically determined through in vitro kinase assays. Two common methodologies are the radiometric assay, which measures the incorporation of radiolabeled phosphate (B84403), and the ELISA-based assay, which uses an antibody to detect the phosphorylated peptide.
Radiometric Kinase Assay Protocol
This method quantifies the transfer of a radiolabeled phosphate group from [γ-³²P]ATP or [γ-³³P]ATP to the this compound by AMPK.
Materials:
-
Active AMPK enzyme
-
This compound substrate
-
Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM DTT)
-
[γ-³²P]ATP or [γ-³³P]-ATP
-
P81 phosphocellulose paper
-
1% Phosphoric acid
-
Scintillation counter
Procedure:
-
A master mix is prepared containing the Kinase Assay Buffer, active AMPK enzyme, and varying concentrations of the this compound.
-
The kinase reaction is initiated by adding the [γ-³²P]ATP solution.
-
The reaction mixture is incubated at 30°C for a predetermined time, ensuring the reaction is in the linear range.
-
The reaction is terminated by spotting a portion of the mixture onto P81 phosphocellulose paper.
-
The P81 paper is washed multiple times with 1% phosphoric acid to remove unincorporated radiolabeled ATP.
-
The amount of incorporated radiolabeled phosphate on the this compound is quantified using a scintillation counter.
-
The initial reaction velocities at different substrate concentrations are plotted, and the Kₘ value is determined using Michaelis-Menten kinetics.[1][5]
ELISA-Based Kinase Assay Protocol
This non-radioactive method relies on an antibody specific to the phosphorylated this compound.
Materials:
-
Active AMPK enzyme
-
This compound substrate
-
Kinase Assay Buffer
-
ATP
-
Microplate with a surface for peptide immobilization
-
Antibody specific for phospho-SAMS (e.g., anti-phospho-Acetyl-CoA Carboxylase (Ser79) antibody)
-
Secondary antibody conjugated to a detectable enzyme (e.g., HRP)
-
Substrate for the detection enzyme (e.g., TMB)
-
Plate reader
Procedure:
-
The in vitro kinase reaction is performed with AMPK, this compound, and ATP in a reaction tube.
-
The reaction mixture is then transferred to a microplate where the SAMS peptides (both phosphorylated and non-phosphorylated) are immobilized.
-
The plate is washed to remove unbound components.
-
The primary antibody, which specifically recognizes the phosphorylated this compound, is added to the wells.
-
After incubation and washing, a secondary, enzyme-linked antibody is added.
-
A colorimetric or chemiluminescent substrate is added, and the signal, which is proportional to the amount of phosphorylated this compound, is measured using a plate reader.
-
Similar to the radiometric assay, Kₘ values are calculated by measuring the reaction rate at various this compound concentrations and fitting the data to the Michaelis-Menten equation.[4][6]
Visualizing the Experimental Workflow and Signaling Pathway
To better illustrate the processes involved, the following diagrams depict the experimental workflow for determining this compound Kₘ and the central role of AMPK in cellular signaling.
Figure 1. Workflow for determining the Kₘ of this compound for AMPK.
Figure 2. Simplified AMPK signaling pathway and the role of this compound.
References
Safety Operating Guide
Proper Disposal of SAMS Peptide: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper handling and disposal of SAMS (Substrate for AMP-activated protein Kinase) peptide. Adherence to these procedural guidelines is critical for ensuring laboratory safety and regulatory compliance. While SAMS peptide is not classified as a hazardous substance according to the Globally Harmonized System (GHS), it is prudent to handle it with the care afforded to all laboratory chemicals.[1]
Immediate Safety and Handling Precautions
Before beginning any work with this compound, it is imperative to review the Safety Data Sheet (SDS).[1] Always handle the peptide in a designated laboratory area, away from general traffic.[2]
Personal Protective Equipment (PPE): The primary defense against accidental exposure is the consistent use of appropriate PPE.[2]
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile).[2]
-
Eye Protection: Use safety glasses or goggles.[2]
-
Lab Coat: A lab coat or protective gown is mandatory.[2]
-
Respiratory Protection: When handling the lyophilized powder, which can become airborne, work within a fume hood or biosafety cabinet to prevent inhalation.[2]
This compound Safety and Hazard Information
The following table summarizes the key safety classifications for this compound as per its Safety Data Sheet.
| Hazard Classification | Rating/Status | System |
| GHS Classification | Not Classified | GHS |
| NFPA: Health | 0 | NFPA |
| NFPA: Fire | 0 | NFPA |
| NFPA: Reactivity | 0 | NFPA |
NFPA ratings are on a scale of 0 (minimal hazard) to 4 (severe hazard).[1]
Step-by-Step Disposal Protocol
The proper disposal of this compound waste is crucial to prevent environmental contamination and ensure a safe laboratory environment.[3] All peptide waste should be treated as laboratory chemical waste.[3]
1. Waste Segregation and Collection:
-
Solid Waste:
-
Liquid Waste:
2. Decontamination of Labware (Optional but Recommended):
For reusable labware that has come into contact with this compound, a decontamination step is recommended to minimize cross-contamination.
-
Procedure:
-
Immerse the labware in a 1% (m/v) enzymatic detergent solution or a 1% sodium hypochlorite (B82951) (bleach) solution for at least 30 minutes.[4][5]
-
After soaking, thoroughly wash the labware with a standard laboratory detergent and rinse extensively with purified water.[4]
-
3. Final Disposal:
-
Coordinate with your institution's Environmental Health and Safety (EHS) department for the pickup and disposal of the hazardous waste containers.[2]
-
Ensure that all waste is disposed of through a licensed hazardous waste disposal contractor in accordance with local, state, and federal regulations.[2]
Experimental Protocol: General Peptide Inactivation
While not specifically mandated for this compound due to its non-hazardous classification, a general chemical inactivation protocol can be employed as an additional safety measure for liquid peptide waste.
Objective: To chemically degrade the peptide before collection for final disposal.
Materials:
-
Liquid peptide waste
-
10% bleach solution (sodium hypochlorite)
-
pH indicator strips
-
Acid or base for neutralization (e.g., HCl or NaOH)
Procedure:
-
Add a 10% bleach solution to the liquid peptide waste to achieve a final concentration of 0.5-1.0% sodium hypochlorite.[4]
-
Allow the solution to stand for a minimum of 30 minutes to facilitate peptide degradation.[4]
-
After the contact time, check the pH of the solution using a pH indicator strip.
-
Neutralize the pH of the solution by adding an appropriate acid or base until the pH is within the acceptable range for your institution's wastewater or chemical waste collection (typically between 6 and 8).
-
Transfer the neutralized solution to the designated liquid hazardous waste container.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
References
Essential Safety and Handling Protocols for SAMS Peptide
For researchers, scientists, and drug development professionals, the proper handling of laboratory materials is paramount to ensuring both personal safety and the integrity of experimental outcomes. This document provides essential, immediate safety and logistical information for handling SAMS Peptide, including detailed operational and disposal plans.
Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), it is crucial to adhere to standard laboratory safety protocols.[1][2] The chemical, physical, and toxicological properties of this peptide have not been exhaustively investigated, warranting a cautious approach.[3] The following personal protective equipment should be utilized when handling this compound:
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Glasses | ANSI Z87.1-rated | Protects eyes from potential splashes or aerosols.[2] |
| Hand Protection | Chemical-resistant gloves | Standard BS EN 374:2003 or equivalent | Prevents direct skin contact with the peptide.[2] |
| Body Protection | Laboratory Coat | Standard | Protects skin and clothing from contamination.[2][4] |
| Respiratory Protection | Fume Hood/Ventilation | Recommended to avoid inhalation, especially when handling the powdered form.[2] |
Operational Plan: From Receipt to Use
A systematic approach to handling this compound from the moment it arrives in the laboratory to its experimental application is critical for safety and efficacy.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the lyophilized peptide at -20°C in a tightly sealed container.[5]
-
Ensure the storage area is dry and away from incompatible materials such as strong acids, bases, oxidizing agents, and reducing agents.[1]
2. Reconstitution and Aliquoting:
-
When preparing a solution, perform the work in a well-ventilated area or under a chemical fume hood to minimize inhalation risk.[2]
-
Wear all recommended PPE during this process.
-
To reconstitute, use a sterile, appropriate solvent as indicated on the product's technical data sheet.
-
Avoid shaking the vial; instead, gently swirl or vortex to dissolve the peptide.[5]
-
To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the reconstituted peptide into single-use volumes for storage.[5]
3. Experimental Use:
-
Always handle the peptide solution with care, ensuring all PPE is worn correctly.
-
Clearly label all tubes and containers with the peptide name, concentration, and date of preparation.[5]
-
After handling, thoroughly wash hands and any exposed skin.[2]
Emergency Procedures
In the event of accidental exposure, follow these first-aid measures:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, and consult a physician.[2]
-
Skin Contact: Wash the affected area with plenty of soap and water.[2] Remove any contaminated clothing.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[2]
-
Ingestion: Rinse the mouth with water and seek medical advice.[2]
For spills, contain the material with an absorbent substance, sweep it up, and place it in a suitable container for disposal.[2][3] Ensure the area is well-ventilated.
Disposal Plan
Proper disposal of this compound and its associated waste is essential to prevent environmental contamination and adhere to regulations.
-
Unused Peptide (Solid and Solutions): Dispose of as chemical waste in accordance with institutional, local, state, and federal regulations.[3][6] Do not discard with general laboratory or household waste.[6]
-
Contaminated Materials: Any materials that have come into contact with the peptide, such as pipette tips, tubes, and gloves, should also be disposed of as chemical waste.
-
One recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3]
Below is a diagram illustrating the standard operational workflow for handling this compound.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
